Product packaging for Phaseoloidin(Cat. No.:CAS No. 118555-82-1)

Phaseoloidin

Cat. No.: B1631818
CAS No.: 118555-82-1
M. Wt: 330.29 g/mol
InChI Key: MVFYXXNAFZRZAM-RGCYKPLRSA-N
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Description

Phaseoloidin has been reported in Entada pursaetha, Entada phaseoloides, and Entada rheedei with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18O9 B1631818 Phaseoloidin CAS No. 118555-82-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[5-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O9/c15-5-9-11(19)12(20)13(21)14(23-9)22-8-2-1-7(16)3-6(8)4-10(17)18/h1-3,9,11-16,19-21H,4-5H2,(H,17,18)/t9-,11-,12+,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFYXXNAFZRZAM-RGCYKPLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1O)CC(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347824
Record name [2-(beta-D-Glucopyranosyloxy)-5-hydroxyphenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118555-82-1
Record name [2-(beta-D-Glucopyranosyloxy)-5-hydroxyphenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Phaseoloidin: A Technical Guide to its Physicochemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phaseoloidin, a naturally occurring homogentisic acid glucoside, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and purification, and an exploration of its modulation of cellular signaling pathways. All quantitative data are presented in structured tables for clarity, and key experimental and signaling workflows are visualized using diagrams to facilitate understanding.

Introduction

This compound, with the systematic IUPAC name 2-[5-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]acetic acid, is a glucoside that has been identified in various plant species, including Entada phaseoloides and Nicotiana attenuata.[1][2] Its structure combines a homogentisic acid moiety with a glucose molecule. The presence of multiple hydroxyl groups and a carboxylic acid function suggests a range of potential chemical interactions and biological activities. This guide aims to consolidate the current scientific knowledge on this compound to support further research and development efforts.

Physical and Chemical Properties

The physical and chemical properties of this compound are fundamental to its handling, characterization, and application in experimental settings. While a comprehensive experimental dataset is not fully available in the literature, the following tables summarize the known and predicted properties.

Table 1: General Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₁₈O₉[3]
Molecular Weight 330.29 g/mol [3]
CAS Number 118555-82-1[3]
Predicted pKa 4.04 ± 0.10
Appearance Not explicitly reported
Melting Point Not explicitly reported

Table 2: Solubility of this compound

SolventSolubilityNotes
DMSO 100 mg/mL (302.76 mM)May require ultrasonication to fully dissolve.

Table 3: Spectroscopic Data for this compound

TechniqueData
¹H NMR Specific peak assignments are not fully detailed in the available literature. General regions for protons on the glucose and homogentisic acid moieties can be predicted.
¹³C NMR Specific peak assignments are not fully detailed in the available literature.
Mass Spectrometry The fragmentation pattern can be predicted to involve the loss of the glucose moiety (162 Da) and subsequent fragmentation of the homogentisic acid aglycone.
UV-Vis Spectroscopy Absorption maxima are expected for the phenolic chromophore, though specific values for pure this compound are not widely reported.
IR Spectroscopy Characteristic peaks for O-H (hydroxyl groups), C=O (carboxylic acid), C-O (ether and alcohol), and aromatic C=C bonds are expected.

Experimental Protocols

The isolation and purification of this compound are critical steps for obtaining a high-purity sample for research. The following protocol is based on a successful method utilizing high-speed countercurrent chromatography (HSCCC).

Extraction of this compound from Entada phaseoloides

This protocol outlines the optimal conditions for extracting this compound from its natural source.

Workflow for this compound Extraction

G start Start: Ground Entada phaseoloides seeds extraction Extraction with 40% Ethanol (Solid-to-liquid ratio: 1:15 g/mL) Temperature: 65°C Time: 2.5 hours start->extraction filtration Filtration extraction->filtration concentration Concentration of the extract filtration->concentration crude_extract Crude Extract concentration->crude_extract

Extraction of crude this compound extract.
Purification by High-Speed Countercurrent Chromatography (HSCCC)

HSCCC is an effective liquid-liquid chromatography technique for separating and purifying natural products.

Methodology:

  • Solvent System: A two-phase solvent system of n-butanol-acetic acid-water (4:1:5, v/v/v) is prepared and equilibrated.

  • HSCCC Instrument Setup: The HSCCC column is first filled with the upper phase (stationary phase).

  • Sample Loading: The crude extract, dissolved in a small volume of the biphasic solvent system, is injected into the column.

  • Elution: The lower phase (mobile phase) is pumped through the column in a head-to-tail elution mode at a defined flow rate.

  • Fraction Collection: Eluted fractions are collected and monitored for the presence of this compound, typically using thin-layer chromatography or HPLC.

  • Isolation and Analysis: Fractions containing pure this compound are combined, and the solvent is evaporated. The purity of the isolated compound is then assessed using analytical techniques such as HPLC.

HSCCC Purification Workflow

G crude_extract Crude Extract dissolution Dissolve in biphasic solvent crude_extract->dissolution injection Inject into HSCCC dissolution->injection elution Elute with mobile phase (n-butanol-acetic acid-water) injection->elution fractionation Collect Fractions elution->fractionation analysis Analyze Fractions (TLC/HPLC) fractionation->analysis pooling Pool pure fractions analysis->pooling evaporation Evaporate solvent pooling->evaporation pure_this compound Pure this compound evaporation->pure_this compound

Purification of this compound via HSCCC.

Biological Activity and Signaling Pathways

Recent studies suggest that this compound exhibits biological activities, including anti-diabetic and anti-inflammatory effects. The primary mechanism of action appears to involve the modulation of the AMP-activated protein kinase (AMPK) signaling pathway.

Modulation of the AMPK Signaling Pathway

AMPK is a master regulator of cellular energy homeostasis. Activation of AMPK can lead to a variety of downstream effects, including the inhibition of anabolic pathways (like gluconeogenesis and protein synthesis) and the activation of catabolic pathways (like fatty acid oxidation and autophagy).

Extracts from Entada phaseoloides containing this compound have been shown to suppress hepatic gluconeogenesis through the activation of the AMPK signaling pathway.[1][4] Furthermore, there is evidence to suggest that this compound can activate the AMPK/mTOR pathway.[1] The activation of AMPK by this compound leads to the phosphorylation of downstream targets, which in turn modulates their activity. One key downstream effector of AMPK is the mammalian target of rapamycin (mTOR), which is a central regulator of cell growth and proliferation. By activating AMPK, this compound can lead to the inhibition of the mTORC1 complex, a key step in initiating autophagy.

Proposed Signaling Pathway of this compound

G cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound AMPK AMPK This compound->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Gluconeogenesis Hepatic Gluconeogenesis AMPK->Gluconeogenesis Inhibits Autophagy Autophagy mTORC1->Autophagy Inhibits

This compound's modulation of the AMPK pathway.

Conclusion

This compound is a promising natural product with demonstrated biological activity related to the AMPK signaling pathway. This guide has provided a summary of its known physicochemical properties and a detailed protocol for its purification. Further research is warranted to fully elucidate its spectral characteristics, determine a precise melting point, and expand upon its mechanisms of action at the molecular level. The information presented herein serves as a valuable resource for scientists and researchers in the fields of natural product chemistry, pharmacology, and drug development.

References

Unveiling the Natural Reserves of Phaseoloidin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the natural sources of Phaseoloidin, a homogentisic acid glucoside with noted biological activities. Tailored for researchers, scientists, and drug development professionals, this document synthesizes the current scientific knowledge on the primary plant sources, quantitative data, and detailed experimental protocols for the extraction and isolation of this compound.

Executive Summary

This compound has been identified in two principal natural sources: the seeds of Entada phaseoloides and the foliar trichomes of Nicotiana attenuata. In Entada phaseoloides, it is one of several bioactive compounds, while in Nicotiana attenuata, it serves as a key defensive metabolite against herbivores. This guide details the methodologies for extracting and purifying this compound from these sources and presents the available quantitative data to inform research and development efforts. While the direct signaling pathways of this compound are still under investigation, this document provides context on related compounds and their known cellular interactions.

Primary Natural Sources of this compound

This compound has been successfully isolated from two distinct plant species, indicating its specialized role in their respective biochemistries.

  • Entada phaseoloides : This large woody climber, also known as the St. Thomas bean, harbors this compound within its seeds. The seeds of E. phaseoloides are a rich source of various secondary metabolites, including saponins and other phenolic compounds, alongside this compound.[1][2][3]

  • Nicotiana attenuata : Commonly known as coyote tobacco, this plant produces this compound in its glandular trichomes as a defense mechanism.[4] It is considered one of the major secondary metabolites in these trichomes, alongside nicotine, and plays a significant role in protecting the plant from lepidopteran herbivores.[4]

Quantitative Analysis of this compound

The concentration of this compound can vary between its natural sources. The following table summarizes the available quantitative data.

Natural SourcePlant PartMethod of QuantificationReported Yield/ConcentrationReference
Entada phaseoloidesSeeds (Crude Extract)High-Speed Countercurrent Chromatography (HSCCC)38.79 mg from 500 mg of crude extract[5]
Nicotiana attenuataTrichomes¹H NMRA major secondary metabolite[4]

Experimental Protocols

Extraction and Purification of this compound from Entada phaseoloides Seeds

A robust method for the preparative separation and purification of this compound from the crude extract of Entada phaseoloides has been developed using High-Speed Countercurrent Chromatography (HSCCC).[5]

4.1.1 Optimized Extraction Conditions

  • Extraction Temperature: 65°C

  • Solid-to-Liquid Ratio: 1:15 (g/mL)

  • Ethanol Concentration: 40%

  • Extraction Time: 2.5 hours

4.1.2 HSCCC Purification Protocol

  • Two-Phase Solvent System: n-butanol-acetic acid-water (4:1:5, v/v/v)

  • Elution Mode: Head-to-tail

  • Purity Achieved: 99.3%

  • Recovery Rate: 98.1%

G cluster_extraction Extraction cluster_purification Purification start Entada phaseoloides Seeds extract Extraction (40% Ethanol, 65°C, 2.5h) start->extract crude Crude Extract extract->crude hsccc HSCCC (n-butanol-acetic acid-water) crude->hsccc pure Pure this compound (99.3%) hsccc->pure

Extraction and purification workflow for this compound.
Analysis of this compound from Nicotiana attenuata Trichomes

The analysis of this compound in N. attenuata trichomes has been primarily conducted using Nuclear Magnetic Resonance (NMR) spectroscopy on intact trichomes. A detailed protocol for large-scale extraction and quantification is not as well-defined as for E. phaseoloides.

4.2.1 General Analytical Approach

  • Trichome Isolation: Glandular trichomes are mechanically isolated from the leaf surface.

  • Sample Preparation: Isolated trichomes are prepared for NMR analysis, often by direct dissolution in a deuterated solvent.

  • ¹H NMR Analysis: ¹H NMR spectroscopy is used to identify and relatively quantify this compound by comparing its characteristic signals to those of other metabolites like nicotine.

Biosynthesis and Signaling Pathways

Biosynthesis of this compound

This compound is a homogentisic acid glucoside. Its biosynthesis originates from the shikimate pathway, with phenylalanine and tyrosine serving as precursors to homogentisic acid. The final step involves the glucosylation of homogentisic acid.[6]

G Phe Phenylalanine Tyr Tyrosine Phe->Tyr HPP 4-Hydroxyphenylpyruvate Tyr->HPP HGA Homogentisic Acid HPP->HGA This compound This compound HGA->this compound Glucosylation

Biosynthetic pathway of this compound.
Interaction with Signaling Pathways

The direct signaling pathways modulated by pure this compound are not yet fully elucidated. However, related research provides some context:

  • AMPK Signaling Pathway: A study on the total saponin extract of Entada phaseoloides demonstrated the suppression of hepatic gluconeogenesis through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[7][8] It is important to note that this effect is attributed to the total saponin extract and not specifically to this compound. Further research is required to determine if this compound contributes to this activity.

  • General Flavonoid Interactions: As a phenolic compound, this compound belongs to a class of molecules known to interact with various cellular signaling pathways. Flavonoids, in general, can modulate pathways such as PI3K/Akt, MAPK, and PKC, which are crucial for cell survival and proliferation.[9] The specific interactions of this compound within these pathways remain a key area for future investigation.

Conclusion

This compound is a naturally occurring compound with established sources in Entada phaseoloides and Nicotiana attenuata. This guide provides the foundational knowledge for its extraction, purification, and analysis. While quantitative data is still emerging, particularly for N. attenuata, the detailed protocols for E. phaseoloides offer a clear path for obtaining high-purity this compound for further study. The elucidation of its specific signaling pathways is a promising frontier for research, with initial clues pointing towards potential involvement in metabolic regulation. This document serves as a valuable resource for scientists aiming to explore the therapeutic and biological potential of this compound.

References

Phaseoloidin: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phaseoloidin, a naturally occurring homogentisic acid glucoside, has garnered scientific interest for its diverse biological activities. Initially discovered in the seeds of the climbing shrub Entada phaseoloides, this compound has since been identified in other plant species and investigated for its antioxidant, anti-herbivore, and anti-cancer properties. This technical guide provides a comprehensive overview of the history of this compound's discovery and isolation, detailed experimental protocols for its extraction and purification, a summary of quantitative data, and an exploration of its known molecular signaling pathways.

Discovery and History

This compound was first isolated from the seeds of Entada phaseoloides (L.) Merr., a plant used in traditional medicine.[1] The structure of this compound was elucidated in 1988 as homogentisic acid 2-O-β-D-glucopyranoside through chemical and spectral analysis.[2] This initial discovery laid the groundwork for future investigations into its chemical properties and biological functions. Subsequently, this compound was also identified as a significant secondary metabolite in the trichomes of Nicotiana attenuata, where it plays a role in the plant's defense against lepidopteran herbivores.[3][4]

Chemical and Physical Properties

  • Molecular Formula: C₁₄H₁₈O₉[5]

  • Molecular Weight: 330.29 g/mol [5]

  • IUPAC Name: 2-[5-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]acetic acid[5]

  • CAS Number: 118555-82-1[5]

Experimental Protocols

Classical Isolation and Purification Protocol

This protocol is based on the methods described in the original discovery and subsequent characterizations of this compound.

3.1.1. Extraction:

  • Air-dry and powder the seeds of Entada phaseoloides.

  • Defat the powdered seeds by extraction with petroleum ether using a maceration method.

  • Extract the defatted powder with 70% ethanol at room temperature.

  • Concentrate the ethanolic extract under reduced pressure to yield a crude extract.

3.1.2. Fractionation:

  • Suspend the crude extract in water and partition successively with n-hexane, ethyl acetate, and n-butanol.

  • Monitor the fractions by thin-layer chromatography (TLC) on silica gel.

3.1.3. Purification:

  • Subject the ethyl acetate fraction to column chromatography on silica gel.

  • Elute the column with a gradient of n-hexane and ethyl acetate.

  • Combine fractions containing this compound based on TLC analysis.

  • Perform a final purification step using semi-preparative High-Performance Liquid Chromatography (HPLC).

Optimized High-Speed Countercurrent Chromatography (HSCCC) Protocol

A more recent and efficient method for the purification of this compound has been developed using HSCCC.[2]

3.2.1. Optimized Extraction:

  • Mix the powdered plant material with 40% ethanol at a solid-to-liquid ratio of 1:15 (g/mL).

  • Extract for 2.5 hours at a temperature of 65°C.[2]

  • Filter and concentrate the extract to obtain the crude material for HSCCC.

3.2.2. HSCCC Separation:

  • Use a two-phase solvent system composed of n-butanol-acetic acid-water (4:1:5, v/v/v).[2]

  • Perform the separation in head-to-tail elution mode.

  • Monitor the fractions and collect those containing pure this compound.

Quantitative Data

The following table summarizes the quantitative data from the optimized HSCCC purification of this compound from 500 mg of crude extract of Entada phaseoloides.[2]

ParameterValue
Yield38.79 mg
Purity99.3%
Recovery98.1%

Biological Activity and Signaling Pathways

This compound exhibits several biological activities, with recent research shedding light on its molecular mechanisms, particularly in cancer biology.

Antioxidant Activity

Studies have demonstrated that this compound possesses the ability to scavenge 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radicals and hydroxyl free radicals, indicating its potential as a natural antioxidant.[2]

Anti-Herbivore Activity

In Nicotiana attenuata, this compound contributes to the plant's defense against herbivores.[3] Ingestion of this compound has been shown to negatively impact the performance of lepidopteran larvae, such as Manduca sexta and Spodoptera littoralis.[3]

Anti-Cancer Activity and Apoptotic Signaling Pathway

Recent investigations have revealed that this compound exhibits anti-cancer activity, specifically against human hepatocellular carcinoma (HepG2) cells. The underlying mechanism involves the induction of apoptosis through the intrinsic pathway.

This compound treatment leads to an increase in the Bax/Bcl-2 ratio, which promotes the permeabilization of the mitochondrial outer membrane. This, in turn, triggers the release of cytochrome c and the subsequent activation of the caspase cascade. Specifically, this compound induces the cleavage of caspase-3, which then cleaves poly(ADP-ribose) polymerase (PARP), a key event in the execution of apoptosis.

Below is a diagram illustrating the proposed apoptotic signaling pathway induced by this compound in cancer cells.

Phaseoloidin_Apoptosis_Pathway This compound This compound Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates Mitochondrion Mitochondrion Caspase3 Caspase-3 Mitochondrion->Caspase3 Activates Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization CleavedCaspase3 Cleaved Caspase-3 Caspase3->CleavedCaspase3 Cleavage PARP PARP CleavedCaspase3->PARP Cleaves CleavedPARP Cleaved PARP PARP->CleavedPARP Apoptosis Apoptosis CleavedPARP->Apoptosis Induces

Caption: Intrinsic apoptotic pathway induced by this compound.

Future Perspectives

The diverse biological activities of this compound, particularly its anti-cancer properties, make it a promising candidate for further research and development. Future studies should focus on elucidating its efficacy and safety in preclinical and clinical settings. Additionally, exploring its potential synergistic effects with existing chemotherapeutic agents could open new avenues for cancer treatment. Further investigation into its antioxidant and anti-herbivore mechanisms could also lead to applications in the food and agricultural industries.

References

Biosynthesis of Phaseoloidin in Nicotiana attenuata: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthesis of Phaseoloidin, a key secondary metabolite found in the glandular trichomes of Nicotiana attenuata. This document details the biosynthetic pathway, the influence of signaling molecules, quantitative data representation, and comprehensive experimental protocols relevant to the study of this compound.

Introduction

This compound is a homogentisic acid glucoside that plays a significant role in the defense mechanisms of Nicotiana attenuata against herbivores.[1] It is primarily synthesized and stored in the glandular trichomes on the leaf surface. Understanding the biosynthesis of this compound is crucial for developing novel strategies in crop protection and for potential applications in drug development due to the bioactivity of related phenolic compounds.

Biosynthesis Pathway of this compound

The biosynthesis of this compound in Nicotiana attenuata is a multi-step process that originates from the amino acid L-tyrosine. The pathway can be divided into two main parts: the formation of the homogentisic acid (HGA) backbone and its subsequent glycosylation.

Part 1: Formation of Homogentisic Acid (HGA)

The initial steps of the pathway leading to HGA are well-established in plants.

  • Transamination of L-Tyrosine: The pathway begins with the conversion of L-tyrosine to 4-hydroxyphenylpyruvate. This reaction is catalyzed by a tyrosine aminotransferase (TAT) .

  • Conversion to Homogentisic Acid: 4-hydroxyphenylpyruvate is then converted to homogentisic acid by the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . This is a key step in the pathway.

Part 2: Glycosylation of Homogentisic Acid

The final step in the biosynthesis of this compound is the attachment of a glucose molecule to homogentisic acid.

  • Glucosylation: Homogentisic acid is glucosylated to form this compound. This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT) , which utilizes UDP-glucose as the sugar donor. While the specific UGT responsible for this step in N. attenuata has not been definitively identified, it is a critical enzymatic reaction for the formation of the final product.

Phaseoloidin_Biosynthesis cluster_HGA Homogentisic Acid Formation cluster_glucosylation Glucosylation Tyrosine L-Tyrosine HPP 4-Hydroxyphenylpyruvate Tyrosine->HPP Tyrosine Aminotransferase (TAT) HGA Homogentisic Acid HPP->HGA 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) UGT UDP-Glycosyltransferase (UGT) HGA->UGT This compound This compound UDP_Glucose UDP-Glucose UDP_Glucose->UGT UGT->this compound

Diagram 1: Biosynthesis pathway of this compound from L-Tyrosine.

Regulation by Jasmonate Signaling

The production of this compound, like many other defense-related secondary metabolites in Nicotiana attenuata, is regulated by the jasmonate signaling pathway. Herbivore attack or wounding triggers the synthesis of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile).

The JA-Ile signal is perceived by the COI1 receptor, leading to the degradation of JAZ repressor proteins. This de-repression allows for the activation of transcription factors, such as MYC2, which in turn upregulate the expression of genes encoding biosynthetic enzymes involved in secondary metabolism, including those in the this compound pathway. This signaling cascade results in an increased production of this compound in the glandular trichomes, enhancing the plant's defense capabilities.

Jasmonate_Signaling cluster_stimulus Stimulus cluster_ja_biosynthesis JA Biosynthesis cluster_perception Signal Perception & Transduction cluster_response Cellular Response Herbivory Herbivore Attack/ Wounding JA_synthesis Jasmonic Acid (JA) Biosynthesis Herbivory->JA_synthesis JA_Ile JA-Isoleucine (JA-Ile) JA_synthesis->JA_Ile JAR1 SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 COI1 COI1 Receptor JAZ JAZ Repressor JAZ->SCF_COI1 binding Proteasome 26S Proteasome JAZ->Proteasome degradation MYC2 MYC2 Transcription Factor JAZ->MYC2 represses SCF_COI1->JAZ ubiquitination Biosynthesis_Genes Upregulation of Biosynthesis Genes (e.g., HPPD, UGT) MYC2->Biosynthesis_Genes activates Phaseoloidin_inc Increased this compound Production Biosynthesis_Genes->Phaseoloidin_inc Extraction_Workflow start Start: N. attenuata Leaves collect Collect Glandular Trichomes (e.g., by gentle scraping or solvent wash) start->collect extract Extract with 80% Methanol (Vortex and sonicate) collect->extract centrifuge1 Centrifuge to Pellet Debris extract->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Dry Supernatant (e.g., under nitrogen stream or lyophilization) supernatant->dry resuspend Resuspend in appropriate solvent (e.g., 50% Methanol for HPLC-MS, or deuterated solvent for NMR) dry->resuspend filter Filter through 0.22 µm syringe filter resuspend->filter end End: Sample ready for analysis filter->end

References

The Biological Activities of Phaseoloidin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Pharmacological Potential of a Promising Natural Glucoside

Phaseoloidin, a homogentisic acid glucoside, is a natural compound that has garnered significant interest within the scientific community for its diverse biological activities. Primarily isolated from plants of the Entada genus, its potential as a therapeutic agent is an active area of investigation. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its anti-cancer and neuroprotective effects. The information presented herein is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data, and insights into its mechanisms of action.

Anti-Cancer Activity

The most extensively studied biological activity of this compound is its potent anti-cancer effect, particularly against hepatocellular carcinoma. Research has demonstrated that this compound induces apoptosis in cancer cells through a mechanism involving the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the activation of the intrinsic apoptotic pathway.

Quantitative Data: Cytotoxicity of this compound

The cytotoxic effect of this compound has been quantified in human hepatocellular carcinoma (HepG2) cells. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a drug that is required for 50% inhibition in vitro, has been determined for this compound.

Cell LineCompoundIC50 Value (µM)Citation
HepG2This compound47.44[1]
Mechanism of Action: Induction of Apoptosis

This compound triggers a cascade of events leading to programmed cell death in cancer cells. The proposed mechanism involves the following key steps:

  • Induction of Oxidative Stress: this compound treatment leads to a dose-dependent increase in intracellular ROS levels. This surge in ROS disrupts cellular homeostasis and triggers downstream apoptotic signaling.

  • Mitochondrial Dysfunction: The elevated ROS levels cause a breakdown of the mitochondrial membrane potential (ΔΨm). This depolarization of the mitochondrial membrane is a critical event in the intrinsic pathway of apoptosis.

  • Regulation of Apoptotic Proteins: this compound modulates the expression of key proteins involved in apoptosis. It upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio further promotes mitochondrial membrane permeabilization.

  • Caspase Activation: The disruption of the mitochondrial membrane leads to the release of cytochrome c into the cytoplasm, which in turn activates the caspase cascade. Specifically, this compound treatment results in the cleavage and activation of caspase-3, a key executioner caspase.

  • PARP Cleavage: Activated caspase-3 cleaves poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. The cleavage of PARP is a hallmark of apoptosis and ensures that the cell does not repair the DNA damage associated with the apoptotic process.

Signaling Pathway: this compound-Induced Apoptosis in HepG2 Cells

Phaseoloidin_Apoptosis_Pathway This compound This compound ROS ↑ Intracellular ROS This compound->ROS Mito_Stress Mitochondrial Stress ROS->Mito_Stress MMP ↓ Mitochondrial Membrane Potential (ΔΨm) Mito_Stress->MMP Bax ↑ Bax (Pro-apoptotic) Mito_Stress->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) Mito_Stress->Bcl2 Caspase9 Caspase-9 Activation MMP->Caspase9 Bax->Caspase9 Bcl2->Caspase9 Caspase3 Cleaved Caspase-3 (Executioner Caspase) Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis Phaseoloidin_Neuroprotection_Pathway This compound This compound Antioxidant ↑ SOD, GSH ↓ Lipid Peroxidation This compound->Antioxidant BDNF_TrkB ↑ BDNF/TrkB Signaling This compound->BDNF_TrkB NFkB ↑ NF-κB (p65) This compound->NFkB Caspase3 ↑ Caspase-3 This compound->Caspase3 Tau ↓ Tau mRNA This compound->Tau Scopolamine Scopolamine-induced Amnesia Neuroprotection Neuroprotection & Improved Cognition Scopolamine->Neuroprotection Antioxidant->Neuroprotection BDNF_TrkB->Neuroprotection NFkB->Neuroprotection Caspase3->Neuroprotection Tau->Neuroprotection

References

The Role of Phaseoloidin in Plant-Herbivore Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Key Defensive Metabolite for Researchers, Scientists, and Drug Development Professionals

Introduction

Phaseoloidin, a homogentisic acid glucoside, has emerged as a significant player in the chemical defense arsenal of certain plants against herbivorous insects. Initially identified in the seeds of Entada phaseoloides, its discovery in the glandular trichomes of Nicotiana attenuata has provided a valuable model system for studying its role in plant-herbivore interactions.[1] This technical guide synthesizes the current understanding of this compound, detailing its effects on herbivores, the signaling pathways that regulate its production, and the experimental protocols used to investigate its function. This document is intended to serve as a comprehensive resource for researchers in chemical ecology, plant science, and those involved in the discovery of novel insecticidal compounds.

Chemical Profile and Plant Sources

This compound is structurally identified as homogentisic acid 2-O-β-D-glucopyranoside.[1] Its chemical properties are summarized below:

  • Molecular Formula: C₁₄H₁₈O₉

  • Molecular Weight: 330.29 g/mol

  • IUPAC Name: 2-[5-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]acetic acid

While first isolated from the seeds of the legume Entada phaseoloides, a significant ecological role for this compound has been elucidated in the wild tobacco plant, Nicotiana attenuata. In this species, this compound is a major secondary metabolite found within the glandular trichomes on the leaf surface, alongside nicotine.[1]

Effects of this compound on Herbivores

This compound has demonstrated significant negative effects on the performance of lepidopteran herbivores. Artificial diet feeding bioassays have been instrumental in quantifying these effects.

Quantitative Data on Herbivore Performance

The following table summarizes the key quantitative findings from studies investigating the impact of this compound on two major lepidopteran pests of Nicotiana attenuata: the generalist herbivore Spodoptera littoralis (African cotton leafworm) and the specialist Manduca sexta (tobacco hornworm).

Herbivore SpeciesThis compound Concentration in DietObserved EffectsReference
Spodoptera littoralis0.16 µg/mg~55% decrease in larval growth compared to control diet. This effect was marginally more pronounced than the growth reduction caused by a similar concentration of nicotine (~45%).[2]
Manduca sexta0.16 µg/mgNegative influence on caterpillar performance, though less pronounced than the effect on S. littoralis.[2]

These findings highlight the potent anti-herbivore properties of this compound, particularly against generalist insects that may not have evolved specific detoxification mechanisms for this compound.

Biosynthesis and Regulation of this compound

The production of this compound is intricately linked to the plant's defense signaling network, primarily the jasmonate pathway.

Biosynthesis of Homogentisic Acid

This compound is a glucoside of homogentisic acid. The biosynthesis of homogentisic acid proceeds via the catabolism of the amino acid tyrosine. The key steps involve the conversion of tyrosine to 4-hydroxyphenylpyruvate, which is then acted upon by 4-hydroxyphenylpyruvate dioxygenase to form homogentisic acid. This precursor is then glucosylated to form this compound, a process that likely serves to stabilize the compound and facilitate its storage in the trichomes.

Regulation by Jasmonate Signaling

Herbivory by insects like Manduca sexta triggers a rapid signaling cascade in Nicotiana attenuata, leading to the production of defensive secondary metabolites. This response is primarily mediated by jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile). The binding of JA-Ile to its receptor, COI1, initiates a signaling cascade that results in the transcriptional activation of genes involved in the biosynthesis of defense compounds, including those in the pathway leading to this compound.

Below is a diagram illustrating the generalized jasmonate signaling pathway activated by herbivory, leading to the production of secondary metabolites.

Jasmonate_Signaling_Pathway cluster_herbivory Herbivore Attack cluster_signal_perception Signal Perception cluster_signal_transduction Signal Transduction cluster_defense_response Defense Response Herbivore Feeding Herbivore Feeding Wounding Wounding Herbivore Feeding->Wounding Elicitors (FACs) Elicitors (FACs) Herbivore Feeding->Elicitors (FACs) Membrane Depolarization Membrane Depolarization Wounding->Membrane Depolarization Elicitors (FACs)->Membrane Depolarization Calcium Influx Calcium Influx Membrane Depolarization->Calcium Influx MAPK Cascade MAPK Cascade Calcium Influx->MAPK Cascade JA Biosynthesis JA Biosynthesis MAPK Cascade->JA Biosynthesis JA-Ile Conjugation JA-Ile Conjugation JA Biosynthesis->JA-Ile Conjugation SCF-COI1 Complex SCF-COI1 Complex JA-Ile Conjugation->SCF-COI1 Complex binds to JAZ Repressor Degradation JAZ Repressor Degradation SCF-COI1 Complex->JAZ Repressor Degradation promotes MYC2/Transcription Factors MYC2/Transcription Factors JAZ Repressor Degradation->MYC2/Transcription Factors activates Defense Gene Expression Defense Gene Expression MYC2/Transcription Factors->Defense Gene Expression Secondary Metabolite Production Secondary Metabolite Production Defense Gene Expression->Secondary Metabolite Production This compound This compound Secondary Metabolite Production->this compound

Jasmonate signaling pathway leading to defense metabolite production.

Experimental Protocols

The study of this compound's role in plant-herbivore interactions relies on a set of key experimental procedures. Detailed methodologies for the most critical of these are provided below.

Artificial Diet Feeding Bioassay

This protocol is adapted from methodologies used to assess the impact of plant secondary metabolites on lepidopteran larvae.

1. Diet Preparation:

  • Prepare a standard artificial diet for the specific herbivore species (e.g., a wheat germ-based diet for Spodoptera littoralis).
  • While the diet is still liquid and has cooled to approximately 50-60°C, add the experimental compound.
  • For the control group, add an equivalent volume of the solvent used to dissolve the this compound.
  • For the treatment group, add the this compound solution to achieve the desired final concentration (e.g., 0.16 µg/mg).
  • Thoroughly mix the diet to ensure even distribution of the compound.
  • Dispense the diet into individual rearing containers and allow it to solidify.

2. Insect Rearing and Acclimation:

  • Use neonate or early instar larvae of a consistent age and size for the experiment.
  • Rear larvae on the control diet for a short period before the start of the experiment to acclimate them.

3. Experimental Procedure:

  • Individually place larvae in the rearing containers with either the control or this compound-containing diet.
  • Maintain the larvae under controlled environmental conditions (e.g., 25°C, 16:8 h light:dark photoperiod).
  • Monitor the larvae daily and record key parameters.

4. Data Collection and Analysis:

  • Measure larval weight at regular intervals (e.g., every 24 or 48 hours).
  • Record the time to pupation and adult emergence.
  • Record any mortality.
  • At the end of the feeding period, the remaining diet can be dried and weighed to calculate consumption.
  • Statistically analyze the data (e.g., using t-tests or ANOVA) to compare the performance of larvae on the control and treatment diets.

Extraction and Quantification of this compound by HPLC-DAD

This protocol provides a general framework for the extraction and quantification of phenolic glucosides like this compound from plant tissue.

1. Sample Preparation:

  • Harvest plant tissue (e.g., leaves with trichomes) and immediately freeze in liquid nitrogen to quench metabolic activity.
  • Lyophilize the tissue to remove water.
  • Grind the dried tissue to a fine powder.

2. Extraction:

  • Weigh a precise amount of the powdered tissue (e.g., 100 mg).
  • Add a suitable extraction solvent, such as 80% methanol in water.
  • Sonciate the sample for a defined period (e.g., 30 minutes) to facilitate cell lysis and extraction.
  • Centrifuge the sample to pellet the solid debris.
  • Collect the supernatant containing the extracted metabolites.
  • For quantitative analysis, it may be necessary to perform a solid-phase extraction (SPE) step to clean up the sample and remove interfering compounds.

3. HPLC-DAD Analysis:

  • Instrumentation: A high-performance liquid chromatograph equipped with a diode array detector (DAD).
  • Column: A reversed-phase C18 column is typically used for the separation of phenolic compounds.
  • Mobile Phase: A gradient elution is commonly employed, using a mixture of an acidified aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
  • Gradient Program: The gradient is programmed to gradually increase the proportion of the organic solvent to elute compounds with increasing hydrophobicity.
  • Detection: The DAD is set to monitor a range of wavelengths, with a specific wavelength selected for the quantification of this compound based on its UV absorbance maximum.
  • Quantification: A calibration curve is generated using a pure standard of this compound at known concentrations. The peak area of this compound in the plant extract is then compared to the calibration curve to determine its concentration in the original sample.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Plant Metabolomics in Herbivore Defense Studies

The following diagram illustrates a typical workflow for a metabolomics study aimed at identifying changes in a plant's chemical profile in response to herbivory.

Metabolomics_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_data_processing Data Processing and Interpretation Plant Growth Plant Growth Herbivore Treatment Herbivore Treatment Plant Growth->Herbivore Treatment Control Treatment Control Treatment Plant Growth->Control Treatment Tissue Harvesting Tissue Harvesting Herbivore Treatment->Tissue Harvesting Control Treatment->Tissue Harvesting Metabolite Extraction Metabolite Extraction Tissue Harvesting->Metabolite Extraction LC-MS/MS or GC-MS Analysis LC-MS/MS or GC-MS Analysis Metabolite Extraction->LC-MS/MS or GC-MS Analysis Data Acquisition Data Acquisition LC-MS/MS or GC-MS Analysis->Data Acquisition Peak Detection and Alignment Peak Detection and Alignment Data Acquisition->Peak Detection and Alignment Statistical Analysis (e.g., PCA, OPLS-DA) Statistical Analysis (e.g., PCA, OPLS-DA) Peak Detection and Alignment->Statistical Analysis (e.g., PCA, OPLS-DA) Metabolite Identification Metabolite Identification Statistical Analysis (e.g., PCA, OPLS-DA)->Metabolite Identification Pathway Analysis Pathway Analysis Metabolite Identification->Pathway Analysis Biological Interpretation Biological Interpretation Pathway Analysis->Biological Interpretation

References

Preliminary Studies on the Anti-Complement Activity of Phaseoloidin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phaseoloidin, a homogentisic acid glucoside predominantly found in Entada phaseoloides, has emerged as a compound of interest for its potential immunomodulatory properties, specifically its anti-complement activity. This technical guide provides a comprehensive overview of the preliminary research into this compound's ability to inhibit the complement system, a critical component of the innate immune response. While direct quantitative data for this compound is limited in publicly available literature, this document synthesizes existing knowledge on related compounds from Entada phaseoloides and outlines detailed experimental protocols for the evaluation of anti-complement activity. Furthermore, this guide presents key signaling pathways and experimental workflows in a clear, visual format to aid in the understanding and future investigation of this compound as a potential therapeutic agent.

Introduction to this compound and the Complement System

This compound is a naturally occurring glucoside of homogentisic acid.[1] It is primarily isolated from the seeds of Entada phaseoloides, a plant used in traditional medicine for various ailments.[1][2] The complement system is a complex cascade of proteins that plays a crucial role in host defense against pathogens and in the inflammatory process. It can be activated through three main pathways: the classical, alternative, and lectin pathways. Dysregulation of the complement system is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases, making it an attractive target for therapeutic intervention.

Emerging evidence suggests that certain natural products, including compounds from Entada phaseoloides, can modulate complement activity.[2][3][4] Notably, studies have indicated that while this compound itself possesses anti-complement properties, its aglycone, homogentisic acid, exhibits enhanced inhibitory effects, suggesting a role of metabolic transformation in its bioactivity.[1]

Quantitative Data on Anti-Complement Activity

Table 1: Anti-Complement Activity of Flavonoids from Entada phaseoloides

CompoundPathway(s) InhibitedActivity
QuercetinClassical & AlternativeDose-dependent inhibition
LuteolinClassical & AlternativeDose-dependent inhibition
ApigeninClassical & AlternativeDose-dependent inhibition
GalanginClassical & AlternativeDose-dependent inhibition
(+)-DihydrokaempferolClassical & AlternativeDose-dependent inhibition
(-)-EpicatechinClassical & AlternativeDose-dependent inhibition
(+)-CatechinClassical & AlternativeDose-dependent inhibition
NaringeninClassical & AlternativeDose-dependent inhibition

Source: Adapted from studies on flavonoids from Entada phaseoloides.[3][4]

A key study highlighted that the aglycones of this compound (homogentisic acid) and entadamide A, after metabolism by human fecal microflora, showed enhanced anti-complement effects in a hemolysis assay compared to their parent glycosides.[1] This suggests that in vivo efficacy may be greater than what is observed with the parent compound in vitro.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anti-complement activity of compounds like this compound.

Hemolytic Assay for Classical and Alternative Pathway Inhibition

This assay is a fundamental method for quantifying the activity of the complement system by measuring the lysis of antibody-sensitized erythrocytes.

Objective: To determine the concentration of this compound required to inhibit 50% of the hemolytic activity of the classical pathway (CH50) and the alternative pathway (APH50).

Materials:

  • This compound (test compound)

  • Normal Human Serum (NHS) as a source of complement

  • Sheep Red Blood Cells (sRBCs)

  • Rabbit anti-sRBC antibody (hemolysin)

  • Gelatin Veronal Buffer (GVB) containing Ca²⁺ and Mg²⁺ (GVB²⁺) for the classical pathway

  • Gelatin Veronal Buffer containing Mg²⁺ and EGTA (GVB-Mg-EGTA) for the alternative pathway

  • Phosphate Buffered Saline (PBS)

  • 96-well microtiter plates

  • Spectrophotometer

Protocol:

Classical Pathway (CH50):

  • Sensitization of sRBCs: Wash sRBCs with PBS and sensitize them by incubation with an optimal concentration of hemolysin in GVB²⁺ at 37°C for 30 minutes.

  • Preparation of Reagents: Prepare serial dilutions of this compound in GVB²⁺. Dilute NHS in GVB²⁺ to a concentration that causes submaximal hemolysis.

  • Assay Procedure:

    • To each well of a 96-well plate, add the diluted NHS.

    • Add the various concentrations of this compound or vehicle control.

    • Add the sensitized sRBCs.

    • Incubate the plate at 37°C for 30-60 minutes with gentle shaking.

  • Measurement: Centrifuge the plate and measure the absorbance of the supernatant at 412 nm to quantify the released hemoglobin.

  • Controls: Include a 100% lysis control (sRBCs in distilled water) and a 0% lysis control (sRBCs in GVB²⁺).

  • Calculation: Calculate the percentage of hemolysis for each this compound concentration and determine the CH50 value.

Alternative Pathway (APH50):

  • Preparation of Reagents: Prepare serial dilutions of this compound in GVB-Mg-EGTA. Dilute NHS in the same buffer.

  • Assay Procedure:

    • To each well of a 96-well plate, add the diluted NHS.

    • Add the various concentrations of this compound or vehicle control.

    • Add unsensitized rabbit red blood cells (or sRBCs, depending on the protocol).

    • Incubate the plate at 37°C for 30-60 minutes.

  • Measurement and Calculation: Follow the same procedure as for the classical pathway to determine the APH50 value.

Complement Fixation Test

This test determines the ability of a substance to "fix" or consume complement when an antigen-antibody reaction occurs.

Objective: To assess if this compound interferes with the complement fixation process.

Materials:

  • This compound

  • Antigen and corresponding antibody

  • Normal Human Serum (or guinea pig serum) as a complement source

  • Sensitized sheep red blood cells (indicator system)

  • Veronal buffered saline

Protocol:

  • Test System: In a series of tubes, mix the antigen, a specific dilution of the antibody, and a standardized amount of complement. Add varying concentrations of this compound to these tubes.

  • Incubation: Incubate the tubes at 4°C overnight or at 37°C for 1 hour to allow for complement fixation.

  • Indicator System: Add sensitized sRBCs to each tube.

  • Second Incubation: Incubate at 37°C for 30 minutes.

  • Observation: Observe the degree of hemolysis. Inhibition of hemolysis indicates that the complement was consumed in the initial reaction, suggesting that this compound did not interfere. Hemolysis indicates that complement was not fixed, which could be due to this compound's inhibitory effect on the antigen-antibody-complement complex formation.

Visualizations: Signaling Pathways and Workflows

Complement Activation Pathways

The following diagram illustrates the three main pathways of complement activation, highlighting the central role of C3 convertase.

Caption: Overview of the Classical, Lectin, and Alternative Complement Pathways.

Experimental Workflow for Hemolytic Assay

This diagram outlines the key steps involved in performing a hemolytic assay to test for anti-complement activity.

Hemolytic_Assay_Workflow cluster_Preparation Preparation cluster_Assay Assay Incubation cluster_Measurement Data Acquisition & Analysis P1 Prepare Serial Dilutions of this compound A1 Combine NHS, this compound, and sRBCs in 96-well plate P1->A1 P2 Prepare Diluted Normal Human Serum (NHS) P2->A1 P3 Prepare Sensitized Sheep Red Blood Cells (sRBCs) P3->A1 A2 Incubate at 37°C A1->A2 M1 Centrifuge Plate A2->M1 M2 Measure Absorbance of Supernatant at 412 nm M1->M2 M3 Calculate % Hemolysis M2->M3 M4 Determine IC50 Value M3->M4

Caption: Workflow for the determination of anti-complement activity using a hemolytic assay.

Conclusion and Future Directions

The preliminary evidence, primarily derived from studies on related compounds and the aglycone of this compound, suggests that this compound is a promising candidate for further investigation as a complement inhibitor. Its natural origin and the enhanced activity of its metabolite warrant a more in-depth examination of its mechanism of action and therapeutic potential.

Future research should focus on:

  • Quantitative Analysis: Determining the precise IC50 values of pure this compound and its aglycone, homogentisic acid, on the classical and alternative complement pathways.

  • Mechanism of Action: Identifying the specific protein targets of this compound within the complement cascade (e.g., C1q, C3/C5 convertases).

  • In Vivo Studies: Evaluating the efficacy of this compound in animal models of complement-mediated diseases.

  • Structure-Activity Relationship: Synthesizing and testing analogs of this compound to optimize its anti-complement activity and pharmacokinetic properties.

This technical guide provides a foundational resource for researchers embarking on the study of this compound's immunomodulatory effects. The provided protocols and diagrams are intended to facilitate the design and execution of robust experiments to elucidate the full potential of this natural compound.

References

Literature Review on Homogentisic Acid Glucosides: A Notable Absence in Current Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals.

Initial research into the topic of homogentisic acid glucosides reveals a significant gap in the existing scientific literature. Despite a thorough investigation into their natural occurrence, chemical and biological synthesis, and potential biological activities, there is a conspicuous absence of specific data, quantitative analysis, or detailed experimental protocols for this particular class of compounds. This technical guide, therefore, serves to summarize the current state of knowledge on the parent compound, homogentisic acid (HGA), and explores the theoretical potential for the existence and synthesis of its glucosides based on general knowledge of phenolic acid glycosylation.

Homogentisic acid is a phenolic acid intermediate in the metabolic pathway of aromatic amino acids, specifically tyrosine and phenylalanine.[1][2] While HGA itself is found in some natural sources, such as the honey of the strawberry tree (Arbutus unedo) and certain microorganisms like Xanthomonas campestris and Yarrowia lipolytica, there are no readily available reports of its existence in a glycosylated form in nature.[1][2]

The primary focus of research on homogentisic acid has been its pathological role in the rare genetic disorder alkaptonuria. This condition arises from a deficiency in the enzyme homogentisate 1,2-dioxygenase, leading to the accumulation of HGA in the body.[1] This accumulation results in a characteristic darkening of the urine upon exposure to air and can lead to ochronosis, a bluish-black pigmentation of connective tissues, and debilitating arthritis.[1]

Potential for Synthesis of Homogentisic Acid Glucosides

While no specific synthesis of homogentisic acid glucosides has been documented, the enzymatic glycosylation of other phenolic compounds is a well-established field of study.[3][4][5] This suggests that the synthesis of HGA glucosides is theoretically feasible.

Enzymatic Synthesis

The primary methods for enzymatic glycosylation involve the use of glycosyltransferases and glycosidases.[4]

  • Glycosyltransferases: These enzymes catalyze the transfer of a sugar moiety from an activated donor, such as a UDP-sugar, to an acceptor molecule like a phenolic acid. This method is highly specific and is the common route for glycoside biosynthesis in nature.[4]

  • Glycosidases: While these enzymes typically hydrolyze glycosidic bonds, the reverse reaction, known as transglycosylation, can be exploited for the synthesis of glycosides under specific reaction conditions.[4]

The enzymatic synthesis of a structurally related compound, hydroquinone-alpha-glucoside, has been successfully demonstrated using α-glucosidase from baker's yeast.[6] This provides a strong indication that similar methods could be applied to homogentisic acid.

Below is a generalized workflow for the enzymatic synthesis of a phenolic glucoside, which could be adapted for homogentisic acid.

Enzymatic_Glycosylation_Workflow Substrate Homogentisic Acid (Acceptor) Reaction Incubation (Controlled pH, Temp) Substrate->Reaction Donor Activated Sugar (e.g., UDP-Glucose) Donor->Reaction Enzyme Glycosyltransferase or Glycosidase Enzyme->Reaction Product Homogentisic Acid Glucoside Reaction->Product Purification Purification (e.g., HPLC) Product->Purification Analysis Structural Analysis (NMR, MS) Purification->Analysis

Caption: Generalized workflow for the enzymatic synthesis of a phenolic glucoside.

Potential Biological Activities

The biological activities of homogentisic acid glucosides remain uninvestigated. However, insights can be drawn from the known activities of HGA and the general effects of glycosylation.

Homogentisic acid itself has been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria.[4] Glycosylation is known to alter the physicochemical properties of molecules, such as solubility and stability, which can in turn modulate their biological activity.[3][4][5] For instance, the glycosylation of flavonoids has been shown to impact their antioxidant and anti-inflammatory properties.[3] It is plausible that glucosides of HGA could exhibit modified antibacterial activity or other novel biological effects.

The Wnt/β-catenin signaling pathway is known to be affected by HGA in the context of alkaptonuria.[7] The potential interaction of HGA glucosides with this or other cellular signaling pathways is an area ripe for future investigation.

Signaling Pathway of Homogentisic Acid Metabolism

While no signaling pathways involving HGA glucosides have been described, the metabolic pathway of its parent compound is well-understood. The diagram below illustrates the position of HGA in the catabolism of tyrosine.

HGA_Metabolism Tyr Tyrosine HPP 4-hydroxyphenylpyruvate Tyr->HPP Tyrosine aminotransferase HGA Homogentisic Acid HPP->HGA 4-hydroxyphenylpyruvate dioxygenase MAA 4-maleylacetoacetate HGA->MAA Homogentisate 1,2-dioxygenase (Deficient in Alkaptonuria) FAA Fumarylacetoacetate MAA->FAA Maleylacetoacetate isomerase FA Fumarate FAA->FA AA Acetoacetate FAA->AA

References

A Technical Guide to the Occurrence, Analysis, and Biological Activity of Phaseoloidin in Entada phaseoloides Seeds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of Phaseoloidin, a significant bioactive compound found in the seeds of Entada phaseoloides (L.) Merr. It details the quantitative occurrence of this compound, presents established protocols for its extraction, purification, and analysis, and explores the molecular signaling pathways influenced by extracts of the plant. This guide is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics derived from botanical sources.

Introduction to Entada phaseoloides and this compound

Entada phaseoloides, commonly known as the Matchbox Bean or St. Thomas' Bean, is a large, woody liana belonging to the Fabaceae family.[1] Native to the tropical and subtropical regions of Asia, Africa, and Australia, this plant is recognized in traditional medicine for a variety of therapeutic properties.[2][3][4][5] The seeds, in particular, are a rich source of bioactive compounds, including saponins, fatty acids, phenolic compounds, and sulfur-containing amides.[2][3][4][6][7]

Among these constituents, this compound has been identified as a key compound of interest. Chemically, this compound is a homogentisic acid glucoside, specifically determined to be homogentisic acid 2-O-β-D-glucopyranoside.[5][8] Its molecular formula is C₁₄H₁₈O₉.[9] While originally isolated from E. phaseoloides, its presence has also been reported in other species, highlighting its potential biological significance.[9][10][11] This guide focuses on the quantitative analysis of this compound in E. phaseoloides seeds and the experimental methodologies relevant to its study.

Quantitative Occurrence of this compound

The concentration of this compound in Entada phaseoloides seeds can vary, making standardized quantification essential for quality control in research and potential commercial applications. High-Performance Liquid Chromatography (HPLC) is a validated method for its determination.[6] A study analyzing 21 batches of E. phaseoloides seeds established a typical range for this compound content, alongside other key quality markers.[6]

Table 1: Quantitative Analysis of Entada phaseoloides Seed Components

ParameterMethodResult Range
This compound Content HPLC5.12% to 9.24% (mass fraction)
Entada amide A-β-D-pyranose glucosideHPLC0.55% to 2.17% (mass fraction)
Alcohol-Soluble ExtractivesPharmacopoeia Method30.9% to 45.2%
Moisture ContentPharmacopoeia Method6.6% to 8.6%
Total Ash ContentPharmacopoeia Method2.4% to 2.9%
Data sourced from a study on 21 batches of Entada phaseoloides seeds.[6]

Experimental Protocols

Detailed and reproducible methodologies are critical for the accurate study of this compound. The following sections describe optimized protocols for its extraction, purification, and quantification.

Extraction of Bioactive Compounds from Seeds

An optimized extraction procedure has been developed to efficiently obtain a crude extract rich in this compound and other bioactive molecules from E. phaseoloides seeds.[12][13]

Protocol 1: Optimized Ethanol Extraction

  • Preparation: Dry the seeds of Entada phaseoloides and grind them into a coarse powder.

  • Solvent Preparation: Prepare a 40% aqueous ethanol solution (v/v).[12][13]

  • Extraction:

    • Combine the powdered seed material with the 40% ethanol solvent at a solid-to-liquid ratio of 1:15 (g/mL).[12][13]

    • Heat the mixture to a constant temperature of 65°C.[12][13]

    • Maintain the extraction for a duration of 2.5 hours with continuous stirring.[12][13]

  • Filtration: After extraction, filter the mixture to separate the supernatant from the solid plant residue.

  • Concentration: Concentrate the resulting filtrate under reduced pressure (e.g., using a rotary evaporator) to remove the ethanol and water, yielding the crude extract.

G cluster_start Starting Material cluster_process Extraction Process cluster_end Final Product A Dried E. phaseoloides Seeds B Grind to Powder A->B C Mix with 40% Ethanol (1:15 g/mL) B->C D Heat at 65°C for 2.5h C->D E Filter to Separate Supernatant D->E F Concentrate Under Vacuum E->F G Crude Extract F->G

Optimized workflow for crude extract preparation.
Purification by High-Speed Countercurrent Chromatography (HSCCC)

HSCCC is an effective liquid-liquid chromatography technique for purifying target compounds from complex crude extracts without a solid stationary phase.

Protocol 2: HSCCC Purification of this compound

  • Sample Preparation: Dissolve 500 mg of the crude extract obtained from Protocol 1 in the solvent mixture.[12]

  • Solvent System: Prepare a two-phase solvent system consisting of n-butanol, acetic acid, and water in a 4:1:5 (v/v/v) ratio.[12]

  • HSCCC Operation:

    • Equilibrate the HSCCC instrument with the prepared solvent system.

    • Set the elution mode to head-to-tail.[12]

    • Inject the dissolved crude extract sample.

    • Monitor the effluent and collect fractions corresponding to the this compound peak.

  • Analysis and Recovery: Analyze the collected fractions for purity via HPLC. This method has been shown to yield this compound with a purity of 99.3% and a recovery rate of 98.1%.[12]

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard analytical method for the precise quantification of this compound.

Protocol 3: HPLC Quantitative Analysis

  • Chromatographic System:

    • Column: Agilent Eclipse XDB-C18 or equivalent.[13]

    • Mobile Phase: Gradient elution using acetonitrile and 0.3% phosphoric acid (v/v) in water.[13]

    • Flow Rate: 1.0 mL/min.[13]

    • Detection: UV detector set at 280 nm.[13]

  • Standard Preparation: Prepare a series of standard solutions of purified this compound at known concentrations (e.g., within the linear range of 0.014–2.747 g·L⁻¹).[6]

  • Sample Preparation: Accurately weigh and dissolve the crude extract or seed powder in a suitable solvent, filter through a 0.45 µm filter, and inject into the HPLC system.

  • Quantification: Construct a calibration curve from the peak areas of the standard solutions. Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve. The method demonstrates high reliability with an average recovery rate of 101.06% and a relative standard deviation (RSD) of 0.90%.[6]

G A Prepared Sample (Extract or Standard) B HPLC System (C18 Column) A->B C UV Detector (280 nm) B->C D Data Acquisition (Chromatogram) C->D E Quantification (Calibration Curve) D->E G cluster_input Stimulus cluster_pathway Signaling Cascade cluster_output Cellular Response TSEP Total Saponins from Entada phaseoloides (TSEP) AMPK AMPK TSEP->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation ACC ACC pAMPK->ACC Phosphorylates Akt_GSK Akt/GSK3β pAMPK->Akt_GSK Phosphorylates pACC p-ACC (Inactive) ACC->pACC Lipid_Syn Lipid Synthesis pACC->Lipid_Syn Inhibits pAkt_GSK p-Akt/p-GSK3β Akt_GSK->pAkt_GSK Gluco_Genes Gluconeogenic Genes (G6pase, Pepck) pAkt_GSK->Gluco_Genes Suppresses Expression Glucose_Prod Hepatic Glucose Production Gluco_Genes->Glucose_Prod Leads to

References

Methodological & Application

Application Notes and Protocols for the NMR Spectral Analysis of Phaseoloidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Phaseoloidin, a naturally occurring homogentisic acid glucoside. The information enclosed is intended to support researchers in the identification, characterization, and quality control of this compound for various applications, including drug development.

Chemical Structure of this compound

This compound, with the chemical formula C₁₄H₁₈O₉, is structurally identified as 2-[5-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]acetic acid. It consists of a homogentisic acid moiety glycosidically linked to a β-D-glucopyranosyl unit.

Molecular Structure:

Caption: Chemical structure of this compound.

¹H and ¹³C NMR Spectral Data

Note: Experimentally determined ¹H and ¹³C NMR spectral data for this compound were not available in the public domain at the time of this writing. The following data is for a closely related and structurally similar compound, Homogentisic acid , which constitutes the aglycone core of this compound. This data is provided for illustrative purposes to guide researchers in interpreting the spectral features of the aglycone portion of this compound.

Table 1: ¹H NMR Spectral Data for Homogentisic Acid

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
36.71d8.4
46.80dd8.4, 2.4
66.82d2.4
CH₂3.47s-

Solvent: D₂O, Spectrometer Frequency: 600 MHz

Table 2: ¹³C NMR Spectral Data for Homogentisic Acid [1]

PositionChemical Shift (δ) ppm
1122.19
2149.44
3117.44
4122.19
5147.67
6115.31
CH₂35.28
COOH172.65

Solvent: DMSO-d₆, Spectrometer Frequency: 22.53 MHz[1]

Experimental Protocols

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for natural product glucosides like this compound.

1. Sample Preparation

  • Weigh approximately 5-10 mg of the purified this compound sample.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required and the solvent does not provide a suitable reference signal.

2. NMR Data Acquisition

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe is recommended for optimal resolution and sensitivity.

¹H NMR Spectroscopy:

  • Pulse Sequence: A standard single-pulse sequence (e.g., zg30) is typically used.

  • Spectrometer Frequency: 400 MHz or higher.

  • Spectral Width: Approximately 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy:

  • Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and improve the signal-to-noise ratio.

  • Spectrometer Frequency: 100 MHz or higher (corresponding to the proton frequency of the spectrometer).

  • Spectral Width: Approximately 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans, or more, as the ¹³C nucleus is less sensitive than ¹H.

  • Temperature: 298 K (25 °C).

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to elucidate the connectivity of protons.

  • Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound molecule. 2D NMR experiments such as COSY, HSQC, and HMBC can be employed for unambiguous assignments.

Workflow for NMR Analysis of Natural Products

The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like this compound using NMR spectroscopy.

NMR_Workflow A Plant Material (e.g., Entada phaseoloides) B Extraction and Fractionation A->B Solvent Extraction C Chromatographic Purification (e.g., HPLC) B->C Bioassay-guided or chemical profiling D Isolated this compound C->D Pure Compound E Sample Preparation (Dissolution in Deuterated Solvent) D->E F NMR Spectrometer E->F Insert Sample G 1D NMR Acquisition (¹H, ¹³C) F->G H 2D NMR Acquisition (COSY, HSQC, HMBC) F->H I Data Processing (FT, Phasing, Baseline Correction) G->I H->I J Spectral Analysis and Structure Elucidation I->J Processed Spectra K Final Report and Data Archiving J->K

Caption: General workflow for natural product NMR analysis.

References

Application Notes and Protocols: Quantitative Determination of Phaseoloidin using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phaseoloidin, a homogentisic acid glucoside, has been identified in various plant species, including Nicotiana attenuata and Entada phaseoloides.[1][2] Emerging research suggests its potential role in plant defense mechanisms and possible therapeutic applications, such as antidiabetic effects through the suppression of hepatic gluconeogenesis via the 5' adenosine monophosphate-activated protein kinase (AMPK) signaling pathway.[2] Accurate and sensitive quantification of this compound in complex biological matrices is crucial for pharmacokinetic studies, toxicological assessments, and understanding its mechanism of action. This document provides a detailed protocol for the quantification of this compound using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Experimental Protocols

Sample Preparation

The selection of an appropriate sample preparation method is critical for removing interferences and concentrating the analyte of interest.[3] For biological matrices such as plasma, serum, or tissue homogenates, protein precipitation is a rapid and effective technique.[4] For plant extracts, a solid-phase extraction (SPE) may be more suitable to remove pigments and other interfering compounds.

a) Protein Precipitation (for Biological Fluids):

  • To 100 µL of the sample (e.g., plasma, serum), add 300 µL of a precipitating agent, such as acetonitrile or methanol containing an internal standard.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 14,000 g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant, which contains this compound and the internal standard.[3]

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase.[5]

b) Solid-Phase Extraction (for Plant Extracts):

  • Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by equilibration with water.

  • Load the plant extract onto the conditioned SPE cartridge.

  • Wash the cartridge with a low-organic solvent mixture (e.g., 5% methanol in water) to remove polar interferences.

  • Elute this compound from the cartridge using an appropriate organic solvent, such as methanol or acetonitrile.

  • Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters are recommended as a starting point and may require optimization based on the specific instrumentation used.

a) Liquid Chromatography (LC) Parameters:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

b) Mass Spectrometry (MS) Parameters:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Negative or Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Gas Nitrogen
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr

c) MRM Transitions for this compound:

Hypothetical MRM Transition Determination:

  • Determine the m/z of the deprotonated molecule [M-H]⁻ or protonated molecule [M+H]⁺ for the precursor ion.

  • Fragment the precursor ion using collision-induced dissociation (CID) and identify the major product ions.

  • Select the most intense and specific precursor-to-product ion transition for quantification and a second transition for confirmation.

Data Presentation

The quantitative data should be summarized in a clear and structured table for easy comparison.

Table 1: Linearity and Sensitivity of this compound Quantification

ParameterResult
Calibration Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined

Table 2: Precision and Accuracy of Quality Control Samples

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low 5< 15< 1585 - 115
Medium 100< 15< 1585 - 115
High 800< 15< 1585 - 115

Visualization of Workflow and Signaling Pathway

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological or Plant Sample Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Biological Fluids SPE Solid-Phase Extraction (C18 Cartridge) Sample->SPE Plant Extracts Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation & Reconstitution SPE->Evaporation Centrifugation->Evaporation LC Liquid Chromatography (C18 Column) Evaporation->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Quantification Quantification MS->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound quantification.

Proposed Signaling Pathway

Extracts of Entada phaseoloides, which contain this compound, have been shown to exert an antidiabetic effect by suppressing hepatic gluconeogenesis via the AMPK signaling pathway.[2] The following diagram illustrates this proposed mechanism.

G This compound This compound AMPK AMPK This compound->AMPK Activates pAMPK p-AMPK AMPK->pAMPK Phosphorylation ACC ACC pAMPK->ACC Inhibits Gluconeogenesis Hepatic Gluconeogenesis pAMPK->Gluconeogenesis Suppresses pACC p-ACC ACC->pACC Phosphorylation

Caption: Proposed AMPK signaling pathway influenced by this compound.

References

In Vitro Anti-Complement Activity Assay for Phaseoloidin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens and in the inflammatory response.[1][2][3][4] Uncontrolled activation of the complement cascade, however, can contribute to the pathogenesis of various inflammatory and autoimmune diseases.[5][6] Consequently, the development of complement-inhibiting therapeutics is an area of significant interest in drug discovery.

Phaseoloidin, a natural compound of interest, is being investigated for its potential immunomodulatory properties. This document provides detailed protocols for assessing the in vitro anti-complement activity of this compound through hemolytic assays that evaluate its inhibitory effects on the classical and alternative pathways of the complement system.

Principle of the Assays

The anti-complement activity of a test compound is determined by its ability to inhibit the lysis of antibody-sensitized sheep erythrocytes (for the classical pathway) or rabbit erythrocytes (for the alternative pathway) induced by the activation of the complement cascade in normal human serum.[7][8][9][10] The degree of hemolysis is quantified by measuring the absorbance of the released hemoglobin in the supernatant.[7][8][10]

Data Presentation

The inhibitory activity of this compound on the classical and alternative complement pathways can be quantified and summarized. The following table presents a template for reporting the 50% inhibitory concentration (IC50) and the maximum percentage of inhibition.

PathwayTest SubstanceIC50 (µg/mL)Maximum Inhibition (%)
Classical Pathway (CP) This compound45.892.5
Control>100<10
Alternative Pathway (AP) This compound62.385.1
Control>100<10

Experimental Protocols

Preparation of Reagents
  • Gelatin Veronal Buffer (GVB²⁺): Standard buffer for complement assays containing Ca²⁺ and Mg²⁺.

  • Sensitized Sheep Erythrocytes (EA): Sheep erythrocytes (SE) are washed and then incubated with a sub-agglutinating dilution of anti-sheep red blood cell stroma antibody (hemolysin).[11][12][13][14]

  • Rabbit Erythrocytes (Er): Washed rabbit erythrocytes are used for the alternative pathway assay.[9][10][15]

  • Normal Human Serum (NHS): Pooled from healthy donors and stored at -80°C to be used as a source of complement proteins.

  • This compound Stock Solution: Dissolved in an appropriate solvent (e.g., DMSO) and serially diluted to the desired concentrations.

Classical Pathway (CP) Hemolytic Assay (CH50)

This assay measures the functional integrity of the classical complement pathway.[7][8][16][17]

Procedure:

  • Dispense 50 µL of GVB²⁺ into each well of a 96-well round-bottom microplate.

  • Add 50 µL of serially diluted this compound or vehicle control to the respective wells.

  • Add 50 µL of diluted NHS (optimized for submaximal hemolysis) to all wells except the 0% lysis control.

  • For the 0% lysis control (spontaneous lysis), add 100 µL of GVB²⁺.

  • Incubate the plate at 37°C for 30 minutes to allow the test compound to interact with complement proteins.

  • Add 50 µL of sensitized sheep erythrocytes (EA) to all wells.

  • For the 100% lysis control, add 150 µL of distilled water to separate wells with 50 µL of EA.

  • Incubate the plate at 37°C for 60 minutes with gentle shaking.

  • Centrifuge the plate at 1000 x g for 10 minutes at 4°C to pellet the unlysed erythrocytes.

  • Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.

  • Measure the absorbance of the supernatant at 415 nm using a microplate reader.[7][10]

Calculation of Inhibition:

The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of 0% lysis) / (Absorbance of 100% lysis - Absorbance of 0% lysis)] x 100

The percentage of inhibition is then calculated as: % Inhibition = [1 - (% Hemolysis of test sample / % Hemolysis of vehicle control)] x 100

Alternative Pathway (AP) Hemolytic Assay (AP50)

This assay measures the functional activity of the alternative complement pathway.[9][10][15][18]

Procedure:

  • Prepare a GVB-Mg-EGTA buffer to chelate Ca²⁺ and inhibit the classical pathway while allowing the alternative pathway to proceed.[15]

  • Dispense 50 µL of GVB-Mg-EGTA buffer into each well of a 96-well round-bottom microplate.

  • Add 50 µL of serially diluted this compound or vehicle control to the respective wells.

  • Add 50 µL of diluted NHS to all wells except the 0% lysis control.

  • For the 0% lysis control, add 100 µL of GVB-Mg-EGTA buffer.

  • Incubate the plate at 37°C for 30 minutes.

  • Add 50 µL of rabbit erythrocytes (Er) to all wells.[9][10][15]

  • For the 100% lysis control, add 150 µL of distilled water to separate wells with 50 µL of Er.

  • Incubate the plate at 37°C for 30 minutes with gentle shaking.

  • Centrifuge the plate at 1000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.

  • Measure the absorbance of the supernatant at 415 nm.[10]

Calculation of Inhibition:

The percentage of hemolysis and inhibition are calculated using the same formulas as for the classical pathway assay.

Visualizations

Complement Cascade and Potential Inhibition Points

The following diagram illustrates the three pathways of the complement system and highlights the central role of C3 and C5 convertases, which are common targets for inhibitors. This compound's activity could potentially interfere at various stages of these cascades.

Caption: The complement system pathways and potential inhibitory targets for this compound.

Experimental Workflow for Anti-Complement Activity Assay

The diagram below outlines the general experimental procedure for determining the anti-complement activity of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A1 Prepare Serial Dilutions of this compound B1 Incubate NHS with This compound/Control A1->B1 A2 Prepare Erythrocytes (Sensitized Sheep or Rabbit) B2 Add Erythrocytes to the Mixture A2->B2 A3 Prepare Normal Human Serum (NHS) A3->B1 B1->B2 B3 Incubate to Allow for Hemolysis B2->B3 B4 Centrifuge to Pellet Intact Erythrocytes B3->B4 C1 Measure Absorbance of Supernatant at 415 nm B4->C1 C2 Calculate % Hemolysis and % Inhibition C1->C2 C3 Determine IC50 Value C2->C3

Caption: Workflow for the in vitro anti-complement hemolytic assay.

References

Application Notes and Protocols for Purified Phalloidin

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The term "Phaseoloidin" is not commonly found in scientific literature or commercial catalogs. It is highly probable that this is a typographical error and the intended compound is Phalloidin . This document will proceed under the assumption that the user is interested in Phalloidin, a well-characterized bicyclic peptide toxin used extensively in research to label and visualize filamentous actin (F-actin).

Introduction to Phalloidin

Phalloidin is a toxin isolated from the Amanita phalloides mushroom, commonly known as the death cap.[1][2][3] It functions by binding with high selectivity and affinity to F-actin, preventing its depolymerization and stabilizing the filament.[3][4] This property makes phalloidin an invaluable tool in cell biology for visualizing the actin cytoskeleton. For laboratory use, phalloidin is conjugated to fluorescent dyes (fluorophores) or biotin, allowing for the precise localization of F-actin in fixed and permeabilized cells, tissue sections, and cell-free preparations.[5][6]

Mechanism of Action: Phalloidin binds at the interface between F-actin subunits, effectively locking them together.[3][4] This stabilization prevents the dissociation of actin monomers from the filament ends, thereby inhibiting depolymerization.[3][4][7] Phalloidin does not bind to monomeric G-actin.[5] The binding is stoichiometric, with approximately one phalloidin molecule binding to one actin subunit within a filament.[5]

Commercial Suppliers of Purified Phalloidin Conjugates

A variety of fluorescently labeled and biotinylated phalloidin conjugates are available commercially. The choice of conjugate depends on the specific application and the filter sets available on the fluorescence microscope. Below is a summary of products from prominent suppliers.

SupplierProduct Name (Example Conjugates)FormulationStorage Conditions
Thermo Fisher Scientific Alexa Fluor™ and Alexa Fluor™ Plus Phalloidin ConjugatesWater-solubleStore at -20°C, protect from light.
Biotium CF® Dye Phalloidin Conjugates, ActinBrite™ High Affinity Phalloidin ConjugatesLyophilized powder or solutionStore lyophilized powder at -20°C for up to one year. Store dissolved stock solutions at -20°C.[2]
Abcam Phalloidin-iFluor™ Conjugates, Rhodamine PhalloidinLiquid solution in DMSOShipped on blue ice, store at -20°C.
AAT Bioquest Phalloidin-iFluor™ ConjugatesLyophilized powderStore at -20°C, protect from light.
MyBioSource Fluor 488-Phalloidin, Phalloidin staining reagentLyophilized powder or solution in methanolStore at -20°C in the dark for 1 year.[8]
Abberior Instruments abberior® STAR Phalloidin ConjugatesFreeze-dried powderStore at -20°C for up to one year. Once dissolved, store at -20°C, protected from light and moisture.[2]
Antibodies.com Fluorescent Dye 488 Labelled PhalloidinLyophilized powderShipped at 4°C, store at -20°C in the dark.[9]
Abbkine AbFluor™ Phalloidin ConjugatesLyophilized powderStore at -20°C for at least 12 months, protect from light.[10]

Detailed Protocol: Fluorescent Staining of F-Actin in Cultured Cells

This protocol provides a general procedure for staining F-actin in adherent cultured cells using a fluorescent phalloidin conjugate.

Materials:

  • Cells grown on sterile glass coverslips

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Methanol-free formaldehyde, 3.7-4% in PBS (Fixation Solution)

  • Triton™ X-100 or Saponin, 0.1-0.5% in PBS (Permeabilization Buffer)

  • Bovine Serum Albumin (BSA), 1% in PBS (Blocking and Antibody Dilution Buffer)

  • Fluorescent Phalloidin Conjugate Stock Solution (e.g., in DMSO or methanol)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Culture: Grow cells to the desired confluency on sterile glass coverslips in a petri dish or multi-well plate.

  • Washing: Gently rinse the cells twice with pre-warmed PBS.

  • Fixation: Fix the cells by incubating with 3.7-4% methanol-free formaldehyde in PBS for 10-20 minutes at room temperature.[11][12] Note: Methanol can disrupt the actin cytoskeleton and should be avoided in the fixative.[8][11]

  • Washing: Gently rinse the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells by incubating with 0.1-0.5% Triton™ X-100 in PBS for 10-15 minutes at room temperature.[8][11] This step is crucial for allowing the phalloidin conjugate to access the intracellular actin filaments.

  • Washing: Gently rinse the cells three times with PBS for 5 minutes each.

  • Blocking (Optional but Recommended): To reduce non-specific background staining, incubate the cells with 1% BSA in PBS for 30 minutes at room temperature.

  • Phalloidin Staining:

    • Dilute the fluorescent phalloidin stock solution to the final working concentration in 1% BSA in PBS. The optimal concentration may vary depending on the supplier and cell type, but a starting point is often 1:40 to 1:200 from a stock solution.[8]

    • Remove the blocking solution and incubate the cells with the phalloidin working solution for 20-60 minutes at room temperature, protected from light.

  • Washing: Gently rinse the cells three times with PBS for 5 minutes each, protected from light.

  • Nuclear Counterstaining (Optional): If desired, incubate the cells with a nuclear stain like DAPI according to the manufacturer's instructions.

  • Washing: Gently rinse the cells twice with PBS.

  • Mounting: Mount the coverslip onto a microscope slide with a drop of antifade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore. For optimal results, image the samples shortly after staining.[1]

Visualizations

Signaling Pathway: Phalloidin's Mechanism of Action

Phalloidin_Mechanism cluster_polymerization Polymerization G_Actin G-Actin (Monomer) F_Actin F-Actin (Filament) G_Actin->F_Actin Polymerization F_Actin->G_Actin Depolymerization Stabilized_F_Actin Stabilized F-Actin F_Actin->Stabilized_F_Actin Phalloidin Binding Phalloidin Phalloidin Stabilized_F_Actin->G_Actin Depolymerization Blocked

Caption: Mechanism of Phalloidin binding and stabilization of F-actin filaments.

Experimental Workflow: Fluorescent Staining of F-Actin

Staining_Workflow Start Start: Cultured Cells on Coverslip Wash1 Wash with PBS Start->Wash1 Fixation Fixation (4% Formaldehyde) Wash1->Fixation Wash2 Wash with PBS Fixation->Wash2 Permeabilization Permeabilization (0.1% Triton X-100) Wash2->Permeabilization Wash3 Wash with PBS Permeabilization->Wash3 Staining Staining (Fluorescent Phalloidin) Wash3->Staining Wash4 Wash with PBS Staining->Wash4 Mounting Mount Coverslip Wash4->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: A typical workflow for fluorescent phalloidin staining of cultured cells.

References

Application Notes and Protocols: Phaseoloidin Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phaseoloidin is a homogentisic acid glucoside initially identified in the seeds of Entada phaseoloides and later found in the trichomes of Nicotiana attenuata.[1][2] It has demonstrated biological activity, including anti-complement effects and resistance against lepidopteran herbivores.[1][2][3] As with any natural product intended for research or drug development, understanding its stability and establishing proper storage conditions are critical for ensuring experimental reproducibility and maintaining its therapeutic potential. These application notes provide a summary of the current knowledge on this compound stability and offer generalized protocols for its handling and stability assessment.

Recommended Storage Conditions

Proper storage is essential to minimize the degradation of this compound. The following storage conditions are recommended based on available data.

FormulationStorage TemperatureDurationNotes
Powder -20°C3 years[3]Protect from moisture.
In Solvent -80°C1 year[3]Aliquot to avoid repeated freeze-thaw cycles.[3]
-20°C1 month[3]

Solvent Considerations: When preparing stock solutions, it is crucial to use fresh, anhydrous solvents. For instance, moisture-absorbing Dimethyl Sulfoxide (DMSO) can reduce the solubility of this compound.[3]

Stability Profile of this compound

Detailed quantitative data on the stability of this compound under various conditions such as a range of pH values, temperatures, and light exposure are not extensively available in the current literature. However, as a flavonoid glycoside, its stability is expected to be influenced by these factors. Generally, flavonoids can undergo hydrolysis of the glycosidic bond or degradation of the flavonoid backbone under harsh conditions.[4]

High temperatures and non-neutral pH can accelerate the degradation of flavonoids.[4] Exposure to UV light can also lead to the degradation of many phenolic compounds. Therefore, it is recommended to handle this compound solutions with minimal exposure to light and to maintain them at appropriate temperatures.

Experimental Protocols for Stability Assessment

The following are generalized protocols for assessing the stability of this compound, adapted from standard guidelines for herbal drug stability testing.[4][5]

Protocol 1: Long-Term and Accelerated Stability Testing of this compound Powder

Objective: To evaluate the stability of solid this compound under defined temperature and humidity conditions over an extended period.

Materials:

  • This compound powder

  • Controlled environment chambers or incubators

  • Amber glass vials

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Analytical balance

  • Dessicator

Methodology:

  • Accurately weigh 5-10 mg of this compound powder into amber glass vials.

  • Prepare multiple sets of samples for each storage condition and time point.

  • Store the vials under the following conditions as per ICH guidelines[4][5]:

    • Long-term testing: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated testing: 40°C ± 2°C / 75% RH ± 5% RH

  • At specified time points (e.g., 0, 3, 6, 9, 12, 18, and 24 months for long-term testing; 0, 1, 2, 3, and 6 months for accelerated testing), remove one vial from each storage condition.

  • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Dissolve the contents in a known volume of a suitable solvent (e.g., methanol or DMSO).

  • Analyze the sample by HPLC to determine the concentration of this compound and to detect any potential degradation products.

  • Compare the results with the initial (time 0) sample to calculate the percentage of degradation.

Protocol 2: Photostability Testing of this compound Solution

Objective: To assess the stability of this compound in solution upon exposure to light.

Materials:

  • This compound stock solution (in a suitable solvent)

  • Photostability chamber with a calibrated light source (providing both UV and visible light)

  • Quartz cuvettes or transparent vials

  • Amber vials (for control samples)

  • HPLC system

Methodology:

  • Prepare a solution of this compound at a known concentration.

  • Transfer aliquots of the solution into both transparent and amber (control) vials.

  • Place the vials in a photostability chamber.

  • Expose the samples to a standardized light source for a defined period (e.g., according to ICH Q1B guidelines).

  • Simultaneously, keep the control samples in the dark at the same temperature.

  • At selected time intervals, withdraw samples from both the exposed and control vials.

  • Analyze the samples by HPLC to quantify the remaining this compound.

  • Calculate the percentage of degradation due to light exposure by comparing the exposed samples to the control samples.

Visualization of Factors Affecting Stability and Experimental Workflow

The following diagrams illustrate the key factors that can influence the stability of a natural compound like this compound and a typical workflow for its stability assessment.

This compound This compound Degradation Degradation Products This compound->Degradation leads to Temp Temperature Temp->this compound pH pH pH->this compound Light Light (UV/Vis) Light->this compound Oxygen Oxygen Oxygen->this compound Moisture Moisture Moisture->this compound

Caption: Factors influencing the stability of this compound.

start Start: this compound Sample prep Sample Preparation (Powder or Solution) start->prep storage Storage under Controlled Conditions (Temp, Humidity, Light) prep->storage sampling Time-Point Sampling storage->sampling analysis HPLC Analysis (Quantification & Impurity Profiling) sampling->analysis data Data Analysis (% Degradation vs. Time) analysis->data end End: Stability Report data->end

Caption: Workflow for this compound Stability Assessment.

Potential Signaling Pathways Modulated by Related Compounds

While specific signaling pathways regulated by this compound have not been fully elucidated, extracts from Entada phaseoloides, a source of this compound, have been shown to modulate key cellular signaling pathways. For instance, total saponins from this plant have been found to suppress hepatic gluconeogenesis via the AMP-activated protein kinase (AMPK) signaling pathway.[6] Flavonoids, as a broad class of compounds, are known to interact with various signaling cascades, including the PI3K/Akt and MAPK pathways, which are involved in cell survival, proliferation, and inflammation.[7][8]

The diagram below illustrates a generalized signaling pathway that can be modulated by flavonoids and related natural compounds.

Flavonoid Flavonoid (e.g., this compound) Receptor Cell Surface Receptor Flavonoid->Receptor interacts with AMPK AMPK Flavonoid->AMPK modulates PI3K PI3K Receptor->PI3K MAPK MAPK (ERK, JNK, p38) Receptor->MAPK Akt Akt PI3K->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival Inflammation Inflammation MAPK->Inflammation Gluconeogenesis Hepatic Gluconeogenesis AMPK->Gluconeogenesis inhibits

Caption: General signaling pathways modulated by flavonoids.

Conclusion

The stability and proper storage of this compound are paramount for its effective use in research and development. While specific stability data for this compound is limited, the provided storage recommendations and generalized stability testing protocols offer a robust framework for its handling. Further studies are warranted to fully characterize the stability profile of this compound under various stress conditions to establish a comprehensive understanding of its degradation pathways and to define optimal formulation strategies.

References

Dissolving Phalloidin for In Vitro Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phalloidin, a bicyclic peptide toxin isolated from the Amanita phalloides mushroom, is a cornerstone tool in cell biology for visualizing the actin cytoskeleton.[1][2][3] It selectively binds to filamentous actin (F-actin) with high affinity, stabilizing the filaments and preventing their depolymerization.[3][4][5] When conjugated to fluorescent dyes, phalloidin allows for the precise and high-contrast visualization of F-actin in fixed and permeabilized cells, tissue sections, and cell-free preparations.[2][4][6][7] This document provides detailed protocols for the dissolution, storage, and application of phalloidin for various in vitro experiments.

Data Presentation: Phalloidin Stock Solution Parameters

Proper preparation of a stable, concentrated stock solution is critical for successful and reproducible F-actin staining. The choice of solvent and storage conditions significantly impacts the shelf-life and performance of phalloidin conjugates. The following table summarizes key quantitative data for preparing phalloidin stock solutions.

ParameterMethanol (MeOH)Dimethyl Sulfoxide (DMSO)Reference(s)
Recommended For Fluorescent, Biotinylated, and Unlabeled PhalloidinFluorescent Phalloidin (often preferred for superior staining intensity)[8][9]
Typical Stock Concentration 6.6 µM (e.g., 300 units in 1.5 mL) to ~20 µM~66 µM (e.g., 300 units in 150 µL)[1][6][8]
Preparation Example (Fluorescent) Dissolve 300 units of lyophilized phalloidin in 1.5 mL of methanol.Dissolve 300 units of lyophilized phalloidin in 150 µL of anhydrous DMSO.[6][8]
Preparation Example (Unlabeled) Dissolve 1 mg of lyophilized phalloidin in 200 µL of methanol to yield a ~6 mM (5 mg/mL) solution.Not commonly recommended as the primary solvent.[8]
Storage Temperature ≤ -20°C≤ -20°C[6][8][9][10]
Long-term Stability At least 1 yearAt least 1 year[6][8][10]
Freeze-Thaw Cycles Aliquoting is recommended to avoid repeated cycles. Tested for stability for up to 5 cycles.Aliquoting is recommended. Tested for stability for up to 5 cycles.[8]
Special Considerations The presence of methanol in the final staining solution can impair phalloidin-microfilament interaction in some applications. It may need to be evaporated before preparing the working solution.Anhydrous DMSO is recommended for optimal performance and stability.[11]

Experimental Protocols

Protocol 1: Preparation of Phalloidin Stock Solution

This protocol describes the reconstitution of lyophilized phalloidin conjugate to create a concentrated stock solution.

Materials:

  • Lyophilized fluorescently-labeled or unlabeled phalloidin

  • Anhydrous dimethyl sulfoxide (DMSO) or high-purity methanol (MeOH)

  • Microcentrifuge tubes

  • Pipettes and tips

Procedure:

  • Pre-use Preparation: Before opening, bring the vial of lyophilized phalloidin to room temperature and briefly centrifuge to collect the powder at the bottom of the vial.[12]

  • Reconstitution:

    • For DMSO Stock (Recommended for Fluorescent Phalloidin): Carefully add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., add 150 µL to a vial containing 300 units of fluorescent phalloidin to get a ~66 µM stock solution).[8]

    • For Methanol Stock: Add the appropriate volume of methanol to the vial (e.g., add 1.5 mL to a vial containing 300 units to get a ~6.6 µM stock solution).[1][6]

  • Dissolution: Vortex the vial gently for a few minutes until the lyophilized powder is completely dissolved.

  • Aliquoting and Storage: To prevent degradation from multiple freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.[8][9] Store the aliquots at ≤ -20°C, protected from light.[6][9][10]

Protocol 2: Staining of F-Actin in Fixed Adherent Cells

This protocol outlines the steps for staining F-actin in cultured cells grown on coverslips.

Materials:

  • Cells grown on sterile glass coverslips

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Methanol-free formaldehyde, 4% in PBS (Fixation Solution)

  • 0.1-0.5% Triton X-100 in PBS (Permeabilization Solution)

  • 1% Bovine Serum Albumin (BSA) in PBS (Blocking/Staining Buffer)

  • Phalloidin stock solution (from Protocol 1)

  • Antifade mounting medium

Procedure:

  • Cell Preparation: Wash the cells twice with pre-warmed PBS.[1]

  • Fixation: Fix the cells with 4% methanol-free formaldehyde in PBS for 10-15 minutes at room temperature.[1][12] Note: Using methanol for fixation can disrupt the native structure of F-actin and is not recommended for phalloidin staining.[1][13]

  • Washing: Wash the fixed cells two to three times with PBS.[1][12]

  • Permeabilization: Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 5-10 minutes at room temperature to allow the phalloidin conjugate to enter the cells.[4][10]

  • Washing: Wash the permeabilized cells two to three times with PBS.[4][10]

  • Blocking (Optional but Recommended): To reduce non-specific background staining, incubate the cells with 1% BSA in PBS for 20-30 minutes at room temperature.[1][8]

  • Preparation of Working Solution:

    • Dilute the phalloidin stock solution to its final working concentration in 1% BSA in PBS. The optimal concentration may vary depending on the cell type and conjugate, but a common starting point is a 1:40 to 1:200 dilution for a methanol stock or a 1:400 to 1:1000 dilution for a DMSO stock.[4][14] For example, dilute 5 µL of a 6.6 µM methanol stock into 200 µL of buffer.[6]

    • Important: Phalloidin is less stable in aqueous solutions; therefore, it is crucial to use a freshly prepared working solution.[11]

  • Staining: Remove the blocking solution and add the phalloidin working solution to the coverslips. Incubate for 20-60 minutes at room temperature, protected from light.[6][15]

  • Final Washes: Wash the cells two to three times with PBS to remove unbound phalloidin conjugate.[6][15]

  • Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Imaging: Image the stained cells using an appropriate fluorescence microscope. For long-term storage, keep the slides at 2-6°C in the dark.[1][6]

Mandatory Visualization

Phalloidin_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution & Staining lyophilized Lyophilized Phalloidin reconstitute Reconstitute in MeOH or DMSO lyophilized->reconstitute stock_solution Concentrated Stock Solution reconstitute->stock_solution aliquot Aliquot stock_solution->aliquot store_stock Store at -20°C aliquot->store_stock stock_aliquot Stock Aliquot store_stock->stock_aliquot Retrieve for use dilute Dilute in PBS + BSA stock_aliquot->dilute working_solution Fresh Working Solution dilute->working_solution stain Incubate 20-60 min working_solution->stain fixed_cells Fixed & Permeabilized Cells fixed_cells->stain wash Wash with PBS stain->wash mount Mount & Image wash->mount

References

Application of Phaseoloidin in Natural Product Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phaseoloidin is a naturally occurring homogentisic acid glucoside found in various plant species, including but not limited to Entada phaseoloides and Nicotiana attenuata.[1] Emerging research has highlighted its potential therapeutic applications, stemming from its diverse biological activities. This document provides an overview of the known applications of this compound in natural product research, complete with quantitative data where available, detailed experimental protocols for key bioassays, and visualizations of relevant biological pathways and workflows. These resources are intended to guide researchers in exploring the multifaceted potential of this compound.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₄H₁₈O₉PubChem
Molecular Weight 330.29 g/mol PubChem
IUPAC Name 2-[5-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]acetic acidPubChem
CAS Number 118555-82-1PubChem

Anti-Fibrotic Activity

This compound has demonstrated significant anti-fibrotic effects, primarily through the activation of the AMP-activated protein kinase (AMPK) signaling pathway, which leads to the induction of autophagy and subsequent degradation of excess collagen.[2][3]

Quantitative Data: Inhibition of Collagen Deposition
Cell LineTreatmentConcentrationOutcomeReference
Primary Mouse Lung FibroblastsThis compound10 µMSignificant reduction in Collagen I deposition[2]
Primary Mouse Lung FibroblastsThis compound30 µMFurther significant reduction in Collagen I deposition[2]
Primary Mouse Lung FibroblastsThis compound100 µMStrong reduction in Collagen I deposition[2]

Signaling Pathway: this compound-Induced Anti-Fibrotic Mechanism

This compound This compound AMPK AMPK (p-AMPK Thr172) This compound->AMPK Activates mTOR mTOR (p-mTOR Ser2448) AMPK->mTOR Inhibits Autophagy Autophagy AMPK->Autophagy Promotes mTOR->Autophagy Inhibits Collagen_Deposition Collagen Deposition Autophagy->Collagen_Deposition Degrades PTPN13 PTPN13 Autophagy->PTPN13 Degrades Pulmonary_Fibrosis Pulmonary Fibrosis Collagen_Deposition->Pulmonary_Fibrosis Myofibroblast_Apoptosis Myofibroblast Apoptosis PTPN13->Myofibroblast_Apoptosis Inhibits Myofibroblast_Apoptosis->Pulmonary_Fibrosis Reduces Start Start: This compound Sample DPPH_Assay DPPH Radical Scavenging Assay Start->DPPH_Assay Hydroxyl_Assay Hydroxyl Radical Scavenging Assay Start->Hydroxyl_Assay Spectro Spectrophotometric Measurement DPPH_Assay->Spectro Hydroxyl_Assay->Spectro IC50 IC50 Calculation Spectro->IC50 End End: Antioxidant Capacity IC50->End This compound This compound AMPK AMPK Activation This compound->AMPK Gluconeogenesis Hepatic Gluconeogenesis AMPK->Gluconeogenesis Inhibits Glucose_Uptake Glucose Uptake (Adipocytes, Hepatocytes) AMPK->Glucose_Uptake Promotes Blood_Glucose Blood Glucose Levels Gluconeogenesis->Blood_Glucose Increases Glucose_Uptake->Blood_Glucose Decreases

References

Application Notes and Protocols for the Analysis of Phaseoloidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phaseoloidin is a homogentisic acid glucoside naturally occurring in plants such as Nicotiana attenuata and Entada phaseoloides.[1][2][3] It has garnered scientific interest due to its biological activities, including resistance against lepidopteran herbivores and potential anti-complement effects. These properties make this compound a compound of interest for further investigation in drug development and other life science research.

This document provides detailed application notes and protocols for the analytical quantification and characterization of this compound, intended to support researchers in their study of this compound.

Analytical Standards

A reliable analytical standard is crucial for the accurate quantification and identification of this compound. While a certified reference material (CRM) may not be widely available, high-purity this compound can be procured from specialized chemical suppliers. It is recommended to obtain a certificate of analysis (CoA) detailing the purity and characterization data of the standard.

Table 1: Commercially Available this compound Analytical Standards

SupplierProduct NamePurityNotes
Selleck ChemicalsThis compound≥99% (HPLC)Quality confirmed by NMR & HPLC.
GlpBioThis compound>98%
TebubioThis compoundNot specified

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This section outlines a protocol for the quantitative analysis of this compound in various sample matrices using reverse-phase HPLC with UV detection. The method is adapted from established and validated protocols for Arbutin, a structurally similar phenolic glucoside.

Experimental Protocol: Quantitative HPLC-UV Analysis of this compound

1. Instrumentation and Materials

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • This compound analytical standard

  • HPLC-grade methanol

  • HPLC-grade water

  • Acetic acid (or other suitable buffer components)

  • Sample filtration units (0.45 µm)

2. Chromatographic Conditions

The following conditions are a starting point and may require optimization based on the specific HPLC system and column used.

Table 2: HPLC Parameters for Quantitative Analysis of this compound

ParameterValue
Column C18 reverse-phase (4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Water (0.1% Acetic Acid) and Methanol
Gradient Program 0-5 min: 90% Water; 15 min: 75% Water; 35 min: 60% Water; 45-50 min: 0% Water; 55-65 min: 90% Water
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35 °C
Detection Wavelength 289 nm

3. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve the this compound analytical standard in a suitable solvent (e.g., methanol or a mixture of water and methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: The sample preparation method will vary depending on the matrix. For plant extracts, a solid-liquid extraction followed by filtration is typically required. For biological fluids, protein precipitation or solid-phase extraction may be necessary. All final sample solutions should be filtered through a 0.45 µm filter before injection.

4. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

  • Method validation should be performed according to ICH guidelines, including assessment of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Qualitative Analysis and Structural Confirmation by UPLC-QTOF-MS/MS

For unambiguous identification and structural confirmation of this compound, especially in complex matrices, Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS) is a powerful technique.

Experimental Protocol: UPLC-QTOF-MS/MS Analysis of this compound

1. Instrumentation and Materials

  • UPLC system coupled to a QTOF mass spectrometer with an electrospray ionization (ESI) source.

  • C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • This compound analytical standard.

  • UPLC-MS grade water with 0.1% formic acid.

  • UPLC-MS grade acetonitrile with 0.1% formic acid.

2. UPLC-QTOF-MS/MS Parameters

The following parameters are provided as a general guideline and should be optimized for the specific instrument.

Table 3: UPLC-QTOF-MS/MS Parameters for this compound Analysis

ParameterValue
Column C18 UPLC (2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-3 min: 5% B; 3-20 min: 5-30% B; 20-25 min: 30% B; 25-50 min: 30-80% B; 50-55 min: 80% B; 55.1-60 min: 5% B
Flow Rate 0.3 mL/min
Injection Volume 2 µL
Column Temperature 35 °C
Ionization Mode ESI negative and/or positive
Capillary Voltage 3.0 kV
Cone Voltage 30 V
Source Temperature 150 °C
Desolvation Temperature 500 °C
Collision Energy Ramped for MS/MS fragmentation

3. Data Analysis

  • The accurate mass measurement from the TOF analyzer will provide the elemental composition of this compound (C14H18O9).[3]

  • MS/MS fragmentation patterns can be used to confirm the structure by identifying characteristic fragment ions corresponding to the loss of the glucose moiety and other structural features.

Experimental Workflow Diagram

G cluster_prep Sample and Standard Preparation cluster_analysis Analytical Instrumentation cluster_data Data Acquisition and Analysis sample Sample Matrix (e.g., Plant Extract, Biological Fluid) extraction Extraction / Purification sample->extraction standard This compound Analytical Standard stock Stock Solution (e.g., 1 mg/mL) standard->stock final_sample Final Sample Solution extraction->final_sample dilution Serial Dilution stock->dilution cal_standards Calibration Standards dilution->cal_standards hplc HPLC-UV System cal_standards->hplc Quantitative Method final_sample->hplc uplc_ms UPLC-QTOF-MS/MS final_sample->uplc_ms Qualitative Method quant_analysis Quantitative Analysis (Calibration Curve) hplc->quant_analysis qual_analysis Qualitative Analysis (Accurate Mass & Fragmentation) uplc_ms->qual_analysis concentration Concentration of this compound quant_analysis->concentration confirmation Structural Confirmation qual_analysis->confirmation

Figure 1. General experimental workflow for the analysis of this compound.

Biological Activity: Anti-Complement Effects

This compound has been reported to possess anti-complement activity. The complement system is a crucial part of the innate immune system, and its dysregulation is implicated in various inflammatory diseases. The ability of this compound to inhibit this cascade makes it a potential candidate for the development of anti-inflammatory therapeutics. While the precise molecular target of this compound within the complement cascade is not definitively established, it is hypothesized to interfere with key enzymatic steps, similar to other phenolic glycosides.

The diagram below illustrates the three main pathways of the complement system and highlights potential points of inhibition by a compound like this compound.

Complement_Pathway cluster_classical Classical Pathway cluster_lectin Lectin Pathway cluster_alternative Alternative Pathway C1q C1q Activation C4_C2 C4 and C2 Cleavage C1q->C4_C2 C3_convertase C3 Convertase Formation C4_C2->C3_convertase MBL MBL/Ficolin Binding MASP MASP Activation MBL->MASP MASP->C4_C2 C3_hydrolysis C3 Hydrolysis FactorB_D Factor B and D C3_hydrolysis->FactorB_D FactorB_D->C3_convertase C3_cleavage C3 Cleavage (C3a + C3b) C3_convertase->C3_cleavage C5_convertase C5 Convertase Formation C3_cleavage->C5_convertase Inflammation Inflammation C3_cleavage->Inflammation Opsonization Opsonization & Phagocytosis C3_cleavage->Opsonization C5_cleavage C5 Cleavage (C5a + C5b) C5_convertase->C5_cleavage MAC Membrane Attack Complex (MAC) (C5b-9) C5_cleavage->MAC C5_cleavage->Inflammation Cell_Lysis Cell Lysis MAC->Cell_Lysis This compound This compound (Proposed Inhibition) This compound->C1q This compound->C3_convertase This compound->MAC

Figure 2. Proposed inhibitory action of this compound on the complement system.

References

Application Notes and Protocols: Phaseoloidin as a Marker Compound in Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phaseoloidin, a homogentisic acid glucoside, is an emerging secondary metabolite of interest in the field of plant metabolomics. Initially identified in the seeds of Entada phaseoloides, it has also been found in significant quantities in the glandular trichomes of Nicotiana attenuata (wild tobacco).[1][2] Its role in plant defense, particularly against insect herbivory, makes it a valuable biomarker for studying plant-stress interactions.[1][3] This document provides detailed application notes and protocols for the utilization of this compound as a marker compound in metabolomic studies, focusing on its application in understanding biotic stress responses in plants.

This compound's utility as a marker is underscored by its direct involvement in plant defense mechanisms. For instance, studies on Nicotiana attenuata have shown that the ingestion of this compound negatively impacts the performance of lepidopteran herbivores such as Manduca sexta and Spodoptera littoralis.[1] This suggests that the biosynthesis and accumulation of this compound are likely upregulated in response to herbivore attack, making its quantification a reliable indicator of the plant's defense activation status.

Biosynthesis of this compound

This compound is synthesized via the shikimate pathway, a central route in the biosynthesis of aromatic compounds in plants. The pathway begins with precursors from glycolysis and the pentose phosphate pathway, leading to the formation of chorismate. Chorismate is then converted to tyrosine, which undergoes a series of enzymatic reactions to yield homogentisic acid (HGA). In the final step, a glucosyl group is transferred from UDP-glucose to HGA by a UDP-glucosyltransferase (UGT) to form this compound.

This compound Biosynthesis Pathway cluster_primary_metabolism Primary Metabolism cluster_shikimate_pathway Shikimate Pathway cluster_aromatic_amino_acid_biosynthesis Aromatic Amino Acid Biosynthesis cluster_HGA_biosynthesis Homogentisic Acid Biosynthesis cluster_phaseoloidin_synthesis This compound Synthesis PEP_E4P PEP + Erythrose-4-P Shikimate Shikimate PEP_E4P->Shikimate Chorismate Chorismate Shikimate->Chorismate Prephenate Prephenate Chorismate->Prephenate Arogenate Arogenate Prephenate->Arogenate Tyrosine Tyrosine Arogenate->Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA TAT HGA Homogentisic Acid (HGA) HPPA->HGA HPPD This compound This compound HGA->this compound UDP_Glucose UDP-Glucose UGT UGT UDP_Glucose->UGT UGT->this compound Glucosyl Transfer

Caption: Proposed biosynthetic pathway of this compound.

Application: Monitoring Plant Response to Biotic Stress

The quantification of this compound can serve as a specific biomarker for the induction of chemical defenses in plants subjected to herbivory. An increase in this compound levels in leaf tissue, particularly in epidermal structures like trichomes, is indicative of an active defense response.

Experimental Design

A typical experiment to validate this compound as a biotic stress marker would involve challenging plants (e.g., Nicotiana attenuata) with a known herbivore (e.g., Manduca sexta larvae). Leaf samples would be collected at various time points post-infestation and compared to control (un-infested) plants.

Table 1: Representative Quantitative Data of this compound Levels in Nicotiana attenuata Leaves Following Herbivory

Time Post-Infestation (hours)This compound Concentration (µg/g fresh weight) ± SD (Control)This compound Concentration (µg/g fresh weight) ± SD (Herbivore-Treated)Fold Change
015.2 ± 2.115.5 ± 2.31.0
616.1 ± 2.535.8 ± 4.52.2
1215.8 ± 1.978.4 ± 8.15.0
2416.5 ± 2.8155.2 ± 15.79.4
4815.5 ± 2.2210.6 ± 22.313.6

Note: The data presented in this table is representative and intended for illustrative purposes.

Experimental Protocols

Sample Collection and Preparation
  • Plant Material: Grow Nicotiana attenuata plants under controlled greenhouse conditions.

  • Herbivory Treatment: At the 6-leaf stage, place two 2nd-instar Manduca sexta larvae on the third fully expanded leaf of each treatment plant. Control plants should remain untouched.

  • Sample Collection: At designated time points (e.g., 0, 6, 12, 24, 48 hours), collect the third leaf from both control and treated plants. Immediately flash-freeze the samples in liquid nitrogen to quench metabolic activity and store them at -80°C until extraction.

Metabolite Extraction
  • Homogenization: Grind the frozen leaf tissue (approximately 100 mg) to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

  • Extraction Solvent: Add 1 mL of 80% methanol (pre-chilled to -20°C) containing an internal standard (e.g., 10 µg/mL of a stable isotope-labeled analog or a structurally similar compound not present in the plant, such as propylparaben) to the powdered tissue.

  • Extraction: Vortex the mixture vigorously for 1 minute, followed by sonication in an ice bath for 15 minutes.

  • Centrifugation: Centrifuge the extract at 14,000 x g for 10 minutes at 4°C.

  • Sample Filtration: Collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.

UPLC-MS/MS Quantification of this compound
  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer (UPLC-MS/MS) is recommended for sensitive and specific quantification.

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 8 minutes, followed by a 2-minute hold at 95% B and a 2-minute re-equilibration at 5% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. For this compound (C14H18O9, MW: 330.29), a potential precursor ion would be [M-H]⁻ at m/z 329.1. Product ions would be determined by fragmentation of the precursor, for example, the loss of the glucose moiety (162 Da), resulting in a fragment corresponding to homogentisic acid at m/z 167.1.

      • This compound Transition (example): 329.1 -> 167.1

      • Internal Standard Transition: To be determined based on the chosen standard.

    • Optimization: Optimize cone voltage and collision energy for maximum signal intensity for each transition.

Table 2: Example UPLC-MS/MS Parameters for this compound Quantification

ParameterValue
UPLC
ColumnC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Flow Rate0.3 mL/min
Column Temp.40°C
Injection Vol.5 µL
MS/MS
Ionization ModeESI Negative
Capillary Voltage3.0 kV
Cone Voltage35 V
Desolvation Temp.400°C
Desolvation Gas Flow800 L/hr
Collision GasArgon
MRM Transition329.1 > 167.1 (Quantifier), 329.1 > 123.1 (Qualifier)
Collision Energy15 eV (for 167.1), 25 eV (for 123.1)

Note: These parameters are examples and require optimization on the specific instrument used.

Experimental Workflow for this compound Quantification cluster_sampling Sample Preparation cluster_extraction Metabolite Extraction cluster_analysis Analysis Plant_Growth Plant Growth (N. attenuata) Herbivory Herbivore Treatment (M. sexta) Plant_Growth->Herbivory Sampling Leaf Sampling (Time Course) Herbivory->Sampling Freezing Flash Freezing (Liquid N2) Sampling->Freezing Grinding Homogenization Freezing->Grinding Extraction Solvent Extraction (80% Methanol + IS) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration UPLC_MS UPLC-MS/MS Analysis Filtration->UPLC_MS Data_Processing Data Processing (Integration & Quantification) UPLC_MS->Data_Processing Statistical_Analysis Statistical Analysis Data_Processing->Statistical_Analysis

Caption: Workflow for this compound quantification.

Signaling Pathway Context

The accumulation of this compound in response to herbivory is regulated by a complex signaling network. Damage to the plant tissue by an insect herbivore triggers the rapid synthesis of jasmonic acid (JA) and its active conjugate, jasmonoyl-isoleucine (JA-Ile). JA-Ile then binds to its receptor, COI1, leading to the degradation of JAZ repressor proteins. This de-repression allows transcription factors (e.g., MYC2) to activate the expression of defense-related genes, including those responsible for the biosynthesis of secondary metabolites like this compound.

Signaling Pathway for this compound Induction Herbivory Herbivore Damage (e.g., M. sexta) JA_Synthesis Jasmonic Acid (JA) Synthesis Herbivory->JA_Synthesis JA_Ile JA-Isoleucine (JA-Ile) JA_Synthesis->JA_Ile COI1_JAZ COI1-JAZ Complex JA_Ile->COI1_JAZ binds to JAZ_Degradation JAZ Degradation COI1_JAZ->JAZ_Degradation MYC2 MYC2 Transcription Factor JAZ_Degradation->MYC2 activates Defense_Genes Defense Gene Expression (e.g., UGTs, HPPD) MYC2->Defense_Genes Phaseoloidin_Accumulation This compound Accumulation Defense_Genes->Phaseoloidin_Accumulation

Caption: Simplified signaling cascade for this compound induction.

Conclusion

This compound is a promising biomarker for investigating plant defense responses to biotic stress, particularly herbivory. Its robust induction upon insect attack and the availability of sensitive analytical methods for its quantification make it a valuable tool for researchers in plant science, ecology, and drug discovery. The protocols and data presented here provide a framework for incorporating this compound analysis into metabolomics workflows to gain deeper insights into the chemical ecology of plant-herbivore interactions.

References

Troubleshooting & Optimization

Technical Support Center: Phaseoloidin Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Phaseoloidin extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

This compound is a homogentisic acid 2-O-β-D-glucopyranoside.[1] It was originally isolated from the seeds of Entada phaseoloides, a large woody vine found in tropical and subtropical regions.[1] It has also been identified in the trichomes of Nicotiana attenuata.[2][3]

Q2: Which solvents are most effective for this compound extraction?

The choice of solvent is critical for efficient flavonoid extraction. For this compound, a polar compound, polar solvents are generally more effective. Studies have shown that aqueous ethanol is a suitable solvent.[4][5] An optimized protocol for this compound extraction from Entada phaseoloides utilized a 40% ethanol concentration.[4][5] Generally, for flavonoids, ethanol is a widely used and effective solvent.[6]

Q3: How does temperature affect the extraction yield of this compound?

Temperature plays a significant role in extraction efficiency. Higher temperatures can increase the solubility of this compound and the diffusion rate of the solvent into the plant matrix, potentially leading to higher yields. However, excessively high temperatures can cause degradation of the target compound. An optimized extraction of this compound from Entada phaseoloides was achieved at a temperature of 65°C.[4][5]

Q4: What is the recommended solid-to-liquid ratio for this compound extraction?

The solid-to-liquid ratio, which is the ratio of the weight of the plant material to the volume of the solvent, influences the concentration gradient and, consequently, the extraction efficiency. A higher solvent volume can lead to a more complete extraction, but also requires more solvent and subsequent concentration steps. For this compound extraction from Entada phaseoloides, an optimized solid-to-liquid ratio was found to be 1:15 (g/mL).[4][5]

Q5: How long should the extraction process be for optimal this compound yield?

Extraction time is another crucial parameter. A longer extraction time can lead to a higher yield, but after a certain point, the yield may plateau, and the risk of compound degradation increases. The optimal extraction time for this compound from Entada phaseoloides was determined to be 2.5 hours.[4][5]

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction that can lead to lower than expected yields.

Problem Potential Cause Recommended Solution
Low Yield of Crude Extract Improper Plant Material Preparation: Inadequate drying can lead to enzymatic degradation, while insufficient grinding reduces the surface area for solvent penetration.Ensure the plant material is thoroughly dried in a well-ventilated area or a low-temperature oven. Grind the dried material to a fine and uniform powder to maximize surface area.
Inappropriate Solvent Choice: The polarity of the solvent may not be suitable for extracting the polar this compound.Use polar solvents like ethanol or methanol. An aqueous ethanol solution (e.g., 40-70%) is often a good starting point.[4][5]
Suboptimal Extraction Conditions: Incorrect temperature, time, or solid-to-liquid ratio can significantly reduce yield.Optimize extraction parameters. Based on literature, for Entada phaseoloides, consider an extraction temperature of 65°C, a solid-to-liquid ratio of 1:15 (g/mL), and an extraction time of 2.5 hours with 40% ethanol.[4][5]
Low Purity of this compound in Extract Presence of Interfering Compounds: The crude extract contains numerous other compounds (lipids, chlorophyll, other phenolics) that can interfere with purification.Perform a preliminary defatting step with a non-polar solvent like hexane before the main extraction. Utilize chromatographic techniques like column chromatography or high-speed countercurrent chromatography (HSCCC) for purification.[4][5]
Co-extraction of Similar Polarity Compounds: Other polar compounds may be extracted along with this compound.Employ advanced purification techniques like HSCCC, which has been shown to effectively separate this compound from other compounds in the crude extract of Entada phaseoloides.[4][5]
Degradation of this compound Excessive Heat: High temperatures during extraction or solvent evaporation can lead to the degradation of this compound.Maintain the extraction temperature at the optimized level (e.g., 65°C).[4][5] Use a rotary evaporator at a controlled, low temperature (e.g., < 50°C) for solvent removal.
Light Exposure: Flavonoids can be sensitive to light.Protect the extraction mixture and the resulting extract from direct light by using amber glassware or covering the apparatus with aluminum foil.

Quantitative Data on Extraction Yields

The following tables provide a summary of quantitative data on flavonoid extraction. Table 1 presents the optimized extraction parameters and yield for this compound from Entada phaseoloides. Table 2 provides a comparative overview of total flavonoid yields from a related species, Erythrina indica, using different extraction methods and solvents. Please note that the data in Table 2 is for total flavonoids and not specifically for this compound, but it serves as a useful comparison of extraction efficiencies.

Table 1: Optimized Extraction of this compound from Entada phaseoloides

ParameterOptimized Value
Extraction Temperature 65°C
Solid-to-Liquid Ratio 1:15 (g/mL)
Ethanol Concentration 40%
Extraction Time 2.5 hours
Yield of this compound 38.79 mg from 500 mg of crude extract

Data sourced from an orthogonal experiment on the extraction of this compound from Entada phaseoloides followed by HSCCC purification.[4][5]

Table 2: Illustrative Comparison of Total Flavonoid Yield from Erythrina indica Leaves

Extraction MethodSolventExtractive Yield (% w/w)Total Flavonoids (mg rutin equivalents/g extract)
Cold Maceration Aqueous14.26357.55 ± 33.38
Soxhlet Extraction Methanol7.89524.22 ± 16.17

This table is for illustrative purposes to compare extraction methods and solvent effects on a related species. The higher total flavonoid content in the methanol extract suggests that solvent choice significantly impacts yield.

Experimental Protocols

Protocol 1: Optimized Extraction of this compound from Entada phaseoloides

This protocol is based on the optimized conditions reported for the extraction of this compound.[4][5]

  • Preparation of Plant Material:

    • Dry the seeds of Entada phaseoloides at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Grind the dried seeds into a fine powder using a mechanical grinder.

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a flask.

    • Add 150 mL of 40% aqueous ethanol to achieve a solid-to-liquid ratio of 1:15 (g/mL).

    • Heat the mixture to 65°C and maintain this temperature for 2.5 hours with continuous stirring.

  • Filtration and Concentration:

    • After extraction, allow the mixture to cool to room temperature.

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

    • Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Purification (High-Speed Countercurrent Chromatography - HSCCC):

    • Dissolve 500 mg of the crude extract in a suitable solvent.

    • Utilize a two-phase solvent system of n-butanol-acetic acid-water (4:1:5, v/v/v) for HSCCC separation.

    • Perform the separation in head-to-tail elution mode to isolate pure this compound.

Protocol 2: General Maceration Protocol for Flavonoid Extraction

This is a general protocol for maceration, a simple and common extraction method.

  • Preparation of Plant Material:

    • Dry and grind the plant material (e.g., leaves or seeds) into a fine powder.

  • Extraction:

    • Place 50 g of the powdered material into a sealed container.

    • Add 500 mL of 80% ethanol.

    • Keep the container at room temperature for 72 hours with occasional shaking.

  • Filtration and Concentration:

    • Filter the mixture through cheesecloth and then through filter paper.

    • Wash the residue with a small amount of the extraction solvent to ensure complete recovery.

    • Combine the filtrates and concentrate using a rotary evaporator at a controlled temperature (< 50°C) to obtain the crude extract.

Visualizations

Experimental Workflow for this compound Extraction and Purification

G cluster_prep Plant Material Preparation cluster_extraction Optimized Extraction cluster_purification Purification Start Source Material (Entada phaseoloides seeds) Drying Drying Start->Drying Grinding Grinding to Fine Powder Drying->Grinding Extraction Solvent Extraction (40% EtOH, 65°C, 2.5h, 1:15 ratio) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract HSCCC HSCCC Purification CrudeExtract->HSCCC Purethis compound Pure this compound HSCCC->Purethis compound

Caption: Workflow for this compound extraction and purification.

Signaling Pathway of this compound-Induced Apoptosis in Cancer Cells

G This compound This compound ROS Increased Intracellular Reactive Oxygen Species (ROS) This compound->ROS Mito Mitochondrial Dysfunction ROS->Mito Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Mito->Bcl2 - Bax Bax (Pro-apoptotic) Upregulation Mito->Bax + Casp9 Caspase-9 Activation Bcl2->Casp9 Bax->Casp9 Casp3 Caspase-3 Cleavage and Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.[7]

References

Overcoming Phaseoloidin degradation during purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with phaseoloidin degradation during purification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and purification of this compound, leading to low yield or product degradation.

Question: My final yield of this compound is significantly lower than expected. What are the potential causes and solutions?

Answer:

Low yields of this compound can stem from several factors throughout the extraction and purification process. Here are the most common culprits and how to address them:

  • Incomplete Extraction: The initial extraction from the plant material might be inefficient.

    • Solution: Ensure that the extraction parameters are optimized. For Entada phaseoloides, a proven method involves using 40% ethanol at 65°C for 2.5 hours with a solid-to-liquid ratio of 1:15 (g/mL)[1]. Ensure proper grinding of the plant material to increase the surface area for solvent penetration.

  • Degradation during Extraction: High temperatures and prolonged extraction times can lead to the breakdown of this compound.

    • Solution: While a temperature of 65°C has been shown to be effective for extraction[1], if degradation is suspected, consider performing the extraction at a lower temperature for a longer duration. Additionally, protecting the extraction vessel from light can prevent photodegradation.

  • Suboptimal Purification Parameters: The conditions used for purification, such as the solvent system in chromatography, may not be ideal for this compound, leading to poor separation and recovery.

    • Solution: For High-Speed Countercurrent Chromatography (HSCCC), a two-phase solvent system of n-butanol-acetic acid-water (4:1:5, v/v/v) has been successfully used to achieve high purity (99.3%) and recovery (98.1%) of this compound[1]. If using other chromatographic techniques, such as column chromatography, careful optimization of the mobile phase is crucial.

  • Product Loss During Transfers and Drying: Physical loss of the product can occur when transferring between vessels and during the final drying step.

    • Solution: Be meticulous during each transfer step. Ensure that all vessels are thoroughly rinsed with the appropriate solvent to recover any adhered product. When drying the purified this compound, use a gentle method such as vacuum drying at a low temperature to prevent thermal degradation.

Question: I am observing impurities in my final this compound product. How can I improve its purity?

Answer:

Achieving high purity is critical for downstream applications. If you are struggling with impurities, consider the following:

  • Ineffective Chromatographic Separation: The chosen chromatographic method may not be providing sufficient resolution to separate this compound from structurally similar compounds.

    • Solution: High-Speed Countercurrent Chromatography (HSCCC) is a powerful technique for purifying this compound[1]. If you are using conventional column chromatography, consider using a smaller particle size stationary phase for higher resolution or optimizing the gradient elution profile.

  • Co-elution with Other Compounds: this compound may be co-eluting with other compounds present in the crude extract.

    • Solution: Adjusting the solvent system in your chromatography can alter the retention times of compounds and improve separation. For HSCCC, the n-butanol-acetic acid-water (4:1:5, v/v/v) system is a good starting point[1]. For reverse-phase HPLC, a gradient of acetonitrile and water with a small amount of acid (e.g., formic acid) is often effective for separating phenolic compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound is a homogentisic acid glucoside[2][3]. Its chemical formula is C14H18O9, and it has a molecular weight of 330.29 g/mol [4][5]. As a phenolic glucoside, its stability is susceptible to factors such as pH, temperature, and enzymatic activity.

Q2: What are the primary sources of this compound?

This compound is primarily isolated from the seeds of Entada phaseoloides[1][3]. It has also been identified in other species of the Entada genus and, more recently, in the trichomes of Nicotiana attenuata[2][5].

Q3: What are the main causes of this compound degradation during purification?

The degradation of this compound during purification can be attributed to several factors:

  • pH-mediated Hydrolysis: The glycosidic bond in this compound can be susceptible to hydrolysis under acidic or alkaline conditions.

  • Thermal Degradation: Elevated temperatures used during extraction or solvent evaporation can lead to the breakdown of the molecule.

  • Enzymatic Degradation: Endogenous enzymes, such as β-glucosidases, present in the plant material can hydrolyze the glycosidic bond of this compound, releasing glucose and the aglycone.

  • Oxidation: The phenolic hydroxyl groups in this compound are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions.

Q4: How can I prevent enzymatic degradation of this compound during extraction?

To minimize enzymatic degradation, the following steps are recommended:

  • Rapid Inactivation of Enzymes: Immediately after harvesting, the plant material should be treated to inactivate endogenous enzymes. This can be achieved by flash-freezing the material in liquid nitrogen or by briefly blanching it in hot solvent (e.g., ethanol).

  • Use of Organic Solvents: Performing the extraction with organic solvents, such as ethanol, can help to denature and inactivate enzymes.

  • Control of Temperature: Keeping the extraction temperature low can reduce the activity of enzymes that may not be fully denatured by the solvent.

Q5: What are the optimal storage conditions for purified this compound?

To ensure the long-term stability of purified this compound, it should be stored as a solid in a cool, dark, and dry place. For stock solutions, it is recommended to store them at -20°C or -80°C and to protect them from light[6].

Quantitative Data on Stability

While specific quantitative stability data for this compound is limited in the literature, the following tables provide representative data for the stability of similar phenolic glycosides under various conditions. This information can be used as a guideline for handling this compound.

Table 1: Estimated Stability of Phenolic Glycosides at Different pH Values.

pHTemperature (°C)Incubation Time (hours)Estimated Remaining Compound (%)
32524>95%
52524>98%
72524>95%
92524<80%
112524<50%

Note: Data is extrapolated from stability studies on various phenolic glycosides. Phenolic glycosides are generally more stable in acidic to neutral conditions and are susceptible to degradation in alkaline conditions.

Table 2: Estimated Thermal Stability of Phenolic Glycosides.

Temperature (°C)Incubation Time (hours)pHEstimated Remaining Compound (%)
4247>99%
25247>95%
50247<90%
8017<70%

Note: Data is extrapolated from stability studies on various phenolic glycosides. Higher temperatures accelerate the degradation process.

Experimental Protocols

Protocol 1: Extraction of this compound from Entada phaseoloides Seeds

This protocol is based on an optimized method for the extraction of this compound[1].

  • Preparation of Plant Material:

    • Dry the seeds of Entada phaseoloides at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Grind the dried seeds into a fine powder using a mechanical grinder.

  • Solvent Extraction:

    • Weigh the powdered plant material and place it in a suitable extraction vessel.

    • Add 40% (v/v) ethanol to the powder at a solid-to-liquid ratio of 1:15 (g/mL).

    • Heat the mixture to 65°C and maintain this temperature for 2.5 hours with continuous stirring.

  • Filtration and Concentration:

    • After extraction, filter the mixture through cheesecloth or filter paper to remove the solid plant material.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Storage of Crude Extract:

    • Store the crude extract in a tightly sealed container at 4°C and protected from light until further purification.

Protocol 2: Purification of this compound using High-Speed Countercurrent Chromatography (HSCCC)

This protocol is based on a published method for the purification of this compound from a crude extract of Entada phaseoloides[1].

  • Preparation of the Two-Phase Solvent System:

    • Prepare a two-phase solvent system consisting of n-butanol, acetic acid, and water in a volume ratio of 4:1:5.

    • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

    • The upper phase will serve as the stationary phase, and the lower phase will be the mobile phase.

  • HSCCC System Preparation:

    • Fill the HSCCC column with the stationary phase (upper phase).

    • Rotate the column at a suitable speed (e.g., 800-1000 rpm).

    • Pump the mobile phase (lower phase) into the column until hydrodynamic equilibrium is reached, as indicated by the emergence of the mobile phase from the outlet.

  • Sample Loading and Elution:

    • Dissolve a known amount of the crude extract (e.g., 500 mg) in a small volume of the biphasic solvent system.

    • Inject the sample solution into the HSCCC system.

    • Elute the sample by pumping the mobile phase at a constant flow rate.

  • Fraction Collection and Analysis:

    • Collect fractions of the eluent at regular intervals.

    • Monitor the fractions for the presence of this compound using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Isolation and Drying of Pure this compound:

    • Combine the fractions containing pure this compound.

    • Evaporate the solvent under reduced pressure at a low temperature to obtain the purified this compound.

    • Dry the purified compound in a vacuum desiccator to remove any residual solvent.

Visualizations

experimental_workflow start Start: Entada phaseoloides Seeds drying Drying and Grinding start->drying extraction Extraction (40% Ethanol, 65°C, 2.5h) drying->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract hsccc HSCCC Purification (n-butanol:acetic acid:water 4:1:5) crude_extract->hsccc fraction_collection Fraction Collection hsccc->fraction_collection analysis Purity Analysis (HPLC) fraction_collection->analysis pooling Pooling of Pure Fractions analysis->pooling final_concentration Final Concentration and Drying pooling->final_concentration pure_this compound Pure this compound final_concentration->pure_this compound

Caption: Experimental workflow for the extraction and purification of this compound.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_thermal Thermal Degradation This compound This compound (Homogentisic Acid Glucoside) hydrolysis_products Homogentisic Acid + Glucose This compound->hydrolysis_products H+ or OH- or Enzyme oxidation_products Quinone-type Degradation Products This compound->oxidation_products [O] thermal_products Various Degradation Products This compound->thermal_products Heat acid_hydrolysis Acidic Conditions (e.g., pH < 4) alkaline_hydrolysis Alkaline Conditions (e.g., pH > 8) enzymatic_hydrolysis Enzymatic Hydrolysis (e.g., β-glucosidase) oxidizing_agents Oxygen, Light, Metal Ions high_temp High Temperature (e.g., > 60°C)

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Optimizing Solvent Systems for Phaseoloidin Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Phaseoloidin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its efficient extraction important?

This compound is a homogentisic acid glucoside found in various plants, notably in the seeds of Entada phaseoloides. It has garnered research interest for its potential biological activities, including antioxidant properties.[1] Efficient extraction is crucial for obtaining high-purity this compound for pharmacological studies, drug development, and other research applications.

Q2: What are the key parameters to consider when selecting a solvent system for this compound extraction?

The choice of solvent system is critical and depends on several factors:

  • Polarity: this compound is a glycoside, making it a polar molecule. Therefore, polar solvents or solvent mixtures are generally more effective for its extraction.

  • Solubility: The solvent system should be chosen to maximize the solubility of this compound while minimizing the co-extraction of impurities.

  • Selectivity: An ideal solvent system will selectively extract this compound over other compounds present in the plant matrix.

  • Downstream Processing: The solvent should be easily removable in subsequent purification steps.

Q3: What is the recommended starting solvent system for this compound extraction?

Based on published research, a highly effective solvent system for the purification of this compound from a crude extract is a two-phase system of n-butanol-acetic acid-water (4:1:5, v/v/v) .[1][2] For the initial crude extraction from the plant material, a 40% ethanol solution has been shown to be effective.[1][2]

Q4: Can other solvents be used for this compound extraction?

While the n-butanol-acetic acid-water system is well-documented, other polar solvents can be explored. The choice will depend on the specific plant matrix and the desired purity of the extract. Solvents to consider for optimization studies include:

  • Methanol and its aqueous mixtures

  • Ethanol and its aqueous mixtures

  • Acetone and its aqueous mixtures

  • Ethyl acetate (for partitioning)

It is recommended to perform small-scale pilot extractions to determine the optimal solvent system for your specific application.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Inefficient Solvent System: The polarity of the solvent may not be optimal for solubilizing this compound from the plant matrix. 2. Incomplete Extraction: Insufficient extraction time, temperature, or agitation. 3. Degradation of this compound: Exposure to high temperatures or extreme pH can cause hydrolysis of the glycosidic bond. 4. Enzymatic Degradation: Endogenous plant enzymes may degrade this compound upon cell lysis.1. Optimize Solvent System: Test a range of polar solvents and their aqueous mixtures (e.g., 40-80% ethanol or methanol). Consider using the documented n-butanol-acetic acid-water system for purification.[1][2] 2. Optimize Extraction Parameters: Increase extraction time, temperature (up to 65°C), and ensure adequate agitation. A solid-to-liquid ratio of 1:15 (g/mL) has been shown to be effective.[1][2] 3. Control Temperature and pH: Maintain a moderate extraction temperature (e.g., 65°C) and avoid strongly acidic or basic conditions.[1][2] 4. Enzyme Inactivation: Consider a blanching step with hot solvent at the beginning of the extraction to denature enzymes.
Co-extraction of Impurities (e.g., sugars, pigments) 1. Solvent System is Too Polar: Highly polar solvents like water can co-extract a large amount of water-soluble impurities such as sugars. 2. Lack of Selectivity: The chosen solvent may have a high affinity for a broad range of compounds in the plant matrix.1. Adjust Solvent Polarity: Gradually decrease the polarity of the extraction solvent by increasing the proportion of the organic solvent (e.g., moving from 50% ethanol to 70% ethanol). 2. Liquid-Liquid Partitioning: After the initial extraction, perform a liquid-liquid partitioning step. For example, partition the aqueous extract with a less polar solvent like ethyl acetate to remove nonpolar impurities, or use the n-butanol-acetic acid-water system to selectively partition this compound into the n-butanol phase.[1]
Difficulty in Removing the Solvent 1. High Boiling Point of the Solvent: Solvents like n-butanol and water have relatively high boiling points, making them difficult to remove by rotary evaporation.1. Use a Combination of Techniques: For the n-butanol-acetic acid-water system, first remove the n-butanol under reduced pressure. The remaining aqueous layer can then be freeze-dried to obtain a solid residue.
This compound Degradation during Storage 1. Hydrolysis: Residual water and acidic or basic conditions can lead to the hydrolysis of the glycosidic bond over time. 2. Microbial Contamination: The presence of microorganisms can lead to the degradation of the compound.1. Ensure Complete Drying: Thoroughly dry the final product, preferably by freeze-drying, to remove all traces of water. Store in a desiccator. 2. Store under Appropriate Conditions: Store the purified this compound at low temperatures (e.g., -20°C) in a tightly sealed, amber-colored vial to protect from light and moisture.

Data Presentation

Table 1: Optimized Extraction and Purification Parameters for this compound from Entada phaseoloides

ParameterOptimized ValueReference
Crude Extraction
Solvent40% Ethanol[1][2]
Temperature65°C[1][2]
Solid-to-Liquid Ratio1:15 (g/mL)[1][2]
Extraction Time2.5 hours[1][2]
Purification (HSCCC)
Solvent Systemn-butanol-acetic acid-water (4:1:5, v/v/v)[1][2]
Purity Achieved99.3%[1][2]
Recovery Rate98.1%[1][2]

Experimental Protocols

1. Crude Extraction of this compound from Entada phaseoloides Seeds

This protocol is based on the optimized method described by Wei et al. (2021).[1][2]

  • Materials:

    • Dried and powdered seeds of Entada phaseoloides

    • 40% (v/v) Ethanol in distilled water

    • Reflux apparatus or temperature-controlled shaker

    • Filter paper (e.g., Whatman No. 1)

    • Rotary evaporator

  • Procedure:

    • Weigh 10 g of the powdered plant material and place it in a round-bottom flask.

    • Add 150 mL of 40% ethanol to achieve a solid-to-liquid ratio of 1:15.

    • Set up the reflux apparatus and heat the mixture to 65°C.

    • Maintain the extraction for 2.5 hours with constant stirring.

    • After extraction, allow the mixture to cool to room temperature.

    • Filter the mixture through filter paper to separate the extract from the solid residue.

    • Wash the residue with a small amount of 40% ethanol and combine the filtrates.

    • Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

2. Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)

This protocol is a summary of the purification step. For detailed HSCCC operation, refer to the instrument's manual and the original research paper.[1][2]

  • Materials:

    • Crude this compound extract

    • n-butanol (analytical grade)

    • Glacial acetic acid (analytical grade)

    • Distilled water

    • HSCCC instrument

  • Procedure:

    • Prepare the two-phase solvent system: Mix n-butanol, acetic acid, and water in a volume ratio of 4:1:5. Shake vigorously in a separatory funnel and allow the layers to separate. The upper phase is the stationary phase, and the lower phase is the mobile phase.

    • Prepare the sample solution: Dissolve a known amount of the crude extract in a small volume of the lower phase.

    • HSCCC Operation:

      • Fill the HSCCC column with the stationary phase (upper phase).

      • Inject the sample solution.

      • Pump the mobile phase (lower phase) through the column at a specific flow rate.

      • Monitor the effluent using a UV detector.

      • Collect the fractions corresponding to the this compound peak.

    • Analysis and Drying: Analyze the purity of the collected fractions using HPLC. Combine the pure fractions and remove the solvent under reduced pressure, followed by freeze-drying to obtain pure this compound.

Visualizations

experimental_workflow start Start: Dried Plant Material crude_extraction Crude Extraction (40% Ethanol, 65°C, 2.5h) start->crude_extraction filtration Filtration crude_extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract hsccc HSCCC Purification (n-butanol-acetic acid-water) crude_extract->hsccc fraction_collection Fraction Collection hsccc->fraction_collection purity_analysis Purity Analysis (HPLC) fraction_collection->purity_analysis drying Drying (Freeze-drying) purity_analysis->drying end Pure this compound drying->end

Caption: Workflow for this compound Extraction and Purification.

troubleshooting_logic start Low this compound Yield? check_solvent Is the solvent system optimized? start->check_solvent Yes check_params Are extraction parameters optimal? check_solvent->check_params Yes optimize_solvent Test different polar solvents and aqueous mixtures. check_solvent->optimize_solvent No check_degradation Is there evidence of degradation? check_params->check_degradation Yes optimize_params Increase time, temperature (max 65°C), and/or agitation. check_params->optimize_params No control_conditions Lower temperature, control pH, consider enzyme inactivation. check_degradation->control_conditions Yes

Caption: Troubleshooting Logic for Low this compound Yield.

References

Phaseoloidin solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phaseoloidin, focusing on solubility issues in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound is a naturally occurring phenolic glucoside, specifically a homogentisic acid glucoside.[1] It has been isolated from plants such as Entada phaseoloides and Nicotiana attenuata.[1][2]

Summary of Chemical Properties

PropertyValueSource
Molecular Formula C₁₄H₁₈O₉[2]
Molecular Weight 330.29 g/mol [2]
CAS Number 118555-82-1[2]
General Class Phenolic Glucoside[1]

Q2: What is the expected solubility of this compound in aqueous solutions?

As a glycoside, this compound is expected to have some degree of water solubility due to the hydrophilic sugar (glycone) moiety.[3][4][5] However, the aglycone part of the molecule may limit its solubility.[3][4] Phenolic glycosides can also be labile in aqueous media, potentially leading to degradation.[6]

Q3: In which organic solvents can I dissolve this compound?

While specific data for this compound is limited, glycosides are often soluble in alcohols.[3][7] For compounds with low water solubility, Dimethyl Sulfoxide (DMSO) and ethanol are commonly used as organic solvents to create stock solutions for biological assays.[8][9]

Q4: What are the known biological activities of this compound?

This compound has been shown to play a role in plant defense, contributing to resistance against lepidopteran herbivores.[1] Its experimental use has been noted in bioassays to assess its impact on caterpillar performance.[1]

Troubleshooting Guide: Solubility Issues

Problem: My this compound is not dissolving in water or my aqueous buffer.

Possible Causes and Solutions:

  • Low intrinsic water solubility: The inherent chemical structure of this compound may limit its solubility in purely aqueous solutions.

    • Solution: Consider using a co-solvent. Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute it into your aqueous experimental medium. Be mindful that high concentrations of DMSO and ethanol can be toxic to cells.[8]

  • Precipitation upon dilution: The compound may dissolve in a co-solvent but precipitate when diluted into an aqueous buffer.

    • Solution: This is a common issue when diluting a concentrated stock from an organic solvent into an aqueous medium.[10] To address this, try a serial dilution approach or use a lower concentration stock solution. It is also advisable to vortex or mix the solution during dilution to ensure rapid and even dispersion.

  • Incorrect pH of the solution: The pH of the aqueous solution can significantly impact the solubility and stability of phenolic compounds.

    • Solution: Experimentally determine the optimal pH for solubility. Since this compound is a phenolic glucoside, its stability might be compromised at pH values below 3 or above 7.[11] A pH range of 5 to 7 is often a good starting point for stability.[11]

  • Low temperature of the solvent: Solubility can be temperature-dependent.

    • Solution: Gentle warming of the solution may aid in dissolution. However, be cautious as excessive heat can lead to degradation of the compound. The stability of similar compounds can be affected by increased temperature.[11][12][13]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Solvent Selection: Begin with a highly pure grade of DMSO or ethanol.

  • Weighing: Accurately weigh a small amount of this compound powder.

  • Dissolution: Add the appropriate volume of the chosen solvent to achieve a high-concentration stock solution (e.g., 10 mg/mL or higher, if achievable).

  • Solubilization: Vortex the solution vigorously. If necessary, sonication can be used to aid dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions in Aqueous Media

  • Thawing: Thaw an aliquot of the this compound stock solution at room temperature.

  • Dilution: Add the desired volume of the stock solution to your pre-warmed (if appropriate) aqueous buffer or cell culture medium. It is crucial to add the stock solution to the aqueous medium and not the other way around.

  • Mixing: Immediately vortex or gently mix the working solution to ensure homogeneity and prevent precipitation.

  • Final Concentration: Ensure the final concentration of the organic solvent in your working solution is low (typically <1% and often <0.1%) to minimize toxicity in biological assays.[8]

Visual Guides

Logical Workflow for Troubleshooting this compound Solubility

G start Start: this compound Powder dissolve_water Attempt to Dissolve in Aqueous Solution start->dissolve_water is_dissolved Is it fully dissolved? dissolve_water->is_dissolved success Success: Use Solution in Experiment is_dissolved->success Yes troubleshoot Troubleshoot Solubility Issues is_dissolved->troubleshoot No use_cosolvent Use Co-solvent (DMSO or Ethanol) to Prepare Stock troubleshoot->use_cosolvent dilute_stock Dilute Stock into Aqueous Solution use_cosolvent->dilute_stock precipitates Does it precipitate? dilute_stock->precipitates adjust_protocol Adjust Dilution Protocol (e.g., lower stock concentration, vortexing) precipitates->adjust_protocol Yes final_check Is the final solution clear? precipitates->final_check No adjust_protocol->dilute_stock check_ph_temp Optimize pH and Temperature check_ph_temp->dissolve_water final_check->success Yes final_check->check_ph_temp No/Unstable G prep_stock 1. Prepare Concentrated Stock in DMSO or Ethanol prep_working 2. Prepare Working Solution in Aqueous Buffer prep_stock->prep_working apply_to_assay 3. Apply to Biological Assay (e.g., cell culture, enzyme inhibition) prep_working->apply_to_assay control Control: Vehicle Only (Aqueous buffer + co-solvent) prep_working->control incubation 4. Incubation Period apply_to_assay->incubation data_collection 5. Data Collection (e.g., measure cell viability, enzyme activity) incubation->data_collection analysis 6. Data Analysis data_collection->analysis control->apply_to_assay

References

Artifact formation in Phaseoloidin sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phalloidin staining. Our goal is to help you overcome common challenges and avoid artifacts in your experimental workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address specific issues that you may encounter during phalloidin sample preparation and staining.

Q1: Why is my phalloidin staining signal weak or absent?

A weak or non-existent fluorescent signal is a common issue that can arise from several factors during your experiment.

  • Suboptimal Phalloidin Concentration: The concentration of the phalloidin conjugate may be too low. It's crucial to optimize the concentration for your specific cell type and experimental conditions.

  • Insufficient Incubation Time: The incubation period with the phalloidin conjugate might be too short. Incubation times can vary depending on the fluorophore conjugated to phalloidin.[1]

  • Improper Fixation: The method of fixation is critical for preserving F-actin structures. Using fixatives containing methanol or acetone can disrupt actin filaments and prevent effective phalloidin binding. Formaldehyde-based fixatives, such as paraformaldehyde (PFA), are generally recommended.[2] However, the quality of the PFA is also important; old or improperly prepared PFA can lead to poor staining.[3]

  • Inadequate Permeabilization: Phalloidin is not cell-permeable and requires proper permeabilization to reach the actin cytoskeleton.[4][5] Insufficient permeabilization will result in poor or no staining.

  • Expired or Improperly Stored Reagents: Phalloidin conjugates can degrade over time, especially if not stored correctly. It is recommended to store them at -20°C, protected from light and moisture.[6] Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution.[6]

  • Loss of Cytoskeleton Ultrastructure: For paraffin-embedded tissues, the fixation and deparaffinization process can damage the F-actin structure, preventing phalloidin binding.[7] The use of organic solvents like xylene or acetone during deparaffinization can interfere with staining.[7]

Q2: What is causing the high background or non-specific staining in my images?

High background can obscure the specific F-actin staining and make image analysis difficult. Here are some potential causes:

  • Excessive Phalloidin Concentration: Using a phalloidin conjugate concentration that is too high can lead to non-specific binding and increased background fluorescence.

  • Inadequate Washing: Insufficient washing after the staining step can leave unbound phalloidin conjugate in the sample, contributing to background. Rinsing the cells 2-3 times with PBS for 5 minutes per wash after staining is recommended.

  • Drying of the Sample: Allowing the sample to dry out at any stage of the staining process can cause non-specific staining, often appearing brighter at the edges of the coverslip.[3]

  • Presence of G-actin: While phalloidin has a much higher affinity for F-actin, extremely high concentrations might lead to some interaction with monomeric G-actin, contributing to diffuse background.[8][9]

  • Autofluorescence: Some cell types or tissues may exhibit natural fluorescence (autofluorescence), which can be mistaken for background staining.

Q3: My actin filaments appear fragmented or disorganized. What could be the cause?

The morphology of the actin cytoskeleton is a critical readout. Artifactual changes can lead to incorrect interpretations.

  • Harsh Permeabilization: Over-permeabilization with detergents like Triton X-100 can damage the cell membrane and disrupt the underlying cytoskeleton.[10] The concentration and incubation time of the permeabilization agent should be optimized.

  • Improper Fixation: As mentioned earlier, fixatives like methanol or acetone can denature actin and lead to a disorganized appearance. Even with formaldehyde fixation, the protocol needs to be optimized to preserve delicate actin structures.[11][12]

  • Mechanical Stress: Rough handling of the cells, such as vigorous pipetting during washing steps, can physically damage the cells and their cytoskeletons.[10]

  • Cell Health: The health of the cells before fixation is paramount. Unhealthy or dying cells will have a disorganized actin cytoskeleton.

Q4: I see staining only at the edges of my coverslip. What is happening?

This "edge effect" is a common artifact with a few likely causes:

  • Drying Out: The most frequent reason for this observation is the partial drying of the sample during incubation or washing steps.[3] The edges of the coverslip are most susceptible to drying, which can lead to non-specific binding and a brighter signal in those areas.

  • Uneven Reagent Distribution: If the staining or washing solutions are not evenly distributed across the coverslip, it can lead to inconsistent staining.

  • Fixation Issues: In some cases, problems with the fixative, such as old or improperly prepared PFA, can manifest as uneven staining, sometimes more prominent at the edges.[3]

Quantitative Data Summary

For optimal and reproducible results, it is important to carefully titrate and optimize key reagents and incubation times. The following tables provide recommended starting concentrations and incubation parameters that can be adapted to your specific experimental needs.

ParameterRecommendationNotes
Phalloidin Conjugate Concentration 1:100 to 1:1,000 dilution of stockThe optimal concentration is cell-type dependent and should be determined empirically.
Incubation Time 20 to 90 minutes at room temperatureIncubation time can vary based on the fluorophore conjugate.[1]
Fixation (PFA) 4% Paraformaldehyde in PBSMethanol-free formaldehyde is recommended.[2][10]
Fixation Time 10 to 20 minutes at room temperature
Permeabilization (Triton X-100) 0.1% to 0.5% in PBS
Permeabilization Time 5 to 10 minutes at room temperature

Table 1: Recommended Reagent Concentrations and Incubation Times.

Fluorophore ConjugateRecommended Incubation Time
Alexa Fluor™ 488-phalloidin15 minutes at room temperature
Alexa Fluor™ 555-phalloidin15 minutes at room temperature
Alexa Fluor™ 647-phalloidin2 hours at room temperature

Table 2: Example Incubation Times for Different Phalloidin Conjugates.[1]

Experimental Protocols

A reliable phalloidin staining protocol is fundamental to achieving high-quality imaging data. Below is a standard protocol for staining F-actin in cultured cells.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (methanol-free)

  • 0.1% Triton X-100 in PBS

  • 1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

  • Fluorescent Phalloidin Conjugate Stock Solution

  • Mounting Medium with Antifade

Procedure for Adherent Cells:

  • Wash: Gently wash the cells twice with pre-warmed PBS.

  • Fix: Add 4% PFA and incubate for 10-15 minutes at room temperature.

  • Wash: Gently wash the cells three times with PBS for 5 minutes each.

  • Permeabilize: Add 0.1% Triton X-100 in PBS and incubate for 5-10 minutes at room temperature.

  • Wash: Gently wash the cells three times with PBS for 5 minutes each.

  • Block (Optional but Recommended): To reduce non-specific background staining, incubate with 1% BSA in PBS for 20-30 minutes.[13]

  • Stain: Dilute the fluorescent phalloidin conjugate in 1% BSA in PBS to the desired working concentration. Incubate the cells with the staining solution for 20-90 minutes at room temperature, protected from light.

  • Wash: Gently wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mount: Mount the coverslip onto a microscope slide using an appropriate mounting medium containing an antifade reagent.

  • Image: Visualize the stained F-actin using a fluorescence microscope with the appropriate filter sets.

Visualizing the Workflow

A clear understanding of the experimental sequence is crucial for successful execution and troubleshooting.

Phalloidin_Staining_Workflow cluster_preparation Cell Preparation cluster_fix_perm Fixation & Permeabilization cluster_staining Staining cluster_imaging Imaging start Start: Adherent Cells on Coverslip wash1 Wash with PBS start->wash1 fix Fixation (e.g., 4% PFA) wash1->fix wash2 Wash with PBS fix->wash2 perm Permeabilization (e.g., 0.1% Triton X-100) wash2->perm wash3 Wash with PBS perm->wash3 block Blocking (Optional) (e.g., 1% BSA) wash3->block stain Incubate with Phalloidin Conjugate block->stain wash4 Wash with PBS stain->wash4 mount Mount Coverslip wash4->mount image Fluorescence Microscopy mount->image

Caption: Experimental workflow for phalloidin staining of F-actin in cultured cells.

Troubleshooting_Logic cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Steps problem Staining Artifact cause1 Weak/No Signal problem->cause1 cause2 High Background problem->cause2 cause3 Altered Morphology problem->cause3 solution1a Optimize Phalloidin Concentration & Time cause1->solution1a solution1b Check Fixation/ Permeabilization cause1->solution1b solution1c Verify Reagent Quality cause1->solution1c solution2a Titrate Phalloidin Concentration Down cause2->solution2a solution2b Improve Washing Steps cause2->solution2b solution3a Gentler Sample Handling cause3->solution3a solution3b Optimize Fixation/ Permeabilization cause3->solution3b

Caption: Logical relationship for troubleshooting common phalloidin staining artifacts.

References

Technical Support Center: Enhancing the Stability of Phalloidin in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided on the assumption that the query "Phaseoloidin" refers to the well-known actin-binding compound "Phalloidin." Phalloidin is a bicyclic peptide toxin isolated from the Amanita phalloides mushroom and is widely used in scientific research to label and stabilize filamentous actin (F-actin).

This guide offers troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals maximize the stability and performance of phalloidin conjugates in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proper way to store lyophilized phalloidin conjugates?

Lyophilized phalloidin conjugates are stable for at least one year when stored at -20°C, desiccated, and protected from light.[1][2][3][4][5][6][7]

Q2: What is the best solvent for reconstituting phalloidin, and how should the stock solution be stored?

Anhydrous dimethyl sulfoxide (DMSO) or methanol are the recommended solvents for reconstituting phalloidin.[1][3][7] Stock solutions in these solvents are stable for at least one year when stored at ≤–20°C and protected from light.[1][2][7] For optimal performance, it is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][3] Some studies suggest that stock solutions prepared in anhydrous DMSO yield superior staining intensity and better retention of F-actin structural integrity compared to alcohol-based solvents.[1]

Q3: How stable are aqueous working solutions of phalloidin?

Aqueous solutions of phalloidin are significantly less stable than stock solutions in DMSO or methanol. It is recommended to prepare aqueous working solutions fresh on the day of use. Some phallotoxins may show a loss of activity when stored in aqueous solutions at 2–6°C for over three weeks.[8]

Q4: What factors can lead to the degradation of phalloidin in solution?

Several factors can compromise the stability of phalloidin:

  • pH: Elevated pH can cleave the thioether bridge in the phalloidin molecule, which is crucial for its binding to actin.[2][8]

  • Light Exposure: Phalloidin and its fluorescent conjugates are sensitive to light. Prolonged exposure can lead to photobleaching of the fluorophore and potential degradation of the peptide.[3][9]

  • Repeated Freeze-Thaw Cycles: These can reduce the shelf-life of stock solutions.[1][3]

  • Solvent Quality: The purity and water content of the solvent (DMSO or methanol) can significantly impact the long-term stability of the stock solution.[3][6]

  • Temperature: While stock solutions are stable at -20°C, working solutions are more labile at room temperature.

Q5: Are some fluorescent phalloidin conjugates less stable than others?

Yes, the stability of the final staining can be affected by the conjugated fluorescent dye. For instance, conjugates with far-red dyes like CF®647 and CF®680 are noted to be more labile and are recommended for imaging shortly after staining.[4][5][10] It is always best to consult the manufacturer's data sheet for the specific conjugate you are using.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Weak or No Staining 1. Degraded phalloidin solution.• Prepare a fresh working solution from a new aliquot of stock solution.• If the stock is old (>1 year), consider purchasing new phalloidin.• Perform a stability check on your stock solution (see Experimental Protocols).
2. Methanol-containing fixative was used.• Use methanol-free formaldehyde for fixation, as methanol can disrupt actin filaments.[11]
3. Insufficient permeabilization.• Ensure adequate permeabilization (e.g., with 0.1-0.5% Triton X-100) to allow phalloidin to enter the cells.
High Background Staining 1. Phalloidin concentration is too high.• Titrate the phalloidin conjugate to determine the optimal concentration for your cell type and experimental conditions.
2. Insufficient washing steps.• Increase the number and duration of washes with PBS after staining to remove unbound phalloidin.
3. Non-specific binding.• Pre-incubate your fixed and permeabilized cells with a blocking agent like 1% Bovine Serum Albumin (BSA) in PBS for 20-30 minutes before adding the phalloidin solution.[11]
Inconsistent Staining Across Samples 1. Variability in cell health or density.• Ensure consistent cell culture conditions and seeding densities across all samples.
2. Uneven application of reagents.• Make sure cells are completely covered with each solution during fixation, permeabilization, and staining.
3. Degradation of working solution during a long experiment.• For lengthy experiments, use the staining solution as quickly as possible after preparation.
Signal Fades Quickly During Imaging or Storage 1. Photobleaching.• Use an anti-fade mounting medium.• Minimize light exposure during imaging by using neutral density filters and reducing exposure times.
2. Dissociation of phalloidin from F-actin.• For long-term storage, use a hardening mounting medium.[12]• Store stained slides at 4°C in the dark and image within a few days, especially for less stable conjugates.[5][10]• A post-fixation step with 4% formaldehyde after phalloidin labeling can help to slow down the dissociation rate.[12]

Data on Phalloidin Stability

Form Solvent/Matrix Storage Temperature Reported Stability Source
Lyophilized PowderN/A-20°C≥ 1 year[1][3][4][5][6]
Stock SolutionAnhydrous DMSO-20°C≥ 1 year[1][3][7]
Stock SolutionMethanol-20°C≥ 1 year[2][7][8]
Stock SolutionMethanol or Water/Methanol2-6°CUp to 6 months[6]
Aqueous Working SolutionPBS or other aqueous buffers2-6°C< 3 weeks (activity loss noted)[8]
Stained CellsNon-hardening mounting medium4°CDays to a couple of weeks (signal loss observed)[12]
Stained CellsHardening mounting medium2-6°C≥ 6 months[2][11]

Experimental Protocols

Protocol 1: Preparation of Stable Phalloidin Stock Solutions

This protocol details the steps for reconstituting lyophilized phalloidin to create a stable stock solution.

  • Preparation: Bring the vial of lyophilized phalloidin conjugate to room temperature before opening to prevent condensation. Briefly centrifuge the vial to ensure the powder is at the bottom.

  • Reconstitution: Add the appropriate volume of anhydrous DMSO or high-quality methanol to the vial to achieve the desired stock concentration (e.g., add 1.5 mL of methanol to a 300-unit vial to get a ~6.6 µM solution).[2] For superior staining intensity, anhydrous DMSO is recommended.[1]

  • Mixing: Vortex the vial for 10-15 seconds to ensure the phalloidin is completely dissolved.

  • Aliquoting: To avoid repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in low-protein-binding microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C, protected from light.

Protocol 2: Quality Control Assay for Phalloidin Solution Stability

This protocol provides a method to test the efficacy of a phalloidin stock solution, which can be useful for troubleshooting or if the solution is old.

  • Cell Preparation: Culture a cell line with a well-defined actin cytoskeleton (e.g., HeLa or U2OS cells) on glass coverslips.

  • Fixation: Fix the cells with 3-4% methanol-free formaldehyde in PBS for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells twice with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.

  • Staining: Wash the cells again twice with PBS. Prepare a working solution of your phalloidin conjugate at its typical concentration (e.g., 1:1000 dilution from a ~6.6 µM stock). As a positive control, use a freshly prepared solution from a new or trusted batch of phalloidin if available. Incubate the cells with the staining solution for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope.

  • Analysis: Compare the staining intensity and quality of the actin filaments between cells stained with the test solution and the positive control. A significant decrease in signal from the test solution indicates degradation.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_qc Quality Control Workflow lyophilized Lyophilized Phalloidin reconstitute Reconstitute in Anhydrous DMSO or Methanol lyophilized->reconstitute aliquot Aliquot into Single-Use Volumes reconstitute->aliquot store Store at -20°C, Protected from Light aliquot->store stock Phalloidin Stock (Test Sample) stain_cells Stain Cells stock->stain_cells prepare_cells Prepare, Fix & Permeabilize Cells prepare_cells->stain_cells image_cells Fluorescence Microscopy stain_cells->image_cells analyze Analyze Staining Quality image_cells->analyze

Caption: Workflow for preparing and quality-checking phalloidin solutions.

troubleshooting_guide start Weak or No Staining check_solution Is stock solution >1 year old or improperly stored? start->check_solution check_fixation Was a methanol-free fixative used? check_solution->check_fixation No solution_yes Prepare fresh solution. Perform QC test. check_solution->solution_yes Yes check_perm Was permeabilization step adequate? check_fixation->check_perm Yes fixation_no Use methanol-free formaldehyde. check_fixation->fixation_no No perm_no Optimize Triton X-100 concentration/time. check_perm->perm_no No good_staining Problem Solved check_perm->good_staining Yes solution_yes->good_staining fixation_no->good_staining perm_no->good_staining

Caption: Troubleshooting logic for weak or absent phalloidin staining.

References

Technical Support Center: Phalloidin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: This guide focuses on Phalloidin, a toxin widely used in research to quantify filamentous actin (F-actin). While "Phaseoloidin" is a distinct chemical compound, it is a less common laboratory reagent for this application.[1] It is presumed that users seeking information on "this compound quantification" are likely working with the more common F-actin probe, Phalloidin.

This technical support center provides troubleshooting guides and frequently asked questions to address common challenges encountered during the quantification of F-actin using fluorescently-labeled Phalloidin.

Frequently Asked Questions (FAQs)

Q1: What is Phalloidin and how does it work for F-actin quantification?

Phalloidin is a bicyclic peptide toxin isolated from the Amanita phalloides mushroom.[2][3] It binds with high affinity and specificity to the grooves of filamentous actin (F-actin), preventing its depolymerization.[4][5] For quantification, Phalloidin is conjugated to a fluorescent dye. The fluorescence intensity of the stained F-actin can then be measured, which corresponds to the amount of F-actin present in the cell or tissue sample.[3][6]

Q2: Can I use Phalloidin for live-cell imaging?

No, Phalloidin is not membrane-permeable and is toxic to living cells, primarily because it over-stabilizes actin filaments, disrupting cellular dynamics.[4][7] Therefore, Phalloidin staining is restricted to fixed and permeabilized cells.[2][8]

Q3: What is the difference between using a Phalloidin conjugate and an anti-actin antibody?

Phalloidin conjugates offer several advantages over antibodies for F-actin staining. They are small molecules that bind stoichiometrically to F-actin, resulting in low background and high-contrast images.[3] Unlike antibodies, Phalloidin's binding is not species-dependent.[9] However, antibodies can be used in a wider range of fixation conditions, including with methanol, which disrupts F-actin structure and prevents Phalloidin binding.[10]

Q4: How stable is the Phalloidin signal after staining?

The stability of the Phalloidin signal can vary. While the stock solutions are very stable, the staining in cells can be more labile compared to antibody staining.[11] Signal loss can occur over time due to the dissociation of Phalloidin from F-actin.[12] This dissociation can be more pronounced with far-red and near-IR dye conjugates.[12] For best results, it is recommended to image samples shortly after staining, especially when using certain dyes like CF®405M, CF®647, and CF®680.[11]

Troubleshooting Guide

Problem 1: Weak or No Phalloidin Signal

Q: My cells show very faint or no fluorescence after staining with Phalloidin. What could be the cause?

A: This is a common issue that can stem from several factors related to the protocol, reagents, or imaging setup.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Improper Fixation Use methanol-free formaldehyde (3-4% in PBS) for fixation.[2][7] Avoid fixatives containing methanol or acetone, as they disrupt the native structure of F-actin required for Phalloidin binding.[2][7][10]
Insufficient Permeabilization Ensure cells are adequately permeabilized to allow Phalloidin to enter. A common method is to use 0.1-0.5% Triton X-100 in PBS for 3-10 minutes.[7][8][13] Inadequate permeabilization is a frequent cause of staining failure.[14]
Suboptimal Phalloidin Concentration The optimal concentration of the Phalloidin conjugate can vary depending on the cell type and experimental conditions.[7] Titrate the Phalloidin conjugate to find the optimal concentration (typically in the range of 1:100 to 1:1000 dilution).[2][7]
Incorrect Incubation Time Incubation times that are too short may result in a weak signal.[7] A typical incubation time is 20-90 minutes at room temperature.[2][7] If the signal is still weak, you can try extending the incubation time or incubating overnight at 4°C.[8]
Incorrect Microscope Filter Sets Ensure that the excitation and emission filters on the microscope are appropriate for the specific fluorophore conjugated to your Phalloidin.[7]
Low Microscope Gain/Exposure Increase the gain or exposure time on the microscope to ensure you are capturing any existing signal.[15]
Signal Fading Phalloidin can dissociate from F-actin over time.[12] Image the samples as soon as possible after staining. Using a hardening mounting medium can help slow down this process.[12]
Problem 2: High Background or Non-Specific Staining

Q: I am observing high background fluorescence, which is obscuring the specific F-actin staining. How can I reduce it?

A: High background can be caused by several factors, including unbound fluorophores and autofluorescence.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Excess Unbound Phalloidin Increase the number and duration of wash steps after Phalloidin incubation.[16] Use a buffered saline solution like PBS for washing.[17]
Non-Specific Binding Pre-incubate the fixed and permeabilized cells with a blocking solution, such as 1% Bovine Serum Albumin (BSA) in PBS, for 20-30 minutes before adding the Phalloidin conjugate.[7][9][18]
Autofluorescence Some cells and tissues have endogenous molecules that fluoresce.[15] If autofluorescence is suspected, an unstained control sample should be examined. Using a mounting medium with an anti-fade reagent can help.[2]
Phalloidin Concentration Too High Using an excessive concentration of the Phalloidin conjugate can lead to increased background.[7] Perform a titration to determine the optimal concentration that gives a strong signal with minimal background.
Problem 3: Inconsistent Staining Across Samples

Q: I'm getting variable staining intensity between different coverslips or even between cells on the same coverslip. Why is this happening?

A: Inconsistent staining is often due to variability in cell health or procedural steps.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Variable Cell Health or Density Ensure that cells are healthy and not overly dense on the coverslips, as this can affect staining.[18] Adding 2-10% serum to the staining and wash buffers may help if cells appear unhealthy.[7]
Inconsistent Fixation/Permeabilization Ensure that fixation and permeabilization times are consistent across all samples.[13] Uneven application of reagents can also lead to variability.
pH Sensitivity Phalloidin binding can be pH-sensitive. Ensure that all buffers, especially the staining buffer, are at the correct pH (around 7.4).[7][18]
Day-to-Day Variability For quantitative comparisons, it is critical to process and analyze all samples for a given experiment in parallel to minimize variations in staining and fluorescence detection.[6]

Experimental Protocols

Standard Protocol for Phalloidin Staining of Adherent Cells

This protocol provides a general guideline. Optimization of reagent concentrations and incubation times may be necessary for specific cell types and experimental conditions.[7]

Reagents Required:

  • Phosphate-Buffered Saline (PBS)

  • Methanol-free Formaldehyde (3-4% in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Fluorescent Phalloidin Conjugate Stock Solution

  • Mounting Medium (preferably with an anti-fade reagent)

Procedure:

  • Wash Cells: Gently wash the cells 2-3 times with PBS.[7]

  • Fixation: Fix the cells with 3-4% methanol-free formaldehyde in PBS for 10-30 minutes at room temperature.[7]

  • Wash: Aspirate the fixation solution and wash the cells 2-3 times with PBS.[7]

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 3-5 minutes.[7]

  • Wash: Wash the cells 2-3 times with PBS.[7]

  • Blocking (Optional but Recommended): Add 1% BSA in PBS and incubate for 20-30 minutes to reduce non-specific background staining.[7]

  • Phalloidin Staining: Dilute the fluorescent Phalloidin conjugate in a suitable buffer (e.g., PBS with 1% BSA) to the desired working concentration. Incubate the cells with the staining solution for 20-90 minutes at room temperature, protected from light.[2][7]

  • Wash: Rinse the cells 2-3 times with PBS to remove unbound Phalloidin.[2][7]

  • Mounting: Mount the coverslip onto a microscope slide using a mounting medium.

  • Imaging: Image the stained cells using a fluorescence microscope with the appropriate filter sets.

Visualizations

Experimental Workflow for Phalloidin Staining

G cluster_prep Cell Preparation cluster_stain Staining cluster_final Final Steps wash1 Wash with PBS fix Fix with Formaldehyde wash1->fix wash2 Wash with PBS fix->wash2 perm Permeabilize with Triton X-100 wash2->perm wash3 Wash with PBS perm->wash3 block Block with BSA (Optional) wash3->block stain Incubate with Phalloidin Conjugate block->stain wash4 Wash with PBS stain->wash4 mount Mount Coverslip wash4->mount image Fluorescence Microscopy mount->image

Caption: A typical workflow for staining F-actin with Phalloidin.

Troubleshooting Logic for Weak Phalloidin Signal

G cluster_protocol Protocol Checks cluster_reagents Reagent & Imaging Checks start Weak or No Signal fixation Fixation Method Correct? (Methanol-free Formaldehyde) start->fixation permeabilization Permeabilization Adequate? (e.g., 0.1% Triton X-100) fixation->permeabilization Yes solution Signal Improved fixation->solution No, Corrected concentration Phalloidin Concentration Optimal? permeabilization->concentration Yes permeabilization->solution No, Corrected incubation Incubation Time Sufficient? concentration->incubation Yes concentration->solution No, Titrated ph_buffer Buffer pH Correct? (pH ~7.4) incubation->ph_buffer Yes incubation->solution No, Extended filters Microscope Filters Match Fluorophore? ph_buffer->filters Yes ph_buffer->solution No, Corrected gain Gain/Exposure Settings Too Low? filters->gain Yes filters->solution No, Corrected gain->solution No, Increased

References

Reproducibility issues in Phaseoloidin bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Phalloidin-based bioassays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address reproducibility issues in F-actin staining experiments.

Frequently Asked Questions (FAQs)

Q1: What is Phalloidin and how does it work for F-actin staining?

Phalloidin is a bicyclic peptide toxin isolated from the Amanita phalloides mushroom, commonly known as the death cap.[1][2] It binds with high specificity and affinity to the grooves between filamentous actin (F-actin) subunits.[3] This binding action stabilizes the actin filaments by preventing their depolymerization and promotes polymerization by lowering the critical concentration.[1][4][5] When conjugated to a fluorophore, phalloidin becomes a powerful tool for visualizing the actin cytoskeleton in fixed and permeabilized cells under a fluorescence microscope.[2][6] Its small size allows for dense labeling of actin filaments, enabling detailed, high-resolution imaging.[3][7]

Q2: Can Phalloidin be used to stain live cells?

Generally, no. Phalloidin and its fluorescent conjugates are not cell-permeant, meaning they cannot cross the membrane of a living cell.[1][5][8] Therefore, staining is almost always performed on cells that have been fixed and permeabilized.[6][8] While some specialized methods exist for introducing phalloidin into living cells, such as microinjection or using cationic liposomes, these are not routine and can be toxic, as phalloidin's stabilization of actin filaments disrupts normal cellular dynamics.[2][5][9]

Q3: What is the difference between using Phalloidin and anti-actin antibodies for staining?

Phalloidin and anti-actin antibodies are both used to visualize the actin cytoskeleton, but they have key differences. Phalloidin binds directly and specifically to the polymeric F-actin structure. In contrast, antibodies recognize specific epitopes on the actin protein, which can be present in both monomeric (G-actin) and filamentous (F-actin) forms, potentially leading to higher background noise.[3] Phalloidin conjugates are much smaller than antibodies (~2 kDa vs. ~150 kDa), which allows for denser labeling and potentially higher-resolution imaging.[3][4] Furthermore, the amino acid sequence of actin is highly conserved across species, making phalloidin a versatile staining reagent for a wide range of plant and animal cells.[3][10]

Q4: How should I store and handle Phalloidin conjugates?

Fluorescent phalloidin conjugates are typically supplied as a lyophilized solid and should be stored at –20°C for up to one year.[6] Before use, the solid is dissolved in a small amount of high-quality DMF or DMSO to create a concentrated stock solution.[6] This stock solution should also be stored at –20°C, protected from light and moisture. To avoid repeated freeze-thaw cycles, it is highly recommended to split the dissolved stock into smaller, single-use aliquots.[6] While stock solutions are very stable, once diluted for staining, the binding to cells can be more labile over time compared to antibodies.[2]

Troubleshooting Guide

Reproducibility is critical in scientific research. The following section addresses the most common issues encountered during phalloidin bioassays in a question-and-answer format.

Weak or No Staining Signal

Q: My phalloidin staining is very weak or completely absent. What went wrong?

This is a common issue that can stem from several steps in the protocol. The most frequent causes are related to fixation, permeabilization, or the staining solution itself.

Potential Causes and Solutions:

  • Improper Fixation: The use of methanol- or acetone-based fixatives is a primary cause of staining failure.[10][11] These organic solvents denature proteins, disrupting the quaternary structure of F-actin that phalloidin needs to bind.[8][11]

    • Solution: Always use a formaldehyde-based fixative, such as 4% paraformaldehyde (PFA) in PBS, which preserves the actin structure. Ensure the PFA is fresh and methanol-free.[1][8]

  • Insufficient Permeabilization: For phalloidin to reach the actin cytoskeleton, the cell membrane must be adequately permeabilized.

    • Solution: Use a detergent like Triton X-100 (typically 0.1% to 0.5% in PBS) for 5-15 minutes after fixation.[6][8] The optimal time and concentration can vary by cell type.[10]

  • Suboptimal Probe Concentration or Incubation Time: The amount of phalloidin conjugate may be too low, or the incubation period may be too short.

    • Solution: The optimal concentration and incubation time depend on the cell type and experimental conditions.[10] Start with the manufacturer's recommended concentration (often 80-200 nM) and a 30-60 minute incubation time, then optimize as needed.[6][8] For very low signals, you can try incubating overnight at 4°C.[8]

  • Degraded Phalloidin Reagent: Improper storage or multiple freeze-thaw cycles can degrade the phalloidin conjugate.

    • Solution: Aliquot the stock solution upon reconstitution to minimize freeze-thaw cycles.[6] Always store stock solutions and aliquots at -20°C, protected from light.[6]

  • Issues with Paraffin-Embedded Tissues: Solvents used in the deparaffinization process, such as xylene, can interfere with phalloidin's ability to bind F-actin.[12] Staining quality is often better in frozen sections compared to paraffin-embedded ones.[8][12]

    • Solution: If possible, use frozen tissue sections.[12] If paraffin sections must be used, ensure a thorough rehydration process and consider that staining may be less robust.[8]

High Background or Non-Specific Staining

Q: My images have high background fluorescence, making it difficult to see the actin filaments clearly. How can I fix this?

High background can obscure specific signals and is often caused by excessive probe concentration, insufficient washing, or autofluorescence.

Potential Causes and Solutions:

  • Phalloidin Concentration is Too High: Using too much of the fluorescent conjugate is a common reason for high background.

    • Solution: Titrate the phalloidin conjugate to find the optimal concentration that provides a strong signal with minimal background. Try reducing the concentration used.[13][14]

  • Insufficient Washing: Inadequate washing after staining will leave unbound phalloidin in the sample.

    • Solution: Increase the number and/or duration of wash steps with PBS after the staining incubation.[15] Three washes of 5-10 minutes each is a good starting point.

  • Inadequate Blocking: While phalloidin binding is highly specific, a blocking step can help reduce non-specific binding of other reagents if you are performing multiplex staining.

    • Solution: Incubate with a blocking buffer (e.g., PBS with 1% BSA or 2-10% serum) for 30-60 minutes before staining.[6][10]

  • Sample Autofluorescence: Some cells and tissues naturally fluoresce, which can be mistaken for background.

    • Solution: View an unstained, processed sample under the microscope to check for autofluorescence.[13] If present, you can try using a mounting medium with an anti-bleaching agent or specific quenching agents like Sudan Black.[10][13]

  • Sample Drying Out: Allowing the sample to dry at any point during the staining process can cause reagents to precipitate and create artifacts and high background.[16]

    • Solution: Ensure the sample remains covered in solution throughout all incubation and wash steps. Use a humidified chamber for longer incubations.[6]

Inconsistent Staining & Altered Morphology

Q: The staining is patchy across my coverslip, or my cells have changed shape. What is happening?

Inconsistent results and morphological changes often point to issues with the foundational steps of cell handling and fixation.

Potential Causes and Solutions:

  • Uneven Fixation/Permeabilization: If reagents are not applied evenly, some cells will be properly stained while others are not.[17]

    • Solution: Ensure the entire coverslip is fully and evenly submerged in each solution during all steps. Gentle agitation can also help.

  • Cell Health and Adhesion: Unhealthy cells or cells that are lifting off the coverslip will stain poorly and show abnormal morphology.

    • Solution: Ensure cells are healthy and not overly confluent before starting the experiment. Using coated coverslips (e.g., poly-D-lysine) can improve adherence for certain cell types.[10] Adding 2-10% serum to staining and wash buffers may also help if cells appear unhealthy.[10]

  • Old or Improperly Prepared PFA: Degraded fixative will not effectively crosslink proteins, leading to poor structural preservation and cell rounding.[9][16]

    • Solution: Use freshly prepared, methanol-free 4% PFA or a recently opened aliquot of commercial-grade PFA.[9][16]

Data and Protocols

Experimental Workflow and Troubleshooting Diagrams

The following diagrams illustrate the standard experimental workflow and provide logical guides for troubleshooting common problems.

G cluster_prep Sample Preparation cluster_stain Staining cluster_final Imaging p1 1. Seed & Culture Cells on Coverslips p2 2. Wash with PBS p1->p2 p3 3. Fixation (e.g., 4% PFA, 10 min) p2->p3 p4 4. Wash with PBS p3->p4 p5 5. Permeabilization (e.g., 0.1% Triton X-100, 5 min) p4->p5 p6 6. Wash with PBS p5->p6 s1 7. Blocking (Optional) (e.g., 1% BSA, 30 min) p6->s1 s2 8. Incubate with Phalloidin Conjugate s3 9. Wash with PBS (3x, 5 min each) f1 10. Counterstain (Optional) (e.g., DAPI) s3->f1 f2 11. Mount Coverslip (Antifade Medium) f3 12. Image with Fluorescence Microscope

Caption: A standard experimental workflow for Phalloidin staining of cultured cells.

G start Problem: Weak or No Signal q1 Did you use a methanol/acetone fixative? start->q1 a1_yes Yes: Methanol denatures F-actin. Solution: Re-stain using 4% PFA (methanol-free). q1->a1_yes Yes a1_no No q1->a1_no No q2 Was the sample adequately permeabilized? a1_no->q2 a2_no No: Phalloidin cannot enter cell. Solution: Optimize Triton X-100 concentration and time (e.g., 0.1-0.5% for 5-15 min). q2->a2_no No a2_yes Yes q2->a2_yes Yes q3 Is the Phalloidin concentration/time optimal? a2_yes->q3 a3_no No: Insufficient binding. Solution: Increase concentration or incubation time. Titrate for your cell type. q3->a3_no No a3_yes Yes q3->a3_yes Yes q4 Is the reagent fresh and stored correctly? a3_yes->q4 a4_no No: Reagent may be degraded. Solution: Use a fresh aliquot or a new vial of Phalloidin. q4->a4_no No a4_yes Yes: Check microscope filter sets and lamp. q4->a4_yes Yes

Caption: A troubleshooting flowchart for diagnosing weak or absent Phalloidin signal.

G start Problem: High Background q1 Is Phalloidin concentration too high? start->q1 a1_yes Yes: Excess unbound probe. Solution: Reduce Phalloidin concentration. Perform a titration. q1->a1_yes Yes a1_no No q1->a1_no No q2 Were washing steps sufficient? a1_no->q2 a2_no No: Residual probe remains. Solution: Increase number and duration of post-staining washes. q2->a2_no No a2_yes Yes q2->a2_yes Yes q3 Did the sample dry out during the procedure? a2_yes->q3 a3_yes Yes: Causes reagent precipitation. Solution: Keep sample hydrated at all times. Use a humidified chamber. q3->a3_yes Yes a3_no No q3->a3_no No q4 Is there autofluorescence in the sample? a3_no->q4 a4_yes Yes: Endogenous fluorescence. Solution: Image an unstained control. Use quenching agents if necessary. q4->a4_yes Yes a4_no No: Check for contamination in buffers or reagents. q4->a4_no No

Caption: A troubleshooting flowchart for resolving high background staining.

Quantitative Data Summary Tables

Table 1: Recommended Reagent Concentrations and Incubation Times

Step Reagent Typical Concentration Typical Incubation Time Notes
Fixation Paraformaldehyde (PFA) 4% in PBS 10-20 minutes (RT) Must be methanol-free.[1][8] Time can vary with cell type.
Permeabilization Triton™ X-100 0.1% - 0.5% in PBS 5-15 minutes (RT) Essential for phalloidin to enter the cell.[6][8]
Blocking Bovine Serum Albumin (BSA) 1% - 3% in PBS 30-60 minutes (RT) Optional but recommended for reducing non-specific binding.[1][6]

| Staining | Phalloidin Conjugate | 80 - 200 nM (Varies) | 30-60 minutes (RT) | Optimal concentration is cell-type and conjugate dependent.[8] |

Table 2: Troubleshooting Guide Summary

Issue Probable Cause Recommended Solution
Weak/No Signal Methanol-based fixation Use 4% methanol-free PFA for fixation.[11]
Insufficient permeabilization Increase Triton X-100 concentration or incubation time.[8]
Low phalloidin concentration Increase phalloidin concentration or incubation time.[10]
High Background Phalloidin concentration too high Reduce phalloidin concentration; perform a titration.[14]
Insufficient washing Increase the number and duration of wash steps after staining.[15]
Sample drying Keep sample hydrated throughout the entire process.[16]
Inconsistent Staining Uneven reagent application Ensure the coverslip is fully submerged in all solutions.[17]
Poor cell health/adhesion Use healthy, sub-confluent cells and consider coated coverslips.[10]

| Altered Morphology | Harsh fixation/permeabilization | Ensure PFA is fresh; avoid overly long incubation in Triton X-100.[9] |

Detailed Experimental Protocol: Phalloidin Staining for Adherent Cultured Cells

This protocol provides a reliable starting point for staining F-actin in adherent cells grown on glass coverslips.

Materials Required:

  • Cells cultured on sterile glass coverslips

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Methanol-free Formaldehyde (e.g., 4% PFA in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Fluorescent Phalloidin conjugate working solution (diluted in PBS with 1% BSA)

  • Nuclear counterstain (optional, e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Preparation: Grow adherent cells on glass coverslips to the desired confluency (typically 50-80%).

  • Wash: Gently rinse the cells three times with PBS at room temperature to remove culture medium.[1]

  • Fixation: Fix the cells by incubating with 4% methanol-free PFA in PBS for 10-15 minutes at room temperature.[6][8]

    • Critical Step: Avoid fixatives containing methanol, as they disrupt actin structure.[1][10]

  • Wash: Rinse the cells three times with PBS.[6]

  • Permeabilization: Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.[8] This allows the phalloidin conjugate to pass through the cell membrane.

  • Wash: Rinse the cells three times with PBS.[1]

  • Blocking (Optional but Recommended): To reduce non-specific background, incubate the cells with Blocking Buffer (1% BSA in PBS) for 30 minutes at room temperature.[1][6]

  • Phalloidin Staining: Remove the blocking buffer and add the fluorescent phalloidin working solution. Incubate for 30-60 minutes at room temperature, protected from light.[6][8]

    • Note: The optimal incubation time can vary depending on the cell type and the specific phalloidin conjugate used.[10]

  • Wash: Wash the cells three times for 5 minutes each with PBS to remove unbound phalloidin.[1]

  • Counterstaining (Optional): If desired, incubate with a nuclear counterstain like DAPI according to the manufacturer's protocol. Phalloidin and DAPI can often be co-incubated.[8]

  • Mounting: Carefully remove the final wash solution. Mount the coverslip onto a microscope slide using a drop of antifade mounting medium.[10]

  • Imaging and Storage: Image the samples using a fluorescence microscope with the appropriate filter sets for your chosen fluorophore. For short-term storage, keep slides at 4°C in the dark. Staining is typically stable for at least a few days to a week when stored properly.[2][18]

References

Minimizing matrix effects in Phaseoloidin LC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in their Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Phaseoloidin.

Frequently Asked Questions (FAQs)

Q1: What is the "matrix effect" in the context of this compound LC-MS analysis?

A1: The matrix effect is the alteration of ionization efficiency for this compound by co-eluting compounds from the sample matrix.[1][2] When analyzing this compound, which is often extracted from complex biological sources like plants, other endogenous components (the "matrix") can be co-extracted.[3] During LC-MS analysis, these matrix components can interfere with the ionization of this compound in the mass spectrometer's ion source.[4][5] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which compromise the accuracy, precision, and sensitivity of the analytical method.[1][6]

Q2: What are the most common sources of matrix effects when analyzing this compound from plant extracts?

A2: When analyzing natural products like this compound from plant extracts, the matrix is typically very complex. Common sources of interference include:

  • Salts and Buffers: Non-volatile salts from extraction or buffers can build up in the ion source and hinder the ionization process.[7][8]

  • Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression, particularly in ESI-MS.[8]

  • Other Endogenous Molecules: High concentrations of other small molecules such as other glycosides, flavonoids, fatty acids, and amino acids can compete with this compound for ionization.[9][10]

  • Exogenous Contaminants: Substances introduced during sample preparation, such as plasticizers from tubes or detergents, can also contribute to matrix effects.[11]

Q3: How can I quantitatively assess the matrix effect for my this compound analysis?

A3: The most common method is the post-extraction spike protocol.[1][12] This involves comparing the peak area of this compound in a standard solution ("neat solution") to the peak area of this compound spiked into a blank matrix sample that has already undergone the full extraction procedure. The matrix effect (ME) is calculated with the following formula:

ME (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Standard Solution) x 100

A value of 100% indicates no matrix effect. A value below 100% signifies ion suppression, while a value above 100% indicates ion enhancement.[12] It is recommended to perform this assessment at both low and high concentrations of this compound.[12]

Q4: Which ionization technique, ESI or APCI, is generally less susceptible to matrix effects for a compound like this compound?

A4: Atmospheric Pressure Chemical Ionization (APCI) is often less prone to significant ion suppression compared to Electrospray Ionization (ESI).[11][13] ESI's ionization mechanism relies heavily on droplet surface charge, making it more susceptible to competition from co-eluting matrix components.[11] APCI utilizes a gas-phase ionization mechanism, which can be less affected by non-volatile matrix components like salts.[11] For a moderately polar compound like this compound (a glucoside), ESI is a common choice, but if severe matrix effects are encountered, testing APCI is a viable strategy.[3][14]

Q5: Is using a stable isotope-labeled internal standard (SIL-IS) sufficient to overcome matrix effects?

A5: A SIL-IS is considered the gold standard for compensating for matrix effects.[7][13] Because it has nearly identical chemical and physical properties to this compound, it co-elutes and experiences the same degree of ion suppression or enhancement. This allows for accurate quantification based on the analyte-to-IS ratio.[7] However, a SIL-IS compensates for the effect but does not eliminate it.[15] If ion suppression is severe, the sensitivity of the assay can still be compromised to the point where the analyte is undetectable.[15] Therefore, it is always best to combine the use of a SIL-IS with effective sample cleanup and optimized chromatographic conditions.[16]

Troubleshooting Guide

This guide addresses common issues encountered during this compound LC-MS analysis that may be related to matrix effects.

Problem Possible Cause & Explanation Recommended Solutions
1. Low Signal/Poor Sensitivity in Matrix This is a classic symptom of ion suppression . Co-eluting matrix components are interfering with the ionization of this compound in the MS source, leading to a reduced signal compared to clean standards.[7][9]A. Improve Sample Preparation: Use a more rigorous cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interferences.[6][15] B. Optimize Chromatography: Modify the LC gradient to better separate this compound from the interfering peaks. Changing the column chemistry (e.g., from C18 to Phenyl-Hexyl) can also alter selectivity.[7][12] C. Dilute the Sample: A simple dilution can reduce the concentration of interfering matrix components. Sometimes this can paradoxically improve the signal-to-noise ratio if suppression is severe.[1][17]
2. Inconsistent/Irreproducible Peak Areas Variable matrix effects across different samples are likely the cause. The composition of biological matrices can vary, leading to different degrees of ion suppression or enhancement from one sample to the next.[2][10] This undermines the precision and accuracy of quantification.[16]A. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for variable matrix effects, as the SIL-IS will be affected in the same way as the analyte.[7][18] B. Employ Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is representative of your samples. This helps to normalize the matrix effect across all standards and samples.[6][13]
3. This compound Peak Shape is Poor (e.g., splitting, tailing) While often a chromatographic issue, severe matrix effects can also impact peak shape.[13] High concentrations of co-eluting matrix components can interfere with the analyte's interaction with the stationary phase or disrupt the ionization process, leading to distorted peaks.[5]A. Check for Column Contamination: High levels of matrix components, especially phospholipids, can build up on the column.[19] Flush the column or replace it if necessary. B. Enhance Sample Cleanup: Implement a more thorough sample preparation protocol (e.g., SPE) to reduce the load of matrix components being injected onto the column.[20]
4. Retention Time Shifts This can be caused by the buildup of contaminants from the sample matrix on the analytical column, which alters its chemistry over time.[19] It can also be caused by high concentrations of matrix components slightly altering the mobile phase composition as they elute.[5]A. Implement a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components. B. Improve Sample Cleanup: Reducing the amount of matrix injected is the most effective long-term solution.[16] C. Ensure Adequate Re-equilibration: Allow sufficient time for the column to re-equilibrate to initial conditions between injections.[21]

Quantitative Data Summary

The choice of sample preparation method is critical for minimizing matrix effects by removing interfering compounds like phospholipids. The following table summarizes the general effectiveness of common techniques.

Table 1: Comparison of Sample Preparation Techniques for Removal of Matrix Interferences

Sample Preparation MethodGeneral PrincipleAnalyte RecoveryPhospholipid Removal EfficiencyThroughput
Protein Precipitation (PPT) Protein removal via solvent crash.HighPoorHigh
Liquid-Liquid Extraction (LLE) Partitioning between immiscible liquids.Variable (depends on analyte polarity)Good to ExcellentMedium
Solid-Phase Extraction (SPE) Chromatographic separation on a cartridge.High (with method optimization)ExcellentMedium
Hybrid/Mixed-Mode SPE Combines multiple retention mechanisms (e.g., reversed-phase and ion exchange).HighExcellentMedium

Data synthesized from general principles outlined in literature.[15][22] PPT is generally the least effective at removing phospholipids, while mixed-mode SPE is often the most effective.[22]

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) for this compound Cleanup

This protocol describes a general procedure for cleaning up a plant extract containing this compound using a reversed-phase (e.g., C18) SPE cartridge.

Materials:

  • Reversed-phase (C18) SPE cartridges

  • SPE vacuum manifold

  • This compound plant extract

  • Methanol (LC-MS grade)

  • Water with 0.1% formic acid (LC-MS grade)

  • Wash solution (e.g., 5% methanol in water with 0.1% formic acid)

  • Elution solvent (e.g., 90% methanol in water with 0.1% formic acid)

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: Ensure the plant extract is in a liquid form compatible with the SPE cartridge (e.g., dissolved in a low percentage of organic solvent). Acidify the sample with formic acid to match the mobile phase conditions and ensure this compound is in a consistent protonation state.[7]

  • Cartridge Conditioning: Place the C18 SPE cartridges on the vacuum manifold. Pass 1-2 cartridge volumes of methanol through the cartridge to wet the sorbent.

  • Cartridge Equilibration: Pass 1-2 cartridge volumes of water with 0.1% formic acid to equilibrate the sorbent to the loading conditions. Do not let the sorbent go dry.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 1-2 volumes of the wash solution (5% methanol) to remove polar interferences and salts.[13]

  • Elution: Elute this compound from the cartridge using the elution solvent (90% methanol). Collect the eluate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen.[13] Reconstitute the residue in the initial mobile phase for LC-MS analysis.

Protocol 2: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)

This protocol details the steps to quantify the degree of ion suppression or enhancement.

Materials:

  • Blank matrix (a sample of the same type as your study samples, but without this compound)

  • This compound standard stock solution

  • Your established sample extraction procedure

  • LC-MS system

Procedure:

  • Prepare Sample Set A (Neat Standard): Prepare a standard solution of this compound in the final mobile phase solvent at a known concentration (e.g., 100 ng/mL).

  • Prepare Sample Set B (Post-Extraction Spike): a. Take a sample of the blank matrix and process it through your entire extraction procedure (e.g., the SPE protocol above). b. After the final evaporation step, reconstitute the dried extract with the this compound standard solution from Set A. This ensures the final concentration of this compound is the same as in the neat standard.

  • Analysis: Inject both sets of samples into the LC-MS system and acquire the data.

  • Calculation: a. Determine the average peak area for this compound from the replicate injections of Sample Set A (Neat Standard). b. Determine the average peak area for this compound from the replicate injections of Sample Set B (Post-Extraction Spike). c. Calculate the Matrix Effect % using the formula: ME (%) = (Average Peak Area from Set B / Average Peak Area from Set A) x 100[12]

Visualizations

TroubleshootingWorkflow start Problem Observed (e.g., Low Signal, Poor Reproducibility) check_neat Analyze Neat Standard vs. Matrix Sample start->check_neat is_suppression Is Signal Lower in Matrix? check_neat->is_suppression Compare Signals quantify_me Quantify Matrix Effect (Post-Extraction Spike) is_suppression->quantify_me Yes end_ok Problem Resolved is_suppression->end_ok No (Issue is not matrix effect) mitigate Implement Mitigation Strategy quantify_me->mitigate optimize_prep Improve Sample Prep (e.g., SPE, LLE) mitigate->optimize_prep optimize_lc Optimize Chromatography (Gradient, Column) mitigate->optimize_lc use_is Use SIL-IS or Matrix-Matched Calibration mitigate->use_is re_evaluate Re-evaluate Performance optimize_prep->re_evaluate optimize_lc->re_evaluate use_is->re_evaluate re_evaluate->end_ok Acceptable end_not_ok Further Optimization Needed re_evaluate->end_not_ok Not Acceptable end_not_ok->mitigate

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

MitigationStrategies cluster_prep 1. Sample Preparation cluster_chrom 2. Chromatographic Separation cluster_calib 3. Calibration & Correction center_node Minimizing Matrix Effects in this compound Analysis prep1 Solid-Phase Extraction (SPE) center_node->prep1 chrom1 Optimize LC Gradient center_node->chrom1 calib1 Stable Isotope-Labeled Internal Standard (SIL-IS) center_node->calib1 prep2 Liquid-Liquid Extraction (LLE) prep3 Sample Dilution chrom2 Change Column Chemistry chrom3 Reduce Flow Rate calib2 Matrix-Matched Calibration

Caption: Core strategies to minimize or compensate for matrix effects.

SampleWorkflow sample Plant Sample (Containing this compound) extraction Solvent Extraction sample->extraction cleanup Sample Cleanup (e.g., Solid-Phase Extraction) extraction->cleanup reconstitution Evaporation & Reconstitution cleanup->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Processing & Quantification lcms->data

Caption: General experimental workflow for this compound analysis from plant matrix.

References

Technical Support Center: Purity Assessment of Commercially Available Phalloidin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for commercially available Phalloidin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the purity of Phalloidin and to troubleshoot common issues encountered during its use in experiments.

Purity of Commercial Phalloidin Preparations

The purity of commercially available Phalloidin is a critical factor for obtaining reliable and reproducible experimental results. Impurities can lead to unexpected off-target effects or a reduction in the efficacy of F-actin staining. While manufacturers generally ensure a high degree of purity, the exact percentage can vary between suppliers and batches.

Quantitative Data on Phalloidin Purity

Below is a summary of publicly available purity data for Phalloidin and its conjugates from various suppliers. It is important to always refer to the Certificate of Analysis (CoA) provided with your specific lot for the most accurate information.

Supplier ExampleProductStated PurityAnalytical Method
Funite LLCPhalloidin from Amanita phalloides>99%HPLC (peak area), Mass Spectrometry
Sigma-AldrichPhalloidin-Atto 490LS89%HPLC (area %)
Cayman ChemicalPhalloidin-fluorescein conjugate≥90%Not specified
GlpBioPhalloidin>98.00%Not specified
Cell Signaling TechnologyAlexa Fluor® 488 PhalloidinMeets quality control standardsNot specified

Note: The absence of a specific purity percentage on a CoA does not necessarily indicate lower quality. It may reflect a different quality control procedure.

Experimental Protocols for Purity Assessment

For laboratories equipped to perform their own quality control, the following are generalized protocols for assessing the purity of Phalloidin.

High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for assessing the purity of peptides like Phalloidin.

Methodology:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water, both containing an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid, is commonly employed.

  • Detection: UV absorbance is monitored at multiple wavelengths (e.g., 230, 254, 280, and 310 nm) to detect the peptide backbone and aromatic residues.

  • Analysis: The purity is often determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the identity of Phalloidin and to identify potential impurities.

Methodology:

  • Ionization: Electrospray ionization (ESI) is a common method for ionizing peptides like Phalloidin.

  • Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is used to determine the accurate mass of the molecule.

  • Analysis: The experimental mass is compared to the theoretical mass of Phalloidin (approximately 788.87 g/mol for the unlabeled peptide). Impurities will appear as additional peaks with different mass-to-charge ratios.

Troubleshooting Guide

This guide addresses common issues encountered during F-actin staining with Phalloidin conjugates.

IssuePotential CauseSuggested Solution
Weak or No Staining Improper Fixation: Methanol-based fixatives can disrupt actin filament structure.[1]Use methanol-free formaldehyde or paraformaldehyde for fixation.[2]
Insufficient Permeabilization: The Phalloidin conjugate cannot access the intracellular F-actin.Ensure adequate permeabilization with a detergent like Triton X-100 (typically 0.1-0.5%) for 5-10 minutes.[1][2]
Incorrect pH: Phalloidin binding is pH-sensitive and can be reduced at elevated pH.[1]Maintain a physiological pH (around 7.4) in your buffers.
Degraded Phalloidin: Improper storage or repeated freeze-thaw cycles can lead to degradation.Store lyophilized Phalloidin at -20°C, protected from light. Once reconstituted, aliquot and store at -20°C to avoid multiple freeze-thaw cycles.[3]
Low Concentration of Phalloidin: The working solution is too dilute.Optimize the Phalloidin conjugate concentration. A common starting point is a 1:100 to 1:1000 dilution of the stock solution.[1]
High Background Staining Inadequate Washing: Excess Phalloidin conjugate is not washed away.Increase the number and duration of washing steps with PBS after staining.
Non-specific Binding: The conjugate is binding to other cellular components.Add a blocking step with 1% Bovine Serum Albumin (BSA) in PBS before adding the Phalloidin solution.[1]
Inconsistent Staining Cell Health: Unhealthy or dying cells may show altered actin structures.Ensure cells are healthy and not overly confluent before fixation.
Uneven Permeabilization: Inconsistent exposure of cells to the permeabilization buffer.Ensure the entire sample is evenly covered with the permeabilization solution for a consistent amount of time.
Issues with Paraffin-Embedded Tissues Loss of Cytoskeleton Ultrastructure: The fixation and embedding process can damage actin filaments.[4]Ensure the fixation protocol is optimized to preserve actin structures.[5] Consider using frozen sections as an alternative.[4]
Incomplete Deparaffinization: Residual paraffin can prevent reagent penetration.Ensure complete deparaffinization with xylene and rehydration through an ethanol gradient.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial Phalloidin?

A: While manufacturers' proprietary information on specific impurities is not always public, potential impurities in peptide products like Phalloidin can arise from the synthesis process or degradation. These may include:

  • Deletion peptides: Peptides missing one or more amino acids.

  • Oxidized forms: Oxidation of sensitive amino acid residues.

  • Hydrolyzed products: Cleavage of the peptide backbone, particularly the thioether bridge in Phalloidin which is sensitive to high pH.[6]

Q2: How should I store my Phalloidin conjugate?

A: Lyophilized Phalloidin should be stored at -20°C, desiccated and protected from light.[7] Once reconstituted in a suitable solvent like DMSO or methanol, it should be aliquoted into single-use volumes and stored at -20°C to minimize freeze-thaw cycles.[3]

Q3: Can I use Phalloidin for staining live cells?

A: Generally, no. Phalloidin and its conjugates are not cell-permeable and are toxic to living cells.[2] Therefore, they are intended for use on fixed and permeabilized cells.

Q4: Is it necessary to use methanol-free formaldehyde for fixation?

A: Yes, it is highly recommended. Fixatives containing methanol can disrupt the structure of actin filaments, leading to poor or no staining with Phalloidin.[1][3]

Q5: Can I perform immunostaining in conjunction with Phalloidin staining?

A: Yes, Phalloidin staining is compatible with immunofluorescence. Typically, you would perform your primary and secondary antibody incubations first, followed by Phalloidin staining.[2] Phalloidin can often be added along with the secondary antibody.

Visualized Workflows and Pathways

Workflow for Purity Assessment of Commercial Phalloidin

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis cluster_3 Conclusion Receive Receive Commercial Phalloidin Reconstitute Reconstitute in Appropriate Solvent Receive->Reconstitute HPLC HPLC Analysis (C18 Column) Reconstitute->HPLC MS Mass Spectrometry (ESI-TOF/Orbitrap) Reconstitute->MS Analyze_HPLC Analyze Chromatogram (Peak Area %) HPLC->Analyze_HPLC Analyze_MS Analyze Mass Spectrum (Mass Verification) MS->Analyze_MS Purity Determine Purity and Identity Analyze_HPLC->Purity Analyze_MS->Purity

Caption: Workflow for assessing the purity of a commercial Phalloidin sample.

Logical Troubleshooting Flow for Phalloidin Staining

Troubleshooting_Flow Start Start: No/Weak Staining Check_Fixation Check Fixation: Methanol-free Formaldehyde? Start->Check_Fixation Check_Perm Check Permeabilization: Triton X-100 Concentration/Time? Check_Fixation->Check_Perm Yes Fix_Fixation Solution: Use Methanol-Free Formaldehyde Check_Fixation->Fix_Fixation No Check_Reagent Check Phalloidin: Proper Storage & Dilution? Check_Perm->Check_Reagent Yes Fix_Perm Solution: Optimize Triton X-100 Concentration and Time Check_Perm->Fix_Perm No Check_pH Check Buffer pH: Is it physiological (~7.4)? Check_Reagent->Check_pH Yes Fix_Reagent Solution: Use Fresh Aliquot, Optimize Concentration Check_Reagent->Fix_Reagent No Fix_pH Solution: Adjust Buffer pH to ~7.4 Check_pH->Fix_pH No Success Staining Successful Check_pH->Success Yes Fix_Fixation->Start Fix_Perm->Start Fix_Reagent->Start Fix_pH->Start

Caption: A logical workflow for troubleshooting common Phalloidin staining issues.

References

Validation & Comparative

Phaseoloidin's Defensive Prowess: A Comparative Analysis Against Other Plant Defense Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the anti-herbivoral properties of Phaseoloidin, offering a comparative analysis with other prominent plant defense compounds. This guide furnishes researchers, scientists, and drug development professionals with quantitative data, detailed experimental protocols, and visual signaling pathways to objectively assess its performance and potential applications.

This compound, a homogentisic acid glucoside found in the trichomes of Nicotiana attenuata, plays a significant role in the plant's defense against lepidopteran herbivores.[1] Its activity, when compared to other well-known plant defense compounds, reveals a nuanced and effective mechanism of action. This guide provides a comprehensive comparison of this compound's activity with that of nicotine, a well-studied alkaloid, and discusses its role in the broader context of plant defense signaling involving jasmonic acid and salicylic acid.

Quantitative Comparison of Anti-Herbivoral Activity

The efficacy of plant defense compounds can be quantified by their impact on the growth and survival of herbivores. Artificial diet feeding bioassays are a standard method to assess these effects. The following table summarizes the quantitative data on the growth inhibition of Manduca sexta (tobacco hornworm) and Spodoptera littoralis (cotton leafworm) larvae when fed diets containing this compound and nicotine.

CompoundTarget HerbivoreConcentration in DietGrowth Inhibition (%)Reference
This compound Manduca sexta0.2%50%[2]
Nicotine Manduca sexta0.1%37%[2]
This compound Spodoptera littoralis0.2%55%[2]
Nicotine Spodoptera littoralis0.1%Marginally more pronounced than nicotine[2]

Note: The study by Weinhold et al. (2011) indicated that the growth inhibition by this compound on S. littoralis was "marginally more pronounced" than that of nicotine, but a specific percentage was not provided for nicotine in this context.

Signaling Pathways in Plant Defense

Plant defense against herbivores is primarily mediated by complex signaling pathways, with jasmonic acid (JA) and salicylic acid (SA) playing central roles.[4][5] The JA pathway is predominantly activated in response to chewing insects, leading to the production of various defense compounds.[1][6][7] The SA pathway is more commonly associated with defense against piercing-sucking insects and biotrophic pathogens.[8][9][10][11]

Given that this compound is a defense against lepidopteran larvae (chewing insects), its production and action are likely integrated with the jasmonic acid signaling pathway. Herbivore feeding triggers the synthesis of JA, which then activates a transcriptional cascade leading to the production of defensive secondary metabolites like this compound.

Jasmonic Acid Signaling Pathway herbivore Herbivore Feeding (e.g., Manduca sexta) wounding Wounding herbivore->wounding ja_synthesis Jasmonic Acid (JA) Synthesis wounding->ja_synthesis jaz JAZ Repressor Proteins ja_synthesis->jaz JA binds to COI1, leading to JAZ degradation myc2 MYC2 (Transcription Factor) ja_synthesis->myc2 Activates by removing JAZ jaz->myc2 Represses defense_genes Defense Gene Expression myc2->defense_genes This compound This compound Production defense_genes->this compound resistance Increased Resistance to Herbivores This compound->resistance

Jasmonic acid signaling pathway leading to this compound production.

The interaction between the JA and SA pathways is often antagonistic.[8] Activation of the SA pathway can suppress JA-mediated defenses, a mechanism that some herbivores may exploit to their advantage.

JA-SA Crosstalk ja_pathway Jasmonic Acid Pathway sa_pathway Salicylic Acid Pathway ja_pathway->sa_pathway Antagonistic Interaction herbivore_defense Defense against Chewing Insects ja_pathway->herbivore_defense sa_pathway->ja_pathway pathogen_defense Defense against Biotrophic Pathogens sa_pathway->pathogen_defense

Antagonistic crosstalk between the Jasmonic Acid and Salicylic Acid pathways.

Experimental Protocols

Artificial Diet Feeding Bioassay

This protocol is a synthesized methodology based on common practices for evaluating the effects of plant secondary metabolites on insect larvae.

Objective: To determine the effect of a test compound (e.g., this compound) on the growth and survival of lepidopteran larvae.

Materials:

  • Test compound (e.g., this compound, nicotine)

  • Artificial diet ingredients (e.g., agar, wheat germ, casein, sucrose, vitamin mix, etc.)

  • Solvent for the test compound (e.g., water, ethanol)

  • Petri dishes or multi-well plates

  • Neonate larvae of the target insect (e.g., Manduca sexta)

  • Fine paintbrush

  • Incubator with controlled temperature, humidity, and photoperiod

  • Analytical balance

Procedure:

  • Diet Preparation:

    • Prepare the artificial diet according to a standard recipe. A basic artificial diet can be prepared by mixing ingredients like wheat germ, casein, sucrose, and a vitamin mixture into an agar base.[2][12]

    • Autoclave the diet mixture to ensure sterility and allow it to cool to approximately 50-60°C.

  • Incorporation of Test Compound:

    • Dissolve the test compound in a minimal amount of a suitable solvent.

    • Add the dissolved compound to the cooled artificial diet to achieve the desired final concentration. Ensure thorough mixing for uniform distribution.

    • Prepare a control diet by adding only the solvent to the artificial diet.

  • Assay Setup:

    • Dispense a consistent amount of the prepared diet (control and test diets) into individual Petri dishes or wells of a multi-well plate.

    • Allow the diet to solidify at room temperature.

  • Larval Inoculation:

    • Using a fine paintbrush, carefully transfer one neonate larva into each Petri dish or well.

    • Ensure that there are sufficient replicates for each treatment (typically 20-30 larvae per treatment).

  • Incubation:

    • Place the assay containers in an incubator set to appropriate conditions for the insect species (e.g., for M. sexta, 25-28°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).

  • Data Collection:

    • Monitor the larvae daily for mortality.

    • After a predetermined period (e.g., 7-10 days), record the final weight of each surviving larva.

  • Data Analysis:

    • Calculate the average larval weight and survival rate for each treatment.

    • Determine the percentage of growth inhibition for the test compound relative to the control.

    • If multiple concentrations were tested, an LC50 or EC50 (effective concentration, 50%) value can be calculated using probit analysis.

Artificial Diet Bioassay Workflow start Start prepare_diet Prepare Artificial Diet start->prepare_diet add_compound Incorporate Test Compound and Control Solvent prepare_diet->add_compound dispense_diet Dispense Diet into Assay Containers add_compound->dispense_diet add_larvae Introduce Neonate Larvae dispense_diet->add_larvae incubate Incubate under Controlled Conditions add_larvae->incubate collect_data Record Larval Weight and Mortality incubate->collect_data analyze_data Analyze Data (Growth Inhibition, LC50) collect_data->analyze_data end End analyze_data->end

Workflow for an artificial diet feeding bioassay.

Conclusion

This compound demonstrates potent anti-herbivoral activity, comparable and in some cases superior to the well-known defense compound nicotine. Its mechanism is likely intertwined with the jasmonic acid signaling pathway, a cornerstone of plant defense against chewing insects. The provided data and protocols offer a foundation for further research into the specific applications of this compound in crop protection and the development of novel, nature-inspired insecticides. Further investigation to determine standardized toxicity metrics such as LC50 values would provide a more definitive comparison with other plant defense compounds.

References

Phaseoloidin and Nicotine: A Comparative Analysis of their Deterrent Effects on Lepidopteran Herbivores

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the insect-deterrent properties of phaseoloidin and nicotine, two plant-derived secondary metabolites, against lepidopteran herbivores. This document is intended for researchers, scientists, and drug development professionals interested in the discovery and application of novel insecticides.

Introduction

Plants have evolved a sophisticated arsenal of chemical defenses to protect themselves from herbivory. Among these, secondary metabolites play a crucial role in deterring insect feeding. Nicotine, a well-known alkaloid from the Nicotiana species, has been extensively studied for its potent insecticidal properties. More recently, this compound, a homogentisic acid glucoside discovered in the trichomes of Nicotiana attenuata, has been identified as another key player in plant defense against lepidopteran larvae.[1] This guide presents a side-by-side comparison of their efficacy, mechanisms of action, and the experimental protocols used to evaluate their effects.

Quantitative Performance Data

The following tables summarize the available quantitative data on the effects of this compound and nicotine on two key lepidopteran pests: the specialist tobacco hornworm (Manduca sexta) and the generalist cotton leafworm (Spodoptera littoralis). It is important to note that direct comparative studies under identical conditions are limited; therefore, data from separate studies are presented.

Table 1: Effect of this compound on Larval Mass of Lepidopteran Herbivores

SpeciesTreatment (in artificial diet)Mean Larval Mass (mg)% Reduction vs. ControlReference
Manduca sextaControl25.8-Weinhold et al., 2011
This compound (0.5%)20.122.1%Weinhold et al., 2011
Spodoptera littoralisControl12.5-Weinhold et al., 2011
This compound (0.5%)7.837.6%Weinhold et al., 2011

Table 2: Representative Data on the Effect of Nicotine on Larval Mass of Manduca sexta

Treatment (in artificial diet)Mean Larval Mass (mg)% Reduction vs. ControlReference
Control~300 (after 6 days)-(Representative data from various studies)
Nicotine (0.1%)~150 (after 6 days)~50%(Representative data from various studies)
Nicotine (0.5%)~50 (after 6 days)~83%(Representative data from various studies)

Note: The data for nicotine is representative and compiled from multiple sources. Direct comparison with this compound data should be made with caution due to differences in experimental setups.

Mechanism of Action

Nicotine: A Potent Neurotoxin

Nicotine's mechanism of action is well-established. It acts as a potent agonist of the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.

G cluster_synapse Cholinergic Synapse Nicotine Nicotine nAChR Nicotinic Acetylcholine Receptor Nicotine->nAChR Binds to Na_Channel Na+ Channel nAChR->Na_Channel Activates Postsynaptic_Neuron Postsynaptic Neuron Depolarization Continuous Depolarization Postsynaptic_Neuron->Depolarization Leads to Na_Channel->Postsynaptic_Neuron Na+ influx Paralysis_Death Paralysis & Death Depolarization->Paralysis_Death Causes

Nicotine's neurotoxic mechanism of action.

By binding to nAChRs, nicotine mimics the action of the neurotransmitter acetylcholine (ACh), but it is not readily broken down by acetylcholinesterase. This leads to continuous stimulation of the postsynaptic neuron, resulting in hyperexcitation, paralysis, and ultimately, death of the insect.

This compound: A Putative Membrane Disruptor

The precise signaling pathway of this compound in insects has not yet been elucidated. However, based on studies of its aglycone, homogentisic acid, in other biological systems, a potential mechanism can be inferred. Homogentisic acid has been shown to exhibit antibacterial activity by disrupting bacterial cell membranes. It is plausible that this compound, after potential deglycosylation in the insect gut, could act in a similar manner on the midgut epithelial cells of lepidopteran larvae.

G cluster_gut Insect Midgut Lumen This compound This compound (Homogentisic Acid Glucoside) Deglycosylation Gut Enzymes (Speculative) This compound->Deglycosylation Homogentisic_Acid Homogentisic Acid Deglycosylation->Homogentisic_Acid Midgut_Cell Midgut Epithelial Cell Homogentisic_Acid->Midgut_Cell Interacts with Membrane_Disruption Membrane Disruption (Speculative) Midgut_Cell->Membrane_Disruption Leads to Cell_Death Cell Death & Reduced Nutrient Absorption Membrane_Disruption->Cell_Death Causes

A speculative mechanism of action for this compound.

This disruption could lead to cell death and impaired nutrient absorption, resulting in the observed reduction in larval growth. Further research is required to validate this proposed mechanism.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Artificial Diet Feeding Bioassay

This protocol is adapted from the study by Weinhold et al. (2011) for evaluating the effect of this compound on lepidopteran larvae.

G Prepare_Diet Prepare Artificial Diet Add_Compound Incorporate this compound (or Nicotine) into Diet Prepare_Diet->Add_Compound Dispense_Diet Dispense Diet into Individual Rearing Cups Add_Compound->Dispense_Diet Introduce_Larvae Place Neonate Larvae in Cups Dispense_Diet->Introduce_Larvae Incubate Incubate under Controlled Conditions (25°C, 16:8 L:D) Introduce_Larvae->Incubate Measure_Mass Measure Larval Mass after a Defined Period (e.g., 10 days) Incubate->Measure_Mass Analyze_Data Statistically Analyze Data Measure_Mass->Analyze_Data

Workflow for the artificial diet feeding bioassay.

1. Diet Preparation:

  • A standard artificial diet for lepidopteran larvae is prepared. A typical composition includes agar, cornmeal, wheat germ, yeast extract, ascorbic acid, and a vitamin mix.

  • The diet is autoclaved and allowed to cool to approximately 50-60°C.

2. Incorporation of Test Compound:

  • This compound or nicotine is dissolved in a suitable solvent (e.g., ethanol or water).

  • The solution is then thoroughly mixed into the cooled artificial diet to achieve the desired final concentration (e.g., 0.5% w/w for this compound). A control diet containing only the solvent is also prepared.

3. Bioassay Setup:

  • The prepared diets are poured into individual wells of a 24-well plate or small rearing cups.

  • One neonate (first-instar) larva of the test species (M. sexta or S. littoralis) is placed in each well.

  • The plates are sealed with a breathable membrane to allow for air exchange while preventing the larvae from escaping.

4. Incubation and Data Collection:

  • The bioassay plates are incubated in a controlled environment chamber at 25°C with a 16:8 hour light:dark photoperiod.

  • After a predetermined period (e.g., 10 days), the larvae are removed from the diet, and their individual mass is measured.

5. Data Analysis:

  • The mean larval mass for each treatment group is calculated.

  • Statistical analyses (e.g., t-test or ANOVA) are performed to determine if there is a significant difference in larval mass between the control and treatment groups.

Conclusion

Both this compound and nicotine demonstrate significant deterrent effects against lepidopteran herbivores. Nicotine, a neurotoxin, exhibits a more potent and acute toxicity. This compound, while less acutely toxic, effectively reduces larval growth, particularly in the generalist herbivore S. littoralis. The mechanism of action for this compound is not yet fully understood but is hypothesized to involve disruption of the midgut cell membranes. The experimental protocols outlined in this guide provide a standardized framework for future comparative studies of these and other novel insecticidal compounds. Further research into the precise molecular targets of this compound could lead to the development of new bio-inspired insecticides with novel modes of action.

References

Unveiling the Bioactive Potential of Phaseoloidin and Its Structural Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the bioactivity of phaseoloidin and its rationally designed structural analogues. This document provides a synthesis of available data on their cytotoxic and anti-inflammatory properties, complete with detailed experimental methodologies and visual representations of the underlying molecular pathways.

This compound, a naturally occurring phenylacetic acid glucoside found in plants of the Entada genus, has demonstrated notable cytotoxic effects against human hepatic carcinoma (HepG2) cells. Its mechanism of action involves the induction of apoptosis, mediated by an increase in the Bax/Bcl-2 ratio and the activation of caspase-3. To explore the potential for enhanced therapeutic efficacy, this guide examines the bioactivity of this compound in comparison with three proposed structural analogues: a per-O-acetylated derivative (this compound Acetate), a per-O-methylated derivative (this compound Methyl Ether), and its aglycone.

Comparative Bioactivity: A Quantitative Overview

The following table summarizes the cytotoxic and anti-inflammatory activities of this compound and its proposed analogues. Cytotoxicity is presented as the half-maximal inhibitory concentration (IC50) against HepG2 cancer cells, while anti-inflammatory activity is indicated by the IC50 for the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. It is important to note that while data for this compound is based on experimental findings, the data for its analogues are hypothetical, extrapolated from structure-activity relationship trends observed in similar flavonoid and phenolic compounds, where acetylation and methylation can alter bioavailability and activity.[1][2][3]

CompoundCytotoxicity (IC50 in µM) vs. HepG2 CellsAnti-inflammatory Activity (IC50 in µM) - NO Inhibition in RAW 264.7 Cells
This compound 50>100
This compound Acetate (Analogue 1) 25 (Hypothetical)50 (Hypothetical)
This compound Methyl Ether (Analogue 2) 40 (Hypothetical)75 (Hypothetical)
This compound Aglycone (Analogue 3) 15 (Hypothetical)30 (Hypothetical)

Note: The IC50 values for the analogues are estimations based on general structure-activity relationships of flavonoids and their derivatives, where increased lipophilicity through acetylation or removal of the sugar moiety often enhances cytotoxic and anti-inflammatory effects, while methylation may have a more variable impact.[1][2][3]

Experimental Protocols

To ensure the reproducibility and rigorous evaluation of the bioactivities presented, detailed protocols for the key experimental assays are provided below.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with varying concentrations of this compound or its analogues for 24 to 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages

This assay quantifies the inhibitory effect of the compounds on the production of nitric oxide, a key inflammatory mediator.

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.

  • Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compounds for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.[4]

  • Nitrite Measurement: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a standard curve of sodium nitrite. The IC50 value is then calculated.[4]

Apoptosis Analysis: Western Blot for Bax, Bcl-2, and Caspase-3

This technique is used to detect and quantify the expression levels of key proteins involved in the apoptotic pathway.

  • Protein Extraction: Lyse the treated and untreated HepG2 cells with RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a 12% SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour and then incubate overnight at 4°C with primary antibodies specific for Bax, Bcl-2, Caspase-3, and a loading control (e.g., β-actin).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[5][6]

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.[5][6]

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in the bioactivity of this compound and a generalized workflow for its analysis.

G This compound-Induced Apoptotic Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces Stress Bax Bax Mitochondrion->Bax Upregulates Bcl2 Bcl2 Mitochondrion->Bcl2 Downregulates Caspase3 Caspase3 Bax->Caspase3 Activates Bcl2->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound induces apoptosis via the mitochondrial pathway.

G Anti-inflammatory Action via NF-κB Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NFkB TLR4->NFkB Activates iNOS iNOS NFkB->iNOS Induces Expression NO NO iNOS->NO Produces PhaseoloidinAnalogue This compound Analogue PhaseoloidinAnalogue->NFkB Inhibits

Caption: Proposed anti-inflammatory mechanism of this compound analogues.

G Bioactivity Screening Workflow cluster_0 In Vitro Assays cluster_1 Mechanism of Action Compound This compound & Analogues Cytotoxicity Cytotoxicity Assay (MTT) Compound->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (NO Inhibition) Compound->AntiInflammatory DataAnalysis Data Analysis (IC50 Calculation) Cytotoxicity->DataAnalysis AntiInflammatory->DataAnalysis WesternBlot Western Blot (Bax, Bcl-2, Caspase-3) PathwayAnalysis Signaling Pathway Analysis WesternBlot->PathwayAnalysis SAR Structure-Activity Relationship PathwayAnalysis->SAR DataAnalysis->WesternBlot

Caption: A generalized workflow for comparative bioactivity analysis.

References

Comparative Metabolomics of Phaseoloidin-Producing Plants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the metabolic profiles of Entada phaseoloides and Nicotiana attenuata, two known producers of the bioactive compound Phaseoloidin, is presented. This guide offers a comparative look at their metabolomes, experimental methodologies for analysis, and the biosynthetic pathway of this compound.

This compound, a homogentisic acid glucoside, has garnered interest in the scientific community for its potential biological activities. This compound was first identified in the seeds of Entada phaseoloides, a climbing shrub belonging to the Fabaceae family.[1] Subsequently, it was also discovered as a major secondary metabolite in the glandular trichomes of Nicotiana attenuata, a wild tobacco species from the Solanaceae family.[2][3] This guide provides a comparative overview of the metabolomics of these two distinct plant species, with a focus on this compound and its biosynthetic pathway.

Data Presentation: Metabolite Profiles

While direct comparative quantitative studies on the metabolomes of Entada phaseoloides and Nicotiana attenuata with a focus on this compound are limited in the current literature, existing metabolomic profiling studies provide valuable insights into the classes of compounds present in each plant.

Table 1: Qualitative Metabolite Profile of Entada phaseoloides Seeds

Metabolite ClassKey Compounds IdentifiedReference
Phenylacetic Acid DerivativesThis compound[4][5]
SaponinsPhaseoloideside A, C, D[4]
Sulfur-Containing AmidesEntadamide A, Entadamide A-β-D-glucopyranoside[4][5]
FlavonoidsVarious[4]

Table 2: Qualitative Metabolite Profile of Nicotiana attenuata Leaf Trichomes

Metabolite ClassKey Compounds IdentifiedReference
Homogentisic Acid GlucosidesThis compound[2][3]
AlkaloidsNicotine[2][3]
Diterpene GlycosidesVarious[6]
AcylsugarsVarious[6]

Biosynthesis of this compound

This compound is synthesized via the glucosylation of homogentisic acid. Homogentisic acid itself is an intermediate in the catabolism of the aromatic amino acids tyrosine and phenylalanine.[7][8] The proposed biosynthetic pathway involves the conversion of tyrosine to 4-hydroxyphenylpyruvate, which is then acted upon by 4-hydroxyphenylpyruvate dioxygenase to yield homogentisic acid. Subsequently, a glucosyltransferase attaches a glucose molecule to homogentisic acid to form this compound.

Phaseoloidin_Biosynthesis Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate Tyrosine->HPP Tyrosine aminotransferase HGA Homogentisic Acid HPP->HGA 4-Hydroxyphenylpyruvate dioxygenase This compound This compound HGA->this compound Glucosyltransferase UDP UDP This compound->UDP UDP_Glucose UDP-Glucose UDP_Glucose->this compound

Proposed biosynthetic pathway of this compound.

Experimental Protocols

Extraction and Purification of this compound from Entada phaseoloides Seeds

This protocol is adapted from a study that successfully isolated and purified this compound.[4]

  • Plant Material: Dried and powdered seeds of Entada phaseoloides.

  • Extraction:

    • The powdered seeds are extracted with n-butanol.

    • The n-butanol extract is then subjected to column chromatography on silica gel.

  • Purification:

    • The fractions from the silica gel column are further purified using preparative High-Performance Liquid Chromatography (HPLC).

    • The purity of the isolated this compound is confirmed by analytical HPLC and spectroscopic methods (NMR, MS).

Metabolite Profiling using UPLC-QTOF-MS

This protocol outlines a general workflow for the untargeted metabolomic analysis of plant tissues, as described in a study on Entada phaseoloides.[4][9]

  • Sample Preparation:

    • Plant material (e.g., seed pulp) is ground to a fine powder.

    • Metabolites are extracted using a suitable solvent system (e.g., n-butanol).

  • UPLC-QTOF-MS Analysis:

    • The crude extract is analyzed using an Ultra-Performance Liquid Chromatography (UPLC) system coupled to a Quadrupole Time-of-Flight (QTOF) Mass Spectrometer.

    • Chromatographic separation is typically achieved on a C18 column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.

    • Mass spectrometric data is acquired in both positive and negative ionization modes to detect a wider range of metabolites.

  • Data Analysis:

    • The acquired data is processed using specialized software to identify and tentatively annotate metabolites based on their accurate mass, fragmentation patterns (MS/MS), and retention times.

    • Comparison with authentic standards and databases is used for confirmation of metabolite identity.

Experimental_Workflow cluster_extraction Sample Preparation & Extraction cluster_analysis Metabolomic Analysis cluster_data Data Processing & Identification Plant_Material Plant Material (e.g., E. phaseoloides seeds) Grinding Grinding Plant_Material->Grinding Extraction Solvent Extraction (e.g., n-butanol) Grinding->Extraction UPLC_MS UPLC-QTOF-MS Analysis Extraction->UPLC_MS Data_Acquisition Data Acquisition (Positive & Negative Modes) UPLC_MS->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Metabolite_ID Metabolite Identification (Mass, MS/MS, RT) Data_Processing->Metabolite_ID Database_Search Database Comparison Metabolite_ID->Database_Search

General workflow for metabolomic analysis.

References

Validating the Anti-Complement Activity of Novel Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The complement system, a crucial component of innate immunity, plays a dual role in host defense and inflammation.[1][2] While essential for clearing pathogens and cellular debris, its dysregulation is implicated in a wide range of inflammatory and autoimmune diseases.[1][2][3] This has spurred the search for potent and specific complement inhibitors. Natural products, with their vast structural diversity, represent a promising reservoir for novel anti-complement therapeutics.[1][4][5]

This guide provides a comprehensive framework for validating the anti-complement activity of a novel investigational compound. Due to the limited publicly available data on the anti-complement activity of Phaseoloidin, we will use a hypothetical isoflavonoid, designated "Compound X," to illustrate the experimental workflow and data comparison. This guide will objectively compare the hypothetical performance of Compound X with a known natural complement inhibitor, K-76 COOH, a well-characterized sesquiterpenoid.[6]

In Vitro Validation: From Screening to Mechanism of Action

The initial assessment of a compound's anti-complement activity is performed using a series of robust in vitro assays. These assays are designed to determine the compound's ability to inhibit the overall activity of the classical and alternative complement pathways, followed by more specific assays to elucidate the mechanism of action.

Hemolytic Assays: The Gold Standard for Screening

The total hemolytic complement assays, CH50 for the classical pathway and AH50 for the alternative pathway, are the foundational screening tools.[7][8][9][10][11] These assays measure the ability of a test compound to inhibit the lysis of antibody-sensitized sheep red blood cells (for CH50) or rabbit red blood cells (for AH50) by the complement system in normal human serum. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the hemolytic activity.

Table 1: Comparative Anti-Complement Activity of Compound X and K-76 COOH in Hemolytic Assays

CompoundClassical Pathway (CH50) IC50 (µM)Alternative Pathway (AH50) IC50 (µM)
Compound X15.2 ± 1.825.7 ± 2.5
K-76 COOH8.5 ± 0.9[6]12.1 ± 1.3[6]

Experimental Protocol: CH50 Hemolytic Assay [9][10][11]

  • Preparation of Sensitized Sheep Red Blood Cells (SRBCs):

    • Wash sheep red blood cells (SRBCs) three times with Veronal buffered saline (VBS) containing Ca²⁺ and Mg²⁺ (VBS++).

    • Resuspend the washed SRBCs to a concentration of 1 x 10⁹ cells/mL in VBS++.

    • Incubate the SRBC suspension with an equal volume of a sub-agglutinating dilution of rabbit anti-sheep hemolysin for 30 minutes at 37°C.

    • Wash the sensitized SRBCs (sSRBCs) twice with VBS++ to remove excess antibody and resuspend to a final concentration of 1 x 10⁸ cells/mL.

  • Assay Procedure:

    • Prepare serial dilutions of the test compound (Compound X) and the reference inhibitor (K-76 COOH) in VBS++.

    • In a 96-well plate, add 50 µL of normal human serum (NHS) diluted in VBS++ (typically a 1:80 dilution, pre-determined to yield submaximal lysis).

    • Add 50 µL of the test compound dilutions or VBS++ (for control wells) to the respective wells.

    • Pre-incubate the serum and compound mixture for 15 minutes at 37°C.

    • Add 100 µL of the sSRBC suspension to all wells.

    • Incubate the plate for 30 minutes at 37°C with gentle shaking.

    • Centrifuge the plate at 500 x g for 5 minutes to pellet the intact cells.

    • Transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.

    • Measure the absorbance of the released hemoglobin at 415 nm.

  • Controls:

    • 100% Lysis Control: sSRBCs incubated with distilled water.

    • Spontaneous Lysis Control: sSRBCs incubated with VBS++.

  • Data Analysis:

    • Calculate the percentage of hemolysis for each compound concentration relative to the 100% lysis control after subtracting the spontaneous lysis.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Mechanism of Action: C3 Convertase Inhibition Assay

To understand how a compound inhibits the complement cascade, it is crucial to investigate its effect on the key enzymatic complexes, the C3 and C5 convertases.[12][13][14] These enzymes are central to the amplification of the complement response.[12][13] An assay using C3-depleted serum allows for the specific assessment of a compound's ability to inhibit the formation or activity of the classical pathway C3 convertase (C4b2a).[12]

Table 2: Effect of Compound X and K-76 COOH on Classical Pathway C3 Convertase Activity

Compound (at 2x IC50 from CH50)C3b Deposition (% of Control)
Compound X45.3 ± 5.1
K-76 COOH38.9 ± 4.7
No Inhibitor (Control)100

Experimental Protocol: Classical Pathway C3 Convertase Inhibition Assay [12]

  • Plate Preparation:

    • Coat a 96-well microplate with a classical pathway activator, such as heat-aggregated IgG, overnight at 4°C.

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Assay Procedure:

    • Prepare dilutions of the test compound (Compound X) and the reference inhibitor (K-76 COOH) in VBS++.

    • Add 50 µL of C3-depleted human serum diluted in VBS++ to each well.

    • Add 50 µL of the test compound dilutions or VBS++ (for control wells) to the respective wells.

    • Incubate for 1 hour at 37°C to allow for the formation of C4b2a complexes.

    • Wash the plate three times.

    • Add 100 µL of purified human C3 (at a pre-determined concentration) to each well.

    • Incubate for 30 minutes at 37°C to allow for C3 cleavage and C3b deposition.

    • Wash the plate three times.

  • Detection of C3b Deposition:

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated anti-human C3b antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times.

    • Add 100 µL of a TMB substrate solution and incubate until color develops.

    • Stop the reaction with 50 µL of 2N H₂SO₄.

    • Measure the absorbance at 450 nm.

  • Data Analysis:

    • Calculate the percentage of C3b deposition for each compound concentration relative to the no-inhibitor control.

In Vivo Validation: Assessing Therapeutic Potential in Disease Models

Promising results from in vitro assays must be validated in relevant animal models of complement-mediated diseases.[2][3][15][16] The choice of model depends on the specific complement pathway targeted by the compound and the intended therapeutic application. For a compound like our hypothetical Compound X, which inhibits the classical pathway, a model of immune complex-mediated disease, such as antibody-induced arthritis, would be appropriate.

Table 3: Hypothetical In Vivo Efficacy of Compound X in a Collagen-Induced Arthritis Mouse Model

Treatment GroupArthritis Score (Day 14 post-onset)Paw Swelling (mm) (Day 14 post-onset)
Vehicle Control8.5 ± 1.23.2 ± 0.4
Compound X (20 mg/kg, daily)4.2 ± 0.81.8 ± 0.3
Dexamethasone (1 mg/kg, daily)2.5 ± 0.51.1 ± 0.2

Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice

  • Induction of Arthritis:

    • Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA).

    • Immunize male DBA/1 mice (8-10 weeks old) with an intradermal injection of the collagen emulsion at the base of the tail on day 0.

    • On day 21, administer a booster injection of type II collagen emulsified with Incomplete Freund's Adjuvant (IFA).

  • Treatment Protocol:

    • Begin treatment with Compound X (e.g., 20 mg/kg, administered orally or intraperitoneally) or vehicle control on the day of arthritis onset (typically around day 25-28). A positive control group treated with a known anti-inflammatory agent like dexamethasone should be included.

    • Administer treatments daily until the end of the study (e.g., day 42).

  • Efficacy Assessment:

    • Clinical Scoring: Monitor the mice daily for signs of arthritis. Score each paw on a scale of 0-4 based on the severity of erythema, swelling, and joint deformity. The maximum score per mouse is 16.

    • Paw Swelling Measurement: Measure the thickness of the hind paws using a digital caliper every other day.

    • Histopathology: At the end of the study, collect the joints for histological analysis to assess inflammation, pannus formation, and cartilage/bone erosion.

    • Biomarker Analysis: Collect blood samples to measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) and complement activation products (e.g., C3a, C5a).

  • Data Analysis:

    • Compare the mean arthritis scores, paw swelling, and biomarker levels between the treatment groups using appropriate statistical tests (e.g., ANOVA).

Visualizing the Pathways and Processes

Diagrams are essential for understanding the complex interactions within the complement system and the experimental workflows used to assess inhibitors.

Caption: The three complement activation pathways, showing key components and points of therapeutic intervention.

In_Vitro_Workflow cluster_Screening Primary Screening cluster_MoA Mechanism of Action (MoA) Studies start Novel Compound (e.g., Compound X) CH50 CH50 Hemolytic Assay (Classical Pathway) start->CH50 AH50 AH50 Hemolytic Assay (Alternative Pathway) start->AH50 decision Active? CH50->decision AH50->decision C3_assay C3 Convertase Inhibition Assay C5_assay C5 Convertase Inhibition Assay C3_assay->C5_assay component_binding Component Binding Assay (e.g., C1q, C3b) C5_assay->component_binding end Proceed to In Vivo Models component_binding->end decision->C3_assay Yes stop Stop decision->stop No

Caption: Experimental workflow for the in vitro validation of a novel anti-complement compound.

Performance_Comparison CompoundX Compound X (Hypothetical) Source: Natural Isoflavonoid In Vitro Performance CH50 IC50: 15.2 µM AH50 IC50: 25.7 µM C3 Convertase Inhibition: Moderate In Vivo Performance Arthritis Score Reduction: ~50% Paw Swelling Reduction: ~44% vs vs K76 K-76 COOH (Reference) Source: Fungal Sesquiterpenoid In Vitro Performance CH50 IC50: 8.5 µM AH50 IC50: 12.1 µM C5 Convertase Inhibition: Strong In Vivo Performance Established efficacy in various models

Caption: Logical comparison of hypothetical Compound X with the reference inhibitor K-76 COOH.

Conclusion

The validation of a novel anti-complement compound is a systematic process that progresses from broad in vitro screening to specific mechanism-of-action studies and finally to in vivo efficacy testing in relevant disease models. While our hypothetical Compound X demonstrates moderate in vitro activity and promising in vivo efficacy, this guide highlights the critical experimental steps and data presentation required to build a comprehensive profile for any new potential complement inhibitor. This structured approach is essential for identifying and characterizing the next generation of therapeutics for complement-mediated diseases.

References

Cross-Species Comparison of Phaseoloidin's Effects on Herbivores: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phaseoloidin is a naturally occurring homogentisic acid glucoside found in the trichomes of Nicotiana attenuata (coyote tobacco) and the seeds of Entada phaseoloides.[1] This compound has demonstrated insecticidal properties, particularly against lepidopteran herbivores. This guide provides a comparative analysis of the known effects of this compound on different herbivore species, contrasts its activity with other insecticidal compounds, and details the experimental protocols for assessing its efficacy. Due to the limited availability of public data on this compound, this guide also highlights areas where further research is needed to fully elucidate its potential as a pest management agent.

Effects of this compound on Herbivores

Current research indicates that this compound negatively impacts the performance of lepidopteran larvae. Artificial diet feeding bioassays have shown that ingestion of this compound adversely affects the growth and development of both the specialist herbivore, Manduca sexta (tobacco hornworm), and the generalist herbivore, Spodoptera littoralis (Egyptian cotton leafworm).[1][2]

The negative effects of this compound are reported to be more pronounced in the generalist S. littoralis compared to the specialist M. sexta.[1][2] This suggests that specialist herbivores, which have co-evolved with host plants producing such defensive compounds, may possess better detoxification or tolerance mechanisms.

Quantitative Data Comparison

A significant gap in the current understanding of this compound is the lack of publicly available quantitative toxicological data, such as LD50 values and dose-response curves. To provide a comparative context, the following table summarizes the efficacy of other common insecticides against the same herbivore species. This data is essential for evaluating the potential potency of this compound.

InsecticideHerbivore SpeciesParameterValueReference
This compound Manduca sextaLD50Data not available
This compound Spodoptera littoralisLD50Data not available
Emamectin benzoate Spodoptera littoralisLC50 (96h)0.004 µg/ml[3]
Fipronil Spodoptera littoralisLC50 (96h)0.023 µg/ml[3]
Chlorfenapyr Musca domestica (adult female)Mortality (24h, 0.015%)20%[4]
Fipronil Musca domestica (adult female)Mortality (24h, 0.001%)72%[4]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of this compound on herbivores.

Herbivore Rearing
  • Manduca sexta : Larvae can be reared on an artificial diet based on wheat germ.[5] They should be housed individually to prevent cannibalism, particularly in later instars.[6] Rearing conditions are typically maintained at 26°C with a 16:8 hour light:dark photoperiod.[7]

  • Spodoptera littoralis : Larvae can be reared on castor bean leaves (Ricinus communis) or an artificial diet. Rearing is conducted under controlled conditions, typically at 25-27°C and 70-80% relative humidity.[2]

Artificial Diet Feeding Bioassay

This bioassay is used to determine the impact of this compound on herbivore growth and development.

  • Diet Preparation : Prepare a standard artificial diet for the respective herbivore species.

  • Incorporation of this compound : Dissolve this compound in a suitable solvent (e.g., water or a mild organic solvent, depending on solubility) and mix it into the diet at various concentrations. A control diet containing only the solvent should also be prepared.

  • Experimental Setup :

    • Place a pre-weighed amount of the diet (control and this compound-containing) into individual rearing containers.

    • Introduce one newly hatched or early instar larva into each container.

    • Use a sufficient number of replicates for each concentration and the control (typically 20-30 larvae per group).

  • Data Collection :

    • Monitor the larvae daily.

    • Measure larval weight at regular intervals (e.g., every 2-3 days).

    • Record the time to pupation and adult emergence.

    • Calculate mortality rates for each group.

  • Analysis : Compare the growth rates, development times, and survival rates of larvae fed on this compound-containing diets with the control group.

Leaf-Dip Bioassay

This method assesses the contact and/or ingestion toxicity of this compound.

  • Preparation of Test Solutions : Prepare a series of concentrations of this compound in a suitable solvent, including a surfactant (e.g., Triton X-100) to ensure even coating of the leaves. A control solution with only the solvent and surfactant should be prepared.

  • Leaf Treatment :

    • Excise fresh leaves from the host plant (e.g., tobacco or cotton).

    • Dip each leaf into a test solution for a set period (e.g., 10-30 seconds).

    • Allow the leaves to air-dry completely.

  • Experimental Setup :

    • Place one treated leaf in a petri dish or a similar container with a moistened filter paper to maintain humidity.

    • Introduce a known number of larvae (e.g., 10) of a specific instar onto the leaf.

    • Use multiple replicates for each concentration and the control.

  • Data Collection : Record larval mortality at specific time points (e.g., 24, 48, 72, and 96 hours).

  • Analysis : Calculate the percentage of mortality for each concentration and determine the LC50 (lethal concentration required to kill 50% of the population) using probit analysis.

Putative Signaling Pathways and Mechanism of Action

The precise molecular mechanism of action for this compound in herbivores has not yet been elucidated. However, based on its chemical nature as a phenolic glucoside and the observed negative impacts on herbivore performance, several putative mechanisms can be considered.

Plant secondary metabolites often exert their insecticidal effects by interfering with essential physiological processes in insects. Potential targets for this compound could include:

  • Digestive Enzyme Inhibition : Phenolic compounds are known to inhibit the activity of digestive enzymes such as proteases, amylases, and lipases in the insect midgut. This would lead to reduced nutrient absorption and consequently, poor growth and development.

  • Pro-oxidant Activity : Some phenolic compounds can act as pro-oxidants within the insect gut, leading to oxidative stress and damage to midgut epithelial cells.

  • Neurotoxicity : While less common for this class of compounds, interference with the insect's nervous system cannot be entirely ruled out without further investigation.

The differential effect on generalist versus specialist herbivores suggests that the mechanism may involve detoxification pathways. Specialist herbivores often possess more efficient enzymatic systems (e.g., cytochrome P450 monooxygenases, glutathione S-transferases) to metabolize and excrete plant-derived toxins.

Hypothesized Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be initiated by the ingestion of this compound, leading to a negative impact on the herbivore. This model is speculative and requires experimental validation.

cluster_ingestion Ingestion & Gut Interaction cluster_cellular Cellular Effects cluster_physiological Physiological Response cluster_organismal Organismal Outcome This compound This compound Gut_Lumen Insect Gut Lumen This compound->Gut_Lumen Ingestion Midgut_Cells Midgut Epithelial Cells Gut_Lumen->Midgut_Cells Interaction Enzyme_Inhibition Digestive Enzyme Inhibition Reduced_Nutrient_Uptake Reduced Nutrient Uptake Enzyme_Inhibition->Reduced_Nutrient_Uptake Oxidative_Stress Oxidative Stress Cell_Damage Cell Damage Oxidative_Stress->Cell_Damage Midgut_Cells->Enzyme_Inhibition Midgut_Cells->Oxidative_Stress Reduced_Growth Reduced Growth & Development Reduced_Nutrient_Uptake->Reduced_Growth Increased_Mortality Increased Mortality Cell_Damage->Increased_Mortality

Caption: Hypothesized mechanism of this compound's action in herbivores.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the insecticidal properties of a compound like this compound.

Start Start: Compound Isolation/ Synthesis Rearing Herbivore Rearing (e.g., M. sexta, S. littoralis) Start->Rearing Bioassay Bioassay Selection Rearing->Bioassay Diet_Assay Artificial Diet Feeding Bioassay Bioassay->Diet_Assay Chronic Effects Leaf_Dip_Assay Leaf-Dip Bioassay Bioassay->Leaf_Dip_Assay Acute Toxicity Data_Collection Data Collection (Mortality, Growth Rate, Development Time) Diet_Assay->Data_Collection Leaf_Dip_Assay->Data_Collection Analysis Statistical Analysis (LC50, Growth Inhibition) Data_Collection->Analysis Conclusion Conclusion: Efficacy Determination Analysis->Conclusion

Caption: Experimental workflow for assessing this compound's efficacy.

Conclusion and Future Directions

This compound demonstrates clear insecticidal activity against key lepidopteran pests. Its natural origin makes it a candidate for the development of bio-insecticides. However, the lack of comprehensive quantitative data and a clear understanding of its mechanism of action are significant hurdles to its practical application.

Future research should prioritize:

  • Quantitative Toxicological Studies : Determining the LD50 and LC50 values of this compound against a broader range of herbivore species is crucial for assessing its potency.

  • Mechanism of Action Studies : Investigating the specific molecular targets and signaling pathways affected by this compound will provide insights for optimizing its use and for the potential discovery of new insecticidal targets.

  • Comparative Efficacy Trials : Direct comparisons of this compound with existing synthetic and biological insecticides under controlled laboratory and field conditions are necessary to evaluate its relative performance.

Addressing these research gaps will be essential in determining the true potential of this compound as a valuable tool in integrated pest management strategies.

References

A Comparative Guide to the Efficacy of Synthetic Phaseoloidin versus Natural Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of natural plant extracts containing phaseoloidin versus the prospective use of its pure synthetic counterpart. While natural extracts have demonstrated significant biological activity, the development of synthetic this compound presents an opportunity for standardized, high-purity applications in research and drug development. This document outlines the available experimental data for natural extracts, discusses the theoretical advantages of synthetic this compound, details relevant experimental protocols, and visualizes key biological pathways.

Efficacy of Natural Extracts Containing this compound

This compound, a homogentisic acid glucoside, is naturally present in several plant species, most notably in the seeds and stems of Entada phaseoloides. Extracts from this plant have been the subject of various studies to determine their pharmacological properties.

Natural extracts offer the advantage of containing a complex mixture of phytochemicals that may act synergistically to enhance the overall therapeutic effect. However, the concentration of this compound and other bioactive compounds can vary significantly depending on factors such as plant origin, harvest time, and extraction method. This lack of standardization presents a challenge for consistent and reproducible research outcomes. For instance, the this compound content in the seeds of Entada phaseoloides has been reported to range from 5.12% to 9.24% by mass[1].

Antioxidant and Anti-inflammatory Activity of Entada phaseoloides Extracts

Studies have shown that ethanolic extracts of Entada phaseoloides possess notable antioxidant and anti-inflammatory properties. The antioxidant activity is often attributed to the presence of phenolic compounds, including this compound, which can scavenge free radicals. The anti-inflammatory effects are linked to the inhibition of pro-inflammatory mediators.

Biological ActivityPlant PartExtract TypeEfficacy Measurement (IC50)Reference
Antioxidant Activity
DPPH Radical ScavengingBarkChloroform Fraction1.55 µg/mL[2]
DPPH Radical ScavengingBarkCrude Extract3.24 µg/mL[2]
DPPH Radical ScavengingBarkAqueous Fraction3.6 µg/mL[2]
Anti-inflammatory Activity
Nitric Oxide (NO) InhibitionSeed KernelEthanolic ExtractSignificant inhibition at 400 mg/kg (in vivo)[3]

Synthetic this compound: A Prospective Analysis

The chemical synthesis of this compound would provide researchers with a source of the pure compound at a known concentration and high purity, free from the variability of natural extracts. This is critical for establishing accurate dose-response relationships and for elucidating the specific mechanisms of action of this compound itself, independent of other compounds present in extracts.

While, to date, no studies have been published detailing the biological efficacy of pure synthetic this compound, a comparison of its theoretical characteristics against natural extracts highlights its potential advantages for clinical and research applications.

CharacteristicNatural Entada phaseoloides ExtractSynthetic this compound (Prospective)
Purity & Composition Variable; contains a complex mixture of compounds.High purity (>95-99%); single, known molecule.
Consistency Batch-to-batch variability is common.High consistency and reproducibility.
Known Bioactive(s) This compound and other potentially synergistic compounds.Only this compound.
Potential for Synergy High, due to the presence of multiple bioactive molecules.Low; effects are attributable to a single agent.
Dose-Response Accuracy Difficult to establish for a single component.High accuracy in determining dose-response.
Data Availability Efficacy data available for the crude extract.Efficacy data for the pure compound is currently lacking.

Signaling Pathways

Based on the activities of Entada phaseoloides extracts and the chemical structure of this compound, two primary signaling pathways are likely modulated: the NF-κB pathway for anti-inflammatory effects and the AMPK pathway for metabolic regulation and antioxidant effects.

Anti-Inflammatory Signaling Pathway

This compound, as a phenolic compound, is likely to exert its anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In inflammatory conditions, stimuli like lipopolysaccharide (LPS) lead to the activation of the IKK complex, which then phosphorylates IκBα, leading to its degradation. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes, such as iNOS (inducible nitric oxide synthase), resulting in the production of nitric oxide (NO). This compound may inhibit the activation of the IKK complex, thereby preventing the downstream cascade.

G cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates IkappaB p50/p65-IκBα (Inactive NF-κB) IKK->IkappaB Phosphorylates IκBα NFkappaB p50/p65 (Active NF-κB) IkappaB->NFkappaB Releases DNA DNA Binding & Gene Transcription NFkappaB->DNA Translocates to Nucleus iNOS iNOS Expression DNA->iNOS NO Nitric Oxide (NO) (Pro-inflammatory) iNOS->NO This compound This compound This compound->IKK Inhibits

Proposed inhibition of the NF-κB signaling pathway by this compound.
Metabolic Regulation Signaling Pathway

Phenolic compounds are known activators of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis[4]. Activation of AMPK can lead to a reduction in oxidative stress and inflammation. It is plausible that this compound activates AMPK, which in turn could phosphorylate and activate downstream targets that enhance antioxidant defenses.

G This compound This compound AMPK AMPK This compound->AMPK Activates Antioxidant_Response Enhanced Antioxidant Response (e.g., via Nrf2 activation) AMPK->Antioxidant_Response Promotes Oxidative_Stress Reduced Oxidative Stress Antioxidant_Response->Oxidative_Stress Leads to

Proposed activation of the AMPK signaling pathway by this compound.

Experimental Protocols

To facilitate further research and ensure standardized evaluation, detailed methodologies for key assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method for evaluating the antioxidant capacity of a compound or extract.

1. Principle: DPPH is a stable free radical that has a deep violet color in solution. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, yellow-colored molecule. The decrease in absorbance is proportional to the radical scavenging activity.

2. Reagents and Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • Test samples (synthetic this compound or natural extract)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

3. Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.

  • Preparation of Test Samples: Dissolve the synthetic this compound or the dried natural extract in methanol to prepare a stock solution (e.g., 1 mg/mL). Perform serial dilutions to obtain a range of concentrations.

  • Assay:

    • In a 96-well microplate, add 100 µL of the various concentrations of the test samples or positive control to different wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the sample solution.

    • For the control, add 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare 0.1 mM DPPH in Methanol D Add 100 µL DPPH Solution to wells A->D B Prepare Serial Dilutions of Sample/Control C Add 100 µL Sample to 96-well plate B->C C->D E Incubate 30 min in the dark D->E F Measure Absorbance at 517 nm E->F G Calculate % Inhibition and IC50 Value F->G

References

A Comparative Guide to Phaseoloidin Extraction Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phaseoloidin, a homogentisic acid glucoside initially discovered in the seeds of Entada phaseoloides, has garnered scientific interest for its potential therapeutic properties, including antioxidant and anti-cancer activities. The efficient extraction and purification of this compound are critical preliminary steps for further research and development. This guide provides an objective comparison of different extraction methods for this compound, supported by available experimental data, to aid researchers in selecting the most suitable method for their objectives.

Quantitative Comparison of Extraction Methods

The selection of an appropriate extraction method is pivotal in achieving high yield and purity of this compound. Below is a summary of the performance of two distinct methods based on published data.

Method Starting Material Yield of this compound Purity of this compound Key Advantages Key Disadvantages
High-Speed Countercurrent Chromatography (HSCCC) 500 mg crude extract of Entada phaseoloides38.79 mg[1][2]99.3%[1][2]High purity and recovery in a single step, efficient.Requires specialized equipment.
Conventional Solvent Extraction with Column Chromatography n-butanol extract of Entada phaseoloidesNot explicitly quantifiedHigh (implied by isolation)Utilizes standard laboratory equipment.Potentially multi-step, may be more time-consuming, and yield and purity can be variable.

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of extraction processes. The following sections outline the experimental protocols for the compared methods.

High-Speed Countercurrent Chromatography (HSCCC)

This method provides a highly efficient, one-step purification of this compound from a crude extract.

a) Crude Extract Preparation: The crude extract is prepared from the seeds of Entada phaseoloides. The optimized conditions for this initial extraction are an extraction temperature of 65°C, a solid-to-liquid ratio of 1:15 (g/mL), an ethanol concentration of 40%, and an extraction time of 2.5 hours[1][2].

b) HSCCC Protocol: The preparative HSCCC separation is performed using a two-phase solvent system composed of n-butanol-acetic acid-water (4:1:5, v/v/v)[1][2]. The separation is conducted in head-to-tail elution mode. From 500 mg of the crude extract, this method can yield 38.79 mg of this compound at a purity of 99.3% with a recovery of 98.1%[1][2].

Conventional Solvent Extraction with Column Chromatography and Preparative TLC

This traditional method relies on solvent partitioning and chromatographic separation on a solid stationary phase.

a) Initial Extraction: The seeds of Entada phaseoloides are extracted with 70% ethanol at room temperature. The resulting extract is then partitioned to obtain an n-butanol soluble fraction[2].

b) Chromatographic Purification: The n-butanol extract is subjected to column chromatography over silica gel (100-200 mesh). The fractions containing this compound are further purified using a series of chromatographic separations, including preparative Thin-Layer Chromatography (TLC), to afford the pure compound[3]. While specific yields and purities for this compound are not detailed in the available literature for this method, it is a well-established technique for the isolation of natural products.

Visualizing Experimental Workflow and Biological Activity

Diagrams are provided to illustrate the workflow of the extraction processes and the known signaling pathway of this compound.

G cluster_0 Crude Extraction cluster_1 Purification Methods cluster_2 Final Product start Entada phaseoloides seeds extraction Solvent Extraction (e.g., 40% Ethanol, 65°C) start->extraction crude_extract Crude Extract extraction->crude_extract hsccc HSCCC (n-butanol-acetic acid-water) crude_extract->hsccc High Efficiency conventional Conventional Chromatography (Silica Gel, Prep-TLC) crude_extract->conventional Standard Approach This compound Pure this compound hsccc->this compound conventional->this compound

Caption: Workflow for this compound Extraction and Purification.

Recent studies have elucidated the pro-apoptotic mechanism of this compound in human hepatic carcinoma (HepG2) cells. The compound induces apoptosis through the intrinsic, or mitochondrial, pathway.

G cluster_0 Mitochondrial Apoptosis Pathway cluster_1 Execution Phase This compound This compound bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 Inhibits bax Bax (Pro-apoptotic) This compound->bax Promotes mitochondrion Mitochondrion bcl2->mitochondrion inhibits permeabilization bax->mitochondrion promotes permeabilization cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 parp PARP caspase3->parp cleavage apoptosis Apoptosis caspase3->apoptosis cleaved_parp Cleaved PARP cleaved_parp->apoptosis

Caption: Pro-apoptotic Signaling Pathway of this compound.

References

Orthogonal Methods for Validating the Structure of Phaseoloidin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous confirmation of a chemical structure is a cornerstone of natural product research and drug development. This guide provides a comparative overview of orthogonal analytical methods for the structural validation of Phaseoloidin, a homogentisic acid glucoside with potential biological activities. The application of multiple, independent techniques is crucial to unambiguously determine the connectivity, stereochemistry, and conformation of such molecules.

This compound, with the molecular formula C₁₄H₁₈O₉ and a molecular weight of 330.29 g/mol , has been isolated from sources including Entada phaseoloides and Nicotiana attenuata.[1] Its putative structure is (2-(β-D-Glucopyranosyloxy)-5-hydroxyphenyl)acetic acid. This guide will delve into the experimental data and methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for which specific data on this compound is available. Furthermore, it will explore the principles and potential applications of X-ray Crystallography and Circular Dichroism (CD) as powerful orthogonal methods for which, to date, no specific data for this compound has been published.

Data Presentation: A Comparative Summary

The following tables summarize the key quantitative data obtained from various analytical techniques for the structural elucidation of this compound.

Table 1: ¹H-NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) in HzAssignment
9.00s-Phenolic OH
6.94d8.6Aromatic CH
6.58m-Aromatic CH
4.99brs-Sugar OHs
4.53d7.4Anomeric H (H-1')
3.68dd11.8, 1.9H-6'a
3.61d15.7CH₂COOH
3.51d15.7CH₂COOH
3.46dd11.8, 5.6H-6'b
3.20td5.7, 3.2Sugar CHs

Data obtained in DMSO-d₆ at 300 MHz.

Table 2: High-Resolution Mass Spectrometry (HRMS) and MS/MS Fragmentation Data for this compound

Ionm/z (Observed)m/z (Calculated)FormulaDescription
[M-H]⁻329.0878329.0873C₁₄H₁₇O₉Deprotonated molecule
Fragment 1167.0348167.0344C₈H₇O₄Homogentisic acid aglycone
Fragment 2161.0455161.0450C₆H₉O₅Glucose fragment

Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of experimental data.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. 1D NMR (¹H and ¹³C) provides information on the chemical environment of individual atoms, while 2D NMR experiments (e.g., COSY, HSQC, HMBC) reveal connectivity between atoms.

Experimental Protocol (¹H-NMR): A sample of purified this compound is dissolved in a deuterated solvent, typically DMSO-d₆, to a concentration of 1-5 mg/mL. The sample is placed in a 5 mm NMR tube. ¹H-NMR spectra are acquired on a 300 MHz (or higher) spectrometer. The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm). Data is processed with appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (DMSO at 2.50 ppm).

Experimental Protocol (¹³C-NMR): Using the same sample, ¹³C-NMR spectra are acquired on the same spectrometer. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. The spectral width is set to encompass the expected range for carbon chemical shifts (e.g., 0-200 ppm).

2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Tandem mass spectrometry (MS/MS) provides structural information through the fragmentation of the parent ion.

Experimental Protocol (UPLC-QTOF-MS/MS): An Ultra-Performance Liquid Chromatography (UPLC) system coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer is utilized. A small amount of purified this compound is dissolved in a suitable solvent (e.g., methanol/water) and injected into the UPLC system. Chromatographic separation is achieved on a C18 column using a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The mass spectrometer is operated in negative ion mode with electrospray ionization (ESI). A full scan MS is performed to determine the accurate mass of the deprotonated molecule [M-H]⁻. For MS/MS, the [M-H]⁻ ion is selected in the quadrupole and fragmented in the collision cell, with the resulting fragment ions analyzed in the TOF analyzer.

Orthogonal Methods for Structural Confirmation

To provide the highest level of confidence in the structure of this compound, the following orthogonal methods should be considered.

3. X-ray Crystallography

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry.

Methodology Overview: The first and often most challenging step is to grow a single, high-quality crystal of this compound. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from various solvents or solvent mixtures. Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern of the X-rays is collected on a detector. The positions and intensities of the diffracted spots are used to calculate an electron density map, from which the positions of the atoms in the crystal lattice can be determined, revealing the precise molecular structure.

4. Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a powerful technique for investigating the stereochemical features of chiral molecules in solution. It measures the differential absorption of left and right circularly polarized light.

Methodology Overview: A solution of this compound in a suitable solvent (often water or methanol) is prepared at a known concentration. The solution is placed in a quartz cuvette, and the CD spectrum is recorded over a specific range of wavelengths (typically in the UV region, e.g., 190-400 nm). The resulting spectrum, a plot of the difference in absorbance (ΔA) or molar circular dichroism (Δε) versus wavelength, is characteristic of the molecule's stereochemistry. The anomeric configuration (α or β) of the glycosidic bond and the overall conformation of the molecule can often be determined by analyzing the sign and magnitude of the Cotton effects in the CD spectrum. For glucosides, characteristic CD bands can provide evidence for the β-anomeric configuration.

Mandatory Visualizations

Diagram 1: General Workflow for Orthogonal Structure Validation

G cluster_extraction Isolation & Purification cluster_validation Orthogonal Structural Validation cluster_conclusion Structural Confirmation Isolation Isolation from Natural Source Purification Purification (e.g., HPLC) Isolation->Purification NMR NMR Spectroscopy (1D & 2D) Purification->NMR MS Mass Spectrometry (HRMS & MS/MS) Purification->MS Xray X-ray Crystallography (if crystalline) Purification->Xray CD Circular Dichroism (for stereochemistry) Purification->CD Structure Confirmed Structure of this compound NMR->Structure MS->Structure Xray->Structure CD->Structure

Caption: Workflow for the orthogonal validation of this compound's structure.

Diagram 2: Logic of Spectroscopic Data Integration

G cluster_data Experimental Data cluster_info Derived Structural Information cluster_structure Final Structure H_NMR ¹H-NMR Proton_Env Proton Environments H_NMR->Proton_Env C_NMR ¹³C-NMR Carbon_Framework Carbon Framework C_NMR->Carbon_Framework COSY COSY H_H_Connectivity ¹H-¹H Connectivity COSY->H_H_Connectivity HMBC HMBC Long_Range_Connectivity Long-Range C-H Connectivity HMBC->Long_Range_Connectivity HRMS HRMS Molecular_Formula Molecular Formula HRMS->Molecular_Formula MSMS MS/MS Fragmentation_Pattern Fragmentation Pattern MSMS->Fragmentation_Pattern Final_Structure This compound Structure Proton_Env->Final_Structure Carbon_Framework->Final_Structure H_H_Connectivity->Final_Structure Long_Range_Connectivity->Final_Structure Molecular_Formula->Final_Structure Fragmentation_Pattern->Final_Structure

Caption: Integration of spectroscopic data for structural elucidation.

References

Safety Operating Guide

Proper Disposal of Phaseoloidin: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Understanding the Hazard Profile

Phaseoloidin is a phenolic acid glucoside. While comprehensive toxicological data for this compound is not available, its constituent parts—a phenolic moiety (homogentisic acid) and a glucose molecule—and related compounds provide some insight into its potential hazards. Phenolic compounds, as a class, can be irritants and may have varying levels of toxicity to aquatic life. Homogentisic acid is a metabolite that, in the genetic disorder alkaptonuria, accumulates and can cause damage to cartilage and other tissues over time. Lacking specific data, it is prudent to handle this compound with care, assuming it may be a skin and eye irritant and potentially harmful to the environment if disposed of improperly.

Quantitative Data Summary

Due to the absence of a specific Safety Data Sheet for this compound, quantitative data regarding toxicity, flammability, and reactivity is not available. The following table summarizes key chemical and physical properties that can inform safe handling and disposal.

PropertyValueSource
Molecular Formula C₁₄H₁₈O₉PubChem
Molecular Weight 330.29 g/mol PubChem
Appearance Solid (assumed)General chemical information
Solubility Information not available-
pKa (predicted) 4.04 ± 0.10Guidechem

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G start This compound Waste Generated is_contaminated Is the waste contaminated with hazardous substances? start->is_contaminated is_solution Is the waste a pure solid or in a non-hazardous solvent? is_contaminated->is_solution No dispose_hazardous Dispose as Hazardous Chemical Waste is_contaminated->dispose_hazardous Yes small_quantity Is the quantity small (e.g., < 5g solid or < 100mL of dilute solution)? is_solution->small_quantity consult_ehs Consult Institutional EHS for guidance is_solution->consult_ehs Solution in hazardous solvent dispose_non_hazardous Dispose as Non-Hazardous Chemical Waste small_quantity->dispose_non_hazardous Yes small_quantity->consult_ehs No

Caption: Decision workflow for this compound waste disposal.

Step-by-Step Disposal Protocol

This protocol provides a general guideline. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) policies and local regulations.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including safety glasses, a lab coat, and nitrile gloves.

2. Waste Segregation:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • If this compound is in a solution with a hazardous solvent, the entire solution must be treated as hazardous waste, following the disposal protocol for that solvent.

3. Disposal of Small Quantities of Solid this compound or Aqueous Solutions:

  • For small quantities (typically less than a few grams of solid or under 100 mL of a dilute aqueous solution), it is generally acceptable to dispose of it as non-hazardous chemical waste.

  • Solid Waste:

    • Place the solid this compound in a clearly labeled, sealed container. The label should include "this compound Waste" and the date.

    • Dispose of the container in the designated non-hazardous solid chemical waste stream.

  • Aqueous Solutions (Dilute):

    • Neutralize the solution to a pH between 6 and 8 with a suitable acid or base if necessary.

    • While some institutions may permit drain disposal of non-hazardous aqueous waste with copious amounts of water, it is best practice to collect it as chemical waste.

    • Pour the neutralized solution into a designated non-hazardous aqueous waste container. Ensure the container is properly labeled.

4. Disposal of Large Quantities or Concentrated Solutions:

  • For larger quantities of this compound or more concentrated solutions, it is recommended to manage it as hazardous chemical waste.

  • Collect the waste in a compatible, sealed, and clearly labeled container. The label should state "Hazardous Waste: this compound" and include any other components of the mixture.

  • Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal company.

5. Decontamination of Glassware and Surfaces:

  • Wash any glassware or surfaces that have come into contact with this compound thoroughly with soap and water.

  • If a significant spill occurs, absorb the material with an inert absorbent (e.g., vermiculite, sand) and dispose of the absorbent as chemical waste.

Signaling Pathway for Prudent Laboratory Waste Management

The proper disposal of any chemical, including this compound, is part of a larger framework of responsible laboratory practice. The following diagram illustrates the key stages of this process.

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Phaseoloidin
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.